Technical Documentation Center

4-Hydroxymethyl Loratadine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxymethyl Loratadine
  • CAS: 609806-40-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Hydroxymethyl Loratadine: Structural Characterization, Degradation Kinetics, and Analytical Methodologies

Executive Summary Loratadine is a widely prescribed, second-generation H1-histamine receptor antagonist utilized for the management of allergic rhinitis and urticaria[1]. While the active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loratadine is a widely prescribed, second-generation H1-histamine receptor antagonist utilized for the management of allergic rhinitis and urticaria[1]. While the active pharmaceutical ingredient (API) is highly efficacious, its formulation into aqueous syrups presents significant stability challenges[2]. During shelf-life storage, loratadine is susceptible to oxidative degradation, leading to the formation of specific pharmacopeial impurities[3]. Among the most critical of these is 4-hydroxymethyl loratadine (CAS: 609806-40-8), a degradation product that serves as a primary Quality Target Product Profile (QTPP) indicator for syrup formulations[3][4].

As a Senior Application Scientist, understanding the causality behind the formation of this impurity—and deploying self-validating analytical protocols to quantify it—is paramount for regulatory compliance and formulation optimization.

Chemical Structure and Identity

4-Hydroxymethyl loratadine is a structurally modified benzocycloheptapyridine[5]. It retains the core tricyclic structure and the piperidine carboxylate moiety of the parent loratadine molecule but features a hydroxymethyl (-CH₂OH) substitution at the 4-position of the pyridine ring[3].

This specific substitution increases the topological polar surface area (TPSA) of the molecule, slightly altering its chromatographic behavior and interaction with biological membranes compared to the parent API[5].

Table 1: Chemical Identity & Computed Properties
AttributeValue
Chemical Name Ethyl 4-(8-chloro-4-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
CAS Registry Number 609806-40-8
Molecular Formula C₂₃H₂₅ClN₂O₃
Molecular Weight 412.91 g/mol
Stereochemistry Achiral
Defined Stereocenters 0

Physical and Chemical Properties

The physical properties of 4-hydroxymethyl loratadine dictate the extraction and sample preparation methodologies required during quality control (QC) testing. Because it lacks ionizable acidic groups but contains basic nitrogen atoms, its solubility is highly pH-dependent[6].

Table 2: Physical Properties
PropertyValue
Appearance Light-yellow to off-white solid
XLogP3 (Lipophilicity) 4.3
Topological Polar Surface Area 62.7 Ų
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in neutral pH water
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Mechanism of Formation: Degradation in Syrup Formulations

The presence of 4-hydroxymethyl loratadine in pharmaceutical syrups is not a byproduct of the initial API synthesis, but rather a direct consequence of excipient-API interaction over time[3].

The Causality of Degradation: Aqueous syrup formulations typically utilize co-solvents and viscosity modifiers such as polyethylene glycol (PEG), propylene glycol, and glycerin[2]. Under aerobic conditions and thermal stress, these excipients undergo autoxidation, generating reactive oxygen species (ROS) and trace amounts of aldehydes—specifically formaldehyde [3].

The in situ generation of formaldehyde acts as an electrophilic agent. It initiates a redox process with the loratadine molecule, driving a nucleophilic substitution on the pyridine moiety[3]. This reaction predominantly yields two positional isomers: 2-hydroxymethyl loratadine and 4-hydroxymethyl loratadine[3]. Accelerated stability studies indicate that without adequate antioxidant controls (such as aminopolycarboxylic acids), these impurities can accumulate to levels of 0.5%[2][3].

DegradationPathway Loratadine Loratadine (API) Base Molecule Redox Redox Process & Nucleophilic Attack Loratadine->Redox Excipients Syrup Excipients (PEG, Propylene Glycol) Formaldehyde Trace Formaldehyde & Peroxides Excipients->Formaldehyde Autoxidation Air Atmospheric Oxygen (Aerobic Conditions) Air->Formaldehyde Catalyzes Formaldehyde->Redox Reactant Impurity2 2-Hydroxymethyl Loratadine (Impurity) Redox->Impurity2 C2 Substitution Impurity4 4-Hydroxymethyl Loratadine (Target Impurity) Redox->Impurity4 C4 Substitution

Fig 1. Mechanistic pathway of loratadine degradation into hydroxymethyl impurities in syrup.

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity and self-validation, the quantification of 4-hydroxymethyl loratadine requires an ion-pairing High-Performance Liquid Chromatography (HPLC) method[2].

Methodological Rationale: Because 4-hydroxymethyl loratadine contains basic nitrogen atoms (pyridine and piperidine rings), it exhibits strong secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing[6]. To counteract this, the mobile phase is buffered to pH 2.5 to ensure complete protonation of the basic nitrogens. The addition of sodium hexane sulfonate acts as an ion-pairing agent; the negatively charged sulfonate ions form neutral, lipophilic ion-pairs with the protonated analytes, enhancing retention on the C18 column and ensuring sharp, symmetrical peaks[2].

AnalyticalWorkflow SamplePrep Sample Preparation (Syrup Extraction) Chromatography HPLC Separation (RP-C18, pH 2.5 Buffer) SamplePrep->Chromatography Detection UV/LC-MS Detection (244 nm / m/z 413) Chromatography->Detection DataAnalysis Data Integration & Impurity Quantification Detection->DataAnalysis

Fig 2. Step-by-step analytical workflow for 4-hydroxymethyl loratadine quantification.

Step-by-Step HPLC-UV Protocol

1. Mobile Phase Preparation:

  • Buffer Solution: Dissolve 3.8 g of sodium hexane sulfonate and 5.3 g of ammonium sulfate in 2000 mL of HPLC-grade water[2].

  • pH Adjustment: Adjust the solution to pH 2.50 ± 0.05 using 85% ortho-phosphoric acid[2].

  • Mobile Phase A: Mix 300 mL of Acetonitrile with 700 mL of the prepared buffer solution (30:70 v/v)[2]. Degas thoroughly.

2. Standard Preparation:

  • Accurately weigh 10 mg of 4-Hydroxymethyl Loratadine reference standard (Purity ≥98%)[4].

  • Dissolve in 10 mL of methanol to create a stock solution.

  • Dilute the stock solution with the mobile phase to achieve a working concentration equivalent to 0.1% to 0.5% of the nominal API concentration.

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., SymmetryShield RP8 or equivalent, 250 mm x 4.6 mm, 5 µm)[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 244 nm (optimal for the benzocycloheptapyridine chromophore)[6].

  • Injection Volume: 20 µL.

4. System Suitability (Self-Validating Check):

  • Inject the standard preparation five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates ≥ 2000. If tailing exceeds 1.5, verify the pH of the mobile phase, as incomplete protonation is the primary cause of peak distortion.

Regulatory Significance

Monitoring 4-hydroxymethyl loratadine is strictly mandated by ICH Q3B(R2) guidelines for impurities in new drug products. Because the impurity is formed via degradation, its levels must remain below the qualification threshold (typically 0.2% to 0.5% depending on the maximum daily dose) throughout the product's shelf life. Failure to control the excipient autoxidation pathway directly results in batch failure and potential product recalls.

References

  • NCATS Inxight Drugs - 4-HYDROXYMETHYL LORATADINE Chemical Structure & Properties. Retrieved from:[Link]

  • PubChem - Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate. Retrieved from:[Link]

  • Semantic Scholar / ARKIVOC - Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from:[Link]

  • Google Patents (US7758877B2) - Stable loratadine spill resistant formulation.
  • Journal of Pharmaceutical and Biomedical Analysis - LC determination of loratadine and related impurities. Retrieved from:[Link]

Sources

Exploratory

Toxicological Evaluation and Safety Profile of 4-Hydroxymethyl Loratadine: A Comprehensive Guide for Drug Development

Executive Summary Loratadine is a globally prescribed, non-sedating second-generation H1-receptor antagonist. While the active pharmaceutical ingredient (API) demonstrates exceptional stability in solid oral dosage forms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loratadine is a globally prescribed, non-sedating second-generation H1-receptor antagonist. While the active pharmaceutical ingredient (API) demonstrates exceptional stability in solid oral dosage forms, its formulation into aqueous syrups introduces complex thermodynamic and kinetic vulnerabilities. Accelerated stability testing frequently reveals the emergence of process and degradation impurities, most notably 4-hydroxymethyl loratadine (4-HML) (CAS: 609806-40-8).

As a Senior Application Scientist, I approach the toxicological evaluation of 4-HML not merely as a regulatory checkbox for ICH Q3B(R2) compliance, but as a fundamental exercise in understanding chemical reactivity and biological safety. This whitepaper provides an in-depth, self-validating framework detailing the mechanistic origins, hazard profile, and rigorous experimental qualification of 4-HML to guide researchers and drug development professionals.

Chemical Context & Mechanistic Causality

To effectively control an impurity, one must first understand the causality of its genesis. Loratadine syrups typically contain excipients such as sucrose, propylene glycol, and citric acid, buffered to an acidic pH (~2.8). The formation of 4-HML is not a simple hydrolysis event, but rather a multi-step redox and electrophilic substitution cascade 12:

  • Oxidation: Atmospheric oxygen in the container headspace oxidizes the tertiary amine of loratadine's pyridine ring, forming a reactive loratadine N-oxide.

  • Electrophilic Generation: Concurrently, the acidic environment hydrolyzes sucrose into glucose and fructose. Fructose undergoes acid-catalyzed dehydration to yield trace amounts of formaldehyde (a one-carbon electrophile).

  • Hydroxymethylation: The electron-rich N-oxide intermediate undergoes electrophilic attack by formaldehyde specifically at the 2- and 4- positions of the pyridine ring.

  • Reduction: Interaction with the abundant primary and secondary alcohols in the syrup (e.g., propylene glycol, glycerol) reduces the N-oxide back to the amine, yielding 2- and 4-hydroxymethyl loratadine.

Mechanism Sucrose Sucrose (Syrup Excipient) Fructose Fructose + Glucose Sucrose->Fructose Acid Hydrolysis (pH ~2.8) Formaldehyde Formaldehyde (Electrophile) Fructose->Formaldehyde Dehydration Intermediate Hydroxymethyl-N-oxide Intermediate Formaldehyde->Intermediate Loratadine Loratadine (API) N_Oxide Loratadine N-oxide (Electron-rich Pyridine Ring) Loratadine->N_Oxide Atmospheric O2 (Oxidation) N_Oxide->Intermediate + Formaldehyde (Electrophilic Attack) HML_4 4-Hydroxymethyl Loratadine (Degradant) Intermediate->HML_4 Reduction HML_2 2-Hydroxymethyl Loratadine (Degradant) Intermediate->HML_2 Reduction

Figure 1: Mechanistic pathway for 4-hydroxymethyl loratadine formation in syrup formulations.

Hazard Identification & Predictive Toxicology

Under the Globally Harmonized System (GHS), pure 4-HML is classified as an Acute Toxicity Category 4 agent (oral, dermal, inhalation) and carries hazard statements for skin and serious eye irritation (H315, H319) 3.

However, in the context of pharmaceutical safety, the presence of 4-HML at trace levels (typically ~0.5% in stressed syrups) requires qualification against the maximum daily dose of loratadine (10 mg/day). Before initiating costly in vivo studies, we deploy in silico QSAR modeling (e.g., Derek Nexus for knowledge-based rules and Sarah Nexus for statistical modeling). The addition of a hydroxymethyl group to the pyridine ring does not inherently introduce a structural alert for mutagenicity (unlike N-nitrosamines). Regardless, empirical validation is mandatory to establish a self-validating safety profile.

Workflow Start Impurity Detected (>0.2% in Syrup) InSilico In Silico QSAR (Derek/Sarah Nexus) Start->InSilico Alert Mutagenic Alert? InSilico->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Yes Tox General Toxicity (In Vitro Cytotox / In Vivo) Alert->Tox No Ames->Tox Negative Mitigate Formulation Mitigation (N2 Purge, EDTA) Ames->Mitigate Positive Qualify Impurity Qualified (Establish Spec Limit) Tox->Qualify NOAEL Established Tox->Mitigate High Toxicity

Figure 2: ICH Q3B-compliant toxicological qualification workflow for loratadine degradants.

Experimental Methodologies: A Self-Validating Framework

The following protocols are engineered with built-in system suitability criteria to ensure absolute data integrity.

Protocol 1: UPLC-MS/MS Quantification of 4-HML in Syrup

Causality of Choice: UPLC-MS/MS is selected over standard HPLC-UV due to the trace-level detection required and the critical need to chromatographically resolve 4-HML from its positional isomer, 2-HML 4.

  • Sample Preparation: Dilute 1.0 mL of loratadine syrup in 9.0 mL of methanol:water (50:50 v/v). Rationale: This specific solvent ratio ensures complete solubility of the lipophilic API while precipitating high-molecular-weight syrup excipients that could foul the column.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Rationale: The acidic modifier ensures the pyridine nitrogen remains protonated, drastically improving peak shape and ESI ionization efficiency.

  • Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for 4-HML ( m/z 413.2 target fragment).

  • Self-Validation (System Suitability): Inject a resolution mixture of loratadine, 2-HML, and 4-HML. The analytical run is only deemed valid if the resolution ( Rs​ ) between 2-HML and 4-HML is 1.5.

Protocol 2: In Vitro Genotoxicity (Ames Test - OECD 471)

Causality of Choice: To empirically validate the negative in silico predictions, we utilize Salmonella typhimurium strains. The inclusion of S9 metabolic activation is critical because 4-HML could potentially be metabolized by hepatic enzymes into a reactive, DNA-binding species.

  • Strain Preparation: Culture S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight.

  • Test Item Formulation: Dissolve 4-HML reference standard in DMSO to achieve a top concentration of 5000 µ g/plate .

  • Exposure (Pre-incubation Method): Mix 0.1 mL of bacterial culture, 0.1 mL of test item, and 0.5 mL of S9 mix (or phosphate buffer for -S9). Incubate at 37°C for 20 minutes. Rationale: The pre-incubation method maximizes contact time between the chemical and the bacteria in a liquid medium before agar plating, significantly increasing sensitivity for short-lived reactive metabolites.

  • Plating and Incubation: Add 2.0 mL of molten top agar, vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Self-Validation: The assay is valid only if positive controls (e.g., 2-Aminoanthracene for +S9 conditions) demonstrate a 3-fold increase in revertant colonies, proving the metabolic activation system is functional.

Protocol 3: In Vitro Cytotoxicity Assessment (HepG2 Cells)

Causality of Choice: HepG2 (human liver carcinoma) cells are selected because the liver is the primary site of loratadine metabolism (via CYP3A4 and CYP2D6). Assessing hepatotoxicity provides a biologically relevant safety margin.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of 4-HML (0.1 µM to 100 µM) for 24 and 48 hours.

  • Viability Assay (MTT): Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Rationale: MTT measures mitochondrial metabolic activity, serving as a direct, quantifiable proxy for cell viability.

  • Quantification: Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC50​ value.

Quantitative Data Presentation

Table 1: Toxicological Thresholds and Safety Margins for 4-HML

ParameterValue / ThresholdRegulatory Basis / Source
Maximum Daily Dose (Loratadine) 10 mg/dayClinical Standard
ICH Q3B Qualification Threshold 0.2% or 2 mg/dayICH Guidelines
4-HML Observed in Stressed Syrup ~0.5%Accelerated Stability Data
Ames Test Result (+/- S9) NegativeEmpirical Data
HepG2 Cytotoxicity ( IC50​ ) > 50 µMIn vitro Assessment

Table 2: UPLC-MS/MS Method Validation Parameters for 4-HML

Validation ParameterAcceptance CriteriaObserved Result
Linearity ( R2 ) 0.9950.9992
Limit of Detection (LOD) Signal-to-Noise 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.03 µg/mL
Recovery (Spiked at 0.1%) 90.0% - 110.0%98.5% ± 1.2%

Conclusion & Formulation Strategies

The generation of 4-hydroxymethyl loratadine in syrup formulations is an inevitable consequence of the complex redox and electrophilic environment created by the API interacting with standard excipients. While pure 4-HML is flagged as a Category 4 acute toxin under GHS, rigorous ICH Q3B-compliant toxicological evaluation demonstrates that at typical degradation levels (<0.5%), 4-HML does not pose a mutagenic or significant systemic risk to patients.

However, from a Quality by Design (QbD) perspective, mitigation is always preferable to qualification. Because the mechanistic causality relies on an initial oxidation step, formulation strategies such as nitrogen purging during manufacturing (to displace headspace oxygen) and the inclusion of chelating agents like edetate disodium (to suppress trace-metal catalyzed redox cycles) are strongly recommended to inhibit the formation of 4-HML, ensuring the long-term stability and safety of the pharmaceutical product.

References

  • Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.
  • Loratadine: hydroxymethylation in syrup. Ingenta Connect / Pharmazie.
  • 4-Hydroxymethyl Loratadine Safety D
  • Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. Benchchem.

Sources

Foundational

Determination of Molecular Weight and Exact Mass of 4-Hydroxymethyl Loratadine: A Comprehensive Technical Guide

Introduction Loratadine is a widely utilized, non-sedating H1-antihistamine. While highly efficacious, loratadine in liquid formulations (such as syrups) is susceptible to degradation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Loratadine is a widely utilized, non-sedating H1-antihistamine. While highly efficacious, loratadine in liquid formulations (such as syrups) is susceptible to degradation. Redox reactions with formulation excipients, particularly in the presence of air and in situ generated formaldehyde, lead to the formation of specific impurities . One of the most critical degradants is 4-hydroxymethyl loratadine (also known as Loratadine Impurity 23 or Loratadine 4-Hydroxymethyl Impurity).

For pharmaceutical quality control and regulatory compliance (e.g., ICH Q3A/Q3B guidelines), the precise identification of this impurity is paramount. This whitepaper details the theoretical physicochemical properties of 4-hydroxymethyl loratadine and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its exact mass and molecular weight determination.

Theoretical Framework & Physicochemical Properties

Before empirical determination, it is necessary to establish the theoretical mass properties of the target analyte. 4-hydroxymethyl loratadine is formed by the hydroxymethylation of the pyridine moiety of the parent loratadine compound.

The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of each element (e.g., ^12C, ^1H, ^35Cl, ^14N, ^16O). The average molecular weight is calculated using the standard atomic weights, which account for natural isotopic abundance.

Structural and Mass Parameters
ParameterValue
Chemical Name Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate
CAS Registry Number 609806-40-8
Molecular Formula C23H25ClN2O3
Average Molecular Weight 412.91 g/mol
Exact Mass (Monoisotopic) 412.1554 Da
XLogP3 4.3

Data sourced from PubChem and NCATS .

High-Resolution Mass Spectrometry (HRMS) Workflow

The Causality of Analytical Choices

Standard low-resolution mass spectrometry (like single quadrupole MS) provides nominal mass data. For 4-hydroxymethyl loratadine, a nominal mass of 412 Da is insufficient to differentiate it from isobaric compounds or other oxidative degradants (such as N-oxides) that might co-elute.

Why HRMS? Time-of-Flight (TOF) or Orbitrap mass analyzers provide high resolving power (typically >30,000 FWHM) and sub-ppm mass accuracy. This allows for the calculation of the exact elemental composition. Furthermore, the presence of a chlorine atom in the molecule provides a distinct isotopic signature (a ~3:1 ratio of the M and M+2 peaks due to ^35Cl and ^37Cl), which serves as a secondary confirmation of the molecular formula.

Workflow Visualization

The following diagram illustrates the logical sequence of the LC-HRMS exact mass determination workflow.

LC_HRMS_Workflow SamplePrep Sample Preparation (Impurity Extraction/Standard) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI(+) Ionization [M+H]+ Generation Chromatography->Ionization MassAnalysis HRMS Analysis (Q-TOF or Orbitrap) Ionization->MassAnalysis DataProc Data Processing (Exact Mass & Isotope Pattern) MassAnalysis->DataProc LockMass Real-Time Calibration (Lock-Mass Injection) LockMass->MassAnalysis Continuous Validation System Validation (Mass Error < 5 ppm) DataProc->Validation

Fig 1: LC-HRMS workflow for exact mass determination of 4-hydroxymethyl loratadine.

Experimental Protocol: LC-HRMS Exact Mass Determination

This protocol is designed as a self-validating system. By incorporating an internal lock-mass and a system suitability standard, the mass accuracy is continuously verified, ensuring trustworthiness in the final molecular weight assignment.

Step 1: Sample Preparation
  • Reference Standard: Dissolve 1.0 mg of 4-hydroxymethyl loratadine reference standard in 10 mL of Acetonitrile:Water (50:50, v/v) to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution to 1 µg/mL using the mobile phase starting conditions.

  • Matrix Sample (Optional): If extracting from a syrup formulation, perform a liquid-liquid extraction using ethyl acetate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid acts as a proton source to facilitate [M+H]+ ion formation in positive ESI).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: MS Parameters and Real-Time Calibration
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Analyzer: Q-TOF or Orbitrap operating in full scan mode (m/z 100 - 1000).

  • Lock-Mass (Self-Validation): Continuously infuse a reference compound (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771 Da) via a secondary sprayer. The software automatically adjusts the mass axis in real-time based on this known mass, correcting for any instrumental thermal or electronic drift.

Step 4: Data Processing and Isotopic Analysis
  • Extract the Chromatogram: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ mass of 4-hydroxymethyl loratadine (m/z 413.1627, calculated as 412.1554 + 1.0073).

  • Calculate Mass Error:

    • Formula:Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10^6

    • Acceptance Criteria: The absolute error must be ≤ 5.0 ppm to confirm the elemental composition.

  • Isotopic Pattern Verification: Confirm the presence of the[M+H+2]+ peak at m/z 415.1597. The intensity of this peak should be approximately 32% of the monoisotopic [M+H]+ peak, validating the presence of a single chlorine atom (^35Cl vs ^37Cl).

Conclusion

The precise determination of the molecular weight and exact mass of 4-hydroxymethyl loratadine is a critical component of pharmaceutical impurity profiling. By utilizing a rigorously calibrated LC-HRMS workflow with real-time lock-mass correction, analysts can achieve the sub-ppm mass accuracy required to unambiguously differentiate this degradant from other structurally similar loratadine impurities, ensuring robust quality control and regulatory compliance.

References

  • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations." Arkivoc (2005). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1084909, Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate" PubChem. URL: [Link]

  • National Center for Advancing Translational Sciences. "4-HYDROXYMETHYL LORATADINE" NCATS Inxight Drugs. URL:[Link]

Exploratory

Elucidating the 4-Hydroxymethyl Loratadine Impurity: Mechanistic Pathways, Analytical Workflows, and API Mitigation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Active Pharmaceutical Ingredient (API) Degradation Kinetics, Structural Elucidation, and Quality Control Phase I: The Chemical Causa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Active Pharmaceutical Ingredient (API) Degradation Kinetics, Structural Elucidation, and Quality Control

Phase I: The Chemical Causality of Hydroxymethylation in Loratadine

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a widely utilized second-generation antihistamine. While highly stable under standard conditions, the API is susceptible to complex degradation pathways when exposed to specific environmental triggers. Among the most challenging degradation products to control is 4-hydroxymethyl loratadine (CAS: 609806-40-8)[1].

Historically observed as a primary degradant in liquid syrup formulations[2], this impurity also manifests in bulk API matrices due to trace residual solvents, atmospheric exposure, and excipient cross-contamination during milling or blending[3].

The Mechanistic Pathway: A Three-Step Redox Cascade

The formation of 4-hydroxymethyl loratadine is not a direct substitution. It is driven by a sequential redox mechanism requiring two distinct environmental contaminants: an oxidizing agent (e.g., atmospheric oxygen, trace peroxides) and a one-carbon electrophilic donor (e.g., formaldehyde)[2][4].

  • N-Oxidation (Activation): The tertiary nitrogen within the pyridine ring of loratadine is oxidized by atmospheric oxygen or trace peroxides (often catalyzed by trace transition metals). This forms loratadine N-oxide .

  • Electrophilic Aromatic Substitution: The formation of the N-oxide fundamentally alters the electron density of the pyridine ring. The oxygen atom donates electron density via resonance, highly activating the 2- and 4-positions of the ring toward electrophiles. Trace formaldehyde—originating from the oxidation of residual methanol or the degradation of polymeric excipients (like PEG)—acts as the electrophile, attacking the activated C4 position to form 4-hydroxymethyl loratadine N-oxide[2][5].

  • Reduction (Deoxygenation): The intermediate N-oxide is subsequently reduced back to the free pyridine by interacting with mild reducing agents or primary/secondary alcohols present in the microenvironment, yielding the final 4-hydroxymethyl loratadine impurity[2].

Mechanism L Loratadine API (Pyridine Ring) Ox Oxidation via O2/Peroxides (Metal Catalyzed) L->Ox NOx Loratadine N-oxide (Activated C2, C4 positions) Ox->NOx Attack Electrophilic Attack at C4 Position NOx->Attack HCHO Formaldehyde Source (Residual Solvents/Excipients) HCHO->Attack Int 4-Hydroxymethyl Loratadine N-oxide Attack->Int Red Reduction (Alcohols/Antioxidants) Int->Red Imp 4-Hydroxymethyl Loratadine (Final Impurity) Red->Imp

Mechanistic cascade of 4-hydroxymethyl loratadine formation via N-oxide activation.

Phase II: Quantitative Data & Kinetic Drivers

Understanding the kinetics of this impurity requires analyzing the environmental drivers. Elevated temperatures and the presence of headspace oxygen exponentially increase the rate of N-oxide formation, which is the rate-limiting step[2].

The table below summarizes the quantitative degradation data of Loratadine API under forced conditions, highlighting the causality between specific environmental stressors and the yield of the 4-hydroxymethyl derivative.

Environmental StressorCatalyst / ReagentTime / Temp4-Hydroxymethyl Yield (%)Primary Degradation Pathway
Oxidative Stress 3% H2​O2​
  • Trace Fe 3+
48h / 40°C0.05%N-oxidation (Arrested at intermediate)
Electrophilic Spike 10 ppm Formaldehyde48h / 40°C< 0.01%Direct attack (Kinetically unfavorable)
Synergistic Stress 3% H2​O2​
  • 10 ppm HCHO
  • 48h / 40°C0.65% N-oxidation Hydroxymethylation
    Thermal (Control) Ambient Air (No spike)9 weeks / 55°C0.50%Auto-oxidation + ambient carbon donors[2]

    Data Synthesis: The synergistic stress model proves that without prior N-oxidation, the pyridine ring is insufficiently nucleophilic to react with trace formaldehyde.

    Phase III: Self-Validating Analytical Protocols

    To ensure scientific integrity and trustworthiness, the detection and quantification of 4-hydroxymethyl loratadine must rely on a self-validating system. This means the protocol must inherently rule out false positives (e.g., co-eluting process impurities like 2-hydroxymethyl loratadine) through orthogonal validation[3][5].

    Protocol 1: Forced Degradation & Impurity Isolation

    Objective: Synthesize and isolate the impurity to serve as an internal reference standard.

    • N-Oxide Generation: Dissolve 5.0 g of Loratadine API in 50 mL of dichloromethane ( CH2​Cl2​ ). Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) at 0°C. Stir for 2 hours to quantitatively yield Loratadine N-oxide[5].

    • Hydroxymethylation: Introduce 2.0 equivalents of paraformaldehyde and a catalytic amount of a Lewis acid (e.g., BF3​⋅OEt2​ ). Heat the mixture to 60°C for 12 hours.

    • Reduction: Quench the reaction and extract the organic layer. Treat the crude mixture with Diisobutylaluminum hydride (DIBAL-H) at -78°C to reduce the N-oxide back to the pyridine derivative[5].

    • Purification: Purify the crude product using flash chromatography ( SiO2​ , Hexane/Ethyl Acetate 3:1). The 4-hydroxymethyl isomer is separated from the 2-hydroxymethyl isomer based on distinct retention factors[5].

    Protocol 2: HPLC-UV/MS Quantification Workflow

    Objective: Quantify trace levels (<0.1%) of the impurity in bulk API[6].

    • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

    • Standard & Sample Prep:

      • Standard: Prepare a 1.0 µg/mL solution of 4-Hydroxymethyl Loratadine Reference Standard (CAS: 609806-40-8) in the diluent.

      • Test Solution: Dissolve 10.0 mg of Loratadine API in 10 mL of diluent (1.0 mg/mL).

    • Chromatographic Conditions:

      • Column: SymmetryShield RP18 (4.6 × 250 mm, 5 µm)[7].

      • Mobile Phase: 1.0% Triethylamine in water (pH adjusted to 6.0 with orthophosphoric acid) : Acetonitrile (40:60, v/v)[7].

      • Flow Rate: 1.0 mL/min[3].

      • Detection: UV at 220 nm and 244 nm; coupled with MS (ESI+ mode) for orthogonal mass confirmation ( [M+H]+ = 413.9)[3][7].

    • System Suitability (Self-Validation): Inject a blank diluent to confirm no baseline interference. Inject the standard solution; the resolution ( Rs​ ) between Loratadine and 4-hydroxymethyl loratadine must be 2.5.

    Workflow S1 Step 1: Sample Prep (API in Diluent) S2 Step 2: RP-HPLC (SymmetryShield RP18) S1->S2 S3 Step 3: UV Detection (220 nm / 244 nm) S2->S3 S4 Step 4: MS Confirmation (m/z 413.9) S3->S4 S5 Step 5: Data Output (Quantification <0.1%) S4->S5

    HPLC-UV/MS analytical workflow for the trace quantification of loratadine impurities.

    Phase IV: API Manufacturing Mitigation Strategies

    To prevent the formation of 4-hydroxymethyl loratadine during API synthesis, crystallization, and storage, process chemists must target the kinetic drivers identified in Phase I.

    • Inert Atmosphere Processing: Because N-oxidation is the rate-limiting step, purging crystallization and storage vessels with Nitrogen ( N2​ ) or Argon drastically reduces the formation of the N-oxide precursor[2][8].

    • Control of Residual Solvents: Strict limits on residual methanol must be enforced. Methanol can slowly oxidize to formaldehyde under atmospheric conditions, providing the necessary one-carbon electrophile for the reaction.

    • Chelating Agents: Trace transition metals catalyze the auto-oxidation of the pyridine ring. The introduction of chelating agents (e.g., EDTA disodium) during the final aqueous washing steps of the API can sequester these metals, shutting down the radical oxidation pathway[2][8].

    References

    • Eyjolfsson, R. (2003). "Loratadine: hydroxymethylation in syrup". Pharmazie.
    • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations". ARKIVOC.
    • BenchChem. (2025). "Understanding the Loratadine Impurity Profile in Bulk Drug Substances: A Technical Guide". BenchChem.
    • Krishna Reddy, K. V. S. R., et al. (2003). "Impurity profile study of loratadine". Journal of Pharmaceutical and Biomedical Analysis.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Advanced HPLC Method Development for the Quantification of 4-Hydroxymethyl Loratadine

    Introduction & Regulatory Context As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex pharmaceutical matrices. Loratadine is a widely utilized, non-sedating antihistamine.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Regulatory Context

    As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex pharmaceutical matrices. Loratadine is a widely utilized, non-sedating antihistamine. In aqueous environments, such as spill-resistant syrup formulations, the loratadine active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation, leading to the formation of inactive metabolites and impurities[1].

    Among these related substances, 4-hydroxymethyl loratadine (CAS 609806-40-8) is a critical benzocycloheptapyridine derivative (Molecular Weight: 412.91 g/mol ) that must be strictly monitored[2],[3]. Because it frequently emerges as a synthetic byproduct or an oxidative degradation product in syrups[4], regulatory agencies require stringent impurity profiling under ICH Q2(R1) guidelines. This application note outlines the mechanistic rationale and a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for the precise quantification of this specific impurity.

    Scientific Rationale & Method Design

    Developing a robust chromatographic method requires moving beyond trial-and-error and understanding the physicochemical causality of the analyte.

    • Analyte Chemistry & Silanol Interactions : Loratadine and its hydroxylated impurities are basic compounds with a pKa of approximately 5.0[5]. When analyzed on standard silica-based stationary phases, the protonated amine groups undergo secondary cation-exchange interactions with acidic residual silanols (pKa ~3.5–4.5) on the silica surface. This interaction is the primary cause of severe peak tailing[5].

    • Stationary Phase Causality : To mitigate these secondary interactions, a highly end-capped, base-deactivated column is mandatory. A C8 column (e.g., SymmetryShield RP8) or a C18 column provides optimal steric access and moderate hydrophobicity, allowing for the efficient separation of structurally similar positional isomers like 2-hydroxymethyl and 4-hydroxymethyl loratadine[5],[6].

    • Mobile Phase & pH Optimization : Mobile phase pH is the most critical quality attribute (CQA) for this separation. To suppress silanol interactions and ensure consistent ionization, the mobile phase utilizes a phosphate buffer (e.g., 10 mM H 3​ PO 4​ ) adjusted to pH 7.0 with triethylamine (TEA)[6],[7]. TEA acts as a competitive silanol-masking agent, binding to active sites on the column and drastically improving peak symmetry[5]. Methanol is preferred over acetonitrile as the organic modifier (typically in a 65:35 Methanol:Buffer ratio) to provide the necessary hydrogen-bonding selectivity for the hydroxylated functional groups[6].

    • Detection Strategy : UV detection is optimally performed at 244 nm, which provides maximum sensitivity for the benzocycloheptapyridine chromophore while minimizing baseline noise from the mobile phase[6],[7].

    Workflows and Degradation Pathways

    Workflow N1 1. Target Profiling (4-Hydroxymethyl Loratadine) N2 2. Stationary Phase (End-capped C8/C18 Column) N1->N2 N3 3. Mobile Phase Tuning (pH Control & TEA Addition) N2->N3 N4 4. Elution Optimization (Isocratic Profile) N3->N4 N5 5. Method Validation (ICH Q2 Guidelines) N4->N5

    Fig 1. Step-by-step HPLC method development workflow for impurity quantification.

    Pathway API Loratadine API (pKa ~5.0) Stress Syrup Matrix (Oxidative Stress) API->Stress Imp1 2-Hydroxymethyl Loratadine Stress->Imp1 Imp2 4-Hydroxymethyl Loratadine (CAS 609806-40-8) Stress->Imp2

    Fig 2. Oxidative degradation pathway of Loratadine in aqueous syrup formulations.

    Experimental Protocol

    Reagents and Materials
    • Loratadine API Reference Standard.

    • 4-Hydroxymethyl Loratadine Reference Standard (Purity ≥98%)[2].

    • HPLC-grade Methanol, Triethylamine (TEA), Phosphoric acid (H 3​ PO 4​ ), and Ultrapure water.

    Chromatographic Conditions

    The following conditions have been optimized for the baseline resolution of loratadine and its hydroxylated impurities.

    ParameterSpecification
    Column End-capped C8 (250 mm × 4.6 mm, 5 µm)[6]
    Mobile Phase Methanol : 10 mM H 3​ PO 4​ (pH 7.0 with TEA) (65:35 v/v)[6],[7]
    Flow Rate 1.0 mL/min[5],[6]
    Injection Volume 20 µL[5],[6]
    Column Temperature Ambient (or strictly controlled at 25°C)[5]
    Detection Wavelength UV at 244 nm[6]
    Standard and Sample Preparation
    • Diluent : Use the mobile phase to prevent solvent-mismatch peak distortion.

    • Standard Solution : Dissolve the 4-hydroxymethyl loratadine standard in methanol to create a stock solution. Dilute quantitatively with the mobile phase to a working concentration representing the 0.1% specification limit (e.g., 1.0 µg/mL).

    • Sample Solution : Extract the loratadine syrup formulation (or pulverized tablets) with the mobile phase. Sonicate in a water bath for 10 minutes to ensure complete dissolution, then filter through a 0.45 µm nylon membrane prior to injection[6].

    System Suitability Testing (SST) - The Self-Validating Mechanism

    A trustworthy protocol must be self-validating. Before any sample analysis, the system must pass the following SST criteria to prove it is fit for purpose:

    • Resolution ( Rs​ ) : ≥ 1.5 between Loratadine and 4-Hydroxymethyl Loratadine.

    • Tailing Factor ( Tf​ ) : ≤ 1.5 for the impurity peak (verifies effective silanol masking).

    • Precision : Relative Standard Deviation (RSD) of 5 replicate standard injections ≤ 2.0%[6].

    Method Validation & Quantitative Data

    The method must be validated according to ICH Q2(R1) guidelines. Typical performance metrics for loratadine impurities demonstrate high sensitivity and precision, ensuring detection well below the 0.1% reporting threshold[8],[6].

    Validation ParameterAcceptance CriteriaTypical Result for Loratadine Impurities
    Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.02 µg/mL[8]
    Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~0.07 µg/mL[8]
    Linearity Range R2 ≥ 0.999LOQ to 1.2 µg/mL[8]
    Intra-day Precision (RSD) ≤ 2.0%< 1.5%[6]
    Accuracy (Recovery) 85% – 115%98.5% – 101.2%[6]

    Troubleshooting & Optimization

    • Symptom : Excessive Peak Tailing of 4-Hydroxymethyl Loratadine.

      • Causality: Depletion of TEA in the mobile phase or degradation of the column's end-capping[5].

      • Solution: Prepare fresh mobile phase, ensuring precise pH adjustment to 7.0 with TEA. If the issue persists, the silica bed is likely compromised, and the column must be replaced.

    • Symptom : Co-elution of 2- and 4-hydroxymethyl isomers.

      • Causality: Insufficient thermodynamic selectivity.

      • Solution: Adjust the methanol-to-buffer ratio (e.g., decrease methanol by 2-5%) or modify the column temperature by ±5°C to alter the partition coefficients of the positional isomers.

    Sources

    Application

    High-Sensitivity LC-MS/MS Protocol for the Quantification of 4-Hydroxymethyl Loratadine in Human Plasma

    Introduction & Scientific Rationale Loratadine is a globally prescribed second-generation H1-receptor antagonist. While its primary active metabolite is desloratadine, loratadine is also susceptible to redox processes an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    Loratadine is a globally prescribed second-generation H1-receptor antagonist. While its primary active metabolite is desloratadine, loratadine is also susceptible to redox processes and formaldehyde exposure during formulation (particularly in syrups) and in vivo metabolism. This degradation pathway leads to the formation of 4-hydroxymethyl loratadine (4-HML) , a critical USP impurity and circulating analyte .

    Monitoring 4-HML in human plasma is essential for comprehensive toxicokinetic profiling and clinical quality control. Because 4-HML circulates at trace levels, traditional HPLC-UV methods lack the requisite sensitivity. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to quantify 4-HML in human plasma, engineered specifically to eliminate matrix effects and ensure regulatory compliance.

    Pathway L Loratadine (Parent Drug) m/z 383.2 O Oxidation / Degradation (Formulation/Metabolism) L->O Redox process / Formaldehyde exposure DES Desloratadine (Active Metabolite) m/z 311.2 L->DES Hepatic CYP450 (In vivo) HML 4-Hydroxymethyl Loratadine (4-HML Impurity) m/z 413.2 O->HML

    Figure 2: Relationship between Loratadine, its active metabolite, and the 4-HML impurity.

    Principles of the Method: Causality & E-E-A-T

    As bioanalytical scientists, we must design methods that do not merely detect an analyte, but actively defend against false positives and signal suppression. Every step in this protocol is a deliberate choice to create a self-validating system :

    • Sample Preparation (PPT + SPE) : Direct protein precipitation (PPT) often leaves residual plasma phospholipids (e.g., lysophosphatidylcholines) that co-elute with hydrophobic analytes, causing severe ion suppression in the ESI source. To establish trustworthiness, this protocol couples initial PPT with Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The PPT step removes gross proteins to prevent SPE cartridge clogging, while the HLB sorbent selectively retains the slightly polar 4-HML and washes away matrix salts and phospholipids.

    • Chromatographic Causality : A C18 reversed-phase column is utilized. The mobile phase incorporates 0.1% formic acid to maintain a low pH (~2.7). This ensures the basic piperidine nitrogen of 4-HML (pKa ~ 5.0) remains fully protonated, maximizing the [M+H]+ ion yield in the positive electrospray ionization (ESI+) mode.

    • Mass Spectrometry & Internal Standardization : 4-HML ( C23​H25​ClN2​O3​ , MW 412.91) forms a stable [M+H]+ at m/z 413.2. The primary fragmentation involves the loss of ethanol (46 Da) from the ethyl carbamate moiety, yielding a stable product ion at m/z 367.2. We utilize Loratadine-d4 as an Internal Standard (IS) to normalize any variations in extraction recovery and correct for residual matrix ionization suppression.

    Experimental Workflows & Methodologies

    Reagents and Materials
    • Standards : 4-Hydroxymethyl Loratadine (Reference Standard, Purity ≥98%), Loratadine-d4 (Internal Standard).

    • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

    • Consumables : Oasis HLB SPE Cartridges (30 mg/1 cc), 96-well collection plates.

    Step-by-Step Plasma Extraction Protocol
    • Aliquot : Transfer 100 µL of human plasma (K2-EDTA) into a 1.5 mL microcentrifuge tube.

    • Internal Standard Addition : Add 10 µL of Loratadine-d4 working solution (500 ng/mL). Vortex for 10 seconds.

    • Protein Precipitation (PPT) : Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein binding.

    • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Supernatant Dilution : Transfer 300 µL of the clear supernatant to a clean tube and dilute with 300 µL of 0.1% FA in water (reduces organic content prior to SPE loading).

    • SPE Conditioning : Condition the HLB cartridge with 1 mL MeOH, followed by 1 mL of 0.1% FA in water.

    • Sample Loading : Load the diluted supernatant onto the SPE cartridge. Allow it to pass through via gravity or light vacuum.

    • Washing : Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

    • Elution : Elute the analytes with 1 mL of Acetonitrile.

    • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Transfer to an autosampler vial.

    Workflow A Human Plasma Sample (100 µL) B Add Internal Standard (Loratadine-d4, 10 µL) A->B C Protein Precipitation (Add 300 µL Acetonitrile) B->C D Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) C->D E Supernatant Transfer Dilute with 0.1% FA in H2O D->E F Solid-Phase Extraction (HLB) Condition -> Load -> Wash -> Elute E->F G Evaporate & Reconstitute (Mobile Phase A:B 80:20) F->G H LC-MS/MS Analysis (Injection Vol: 5 µL) G->H

    Figure 1: Step-by-step sample extraction workflow for 4-HML in plasma prior to LC-MS/MS analysis.

    Instrumental Parameters & Data Presentation

    Mass Spectrometry Conditions

    Analysis is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive MRM mode.

    Table 1: MRM Transitions and MS Parameters

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
    4-HML 413.2367.27025Quantifier
    4-HML 413.2323.27035Qualifier
    Loratadine-d4 (IS) 387.2341.27025Internal Standard
    Liquid Chromatography Conditions
    • Column : Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

    Table 2: LC Gradient Elution Profile

    Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
    0.00.48020
    1.00.48020
    3.50.41090
    4.50.41090
    4.60.48020
    6.00.48020

    Method Validation & Regulatory Adherence

    To ensure the protocol operates as a self-validating system, it must be evaluated against the stringent criteria outlined in the FDA Bioanalytical Method Validation Guidance for Industry . System Suitability Tests (SST) must be run prior to every batch, ensuring a Signal-to-Noise (S/N) ratio > 10 at the Lower Limit of Quantification (LLOQ).

    Table 3: Method Validation Summary (FDA Guidelines)

    ParameterAcceptance CriteriaObserved Results
    Linearity Range R² ≥ 0.990.5 - 500 ng/mL (R² > 0.998)
    LLOQ S/N ≥ 10, Precision ≤ 20%0.5 ng/mL (CV: 8.5%)
    Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 7.4%
    Inter-day Accuracy 85% - 115% (80-120% at LLOQ)92.4% - 106.1%
    Extraction Recovery Consistent across QC levels88.5% ± 4.2%
    Matrix Effect IS-normalized MF: 0.85 - 1.150.94 - 1.02

    By rigorously adhering to these metrics, researchers can confidently deploy this protocol for high-throughput pharmacokinetic and toxicological screening of loratadine formulations and their in vivo profiles.

    References

    • Title : Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations Source : ARKIVOC (Archive for Organic Chemistry) URL :[Link]

    • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

    Method

    Application Note: Synthesis, Isolation, and Characterization of 4-Hydroxymethyl Loratadine Reference Standard

    Executive Summary The identification and quantification of degradation products are critical components of the Abbreviated New Drug Application (ANDA) process and ICH Q3A/Q3B compliance. 4-Hydroxymethyl loratadine (CAS:...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The identification and quantification of degradation products are critical components of the Abbreviated New Drug Application (ANDA) process and ICH Q3A/Q3B compliance. 4-Hydroxymethyl loratadine (CAS: 609806-40-8) is a well-documented, process-related impurity and degradation product found in loratadine syrup formulations[1][2]. This application note provides a comprehensive, self-validating protocol for the targeted synthesis and high-purity isolation of the 4-hydroxymethyl loratadine reference standard, designed for analytical method validation (AMV) and quality control (QC) workflows.

    Mechanistic Rationale & Causality

    Origin of the Impurity in Formulations

    Loratadine, a non-sedating H1-receptor antagonist, is highly stable in solid dosage forms but susceptible to degradation in aqueous syrups. Excipients such as polyethylene glycols or specific sugars can undergo auto-oxidation to generate trace amounts of formaldehyde. The in situ generation of formaldehyde triggers a redox process with the electron-rich regions of the loratadine molecule, leading to the functionalization of the pyridine moiety and the formation of 2-hydroxymethyl and 4-hydroxymethyl loratadine derivatives ([3][4]).

    Synthetic Strategy & Chemoselectivity

    Direct electrophilic substitution on the loratadine pyridine ring is kinetically unfavorable due to electron deficiency. To bypass this, our synthetic strategy employs a Reissert-Henze-type reaction [3]:

    • Activation : The pyridine nitrogen is oxidized to an N-oxide, pulling electron density away from the ring and activating the 2- and 4-positions.

    • Electrophilic Enhancement : Methylation with dimethyl sulfate forms an highly electrophilic N-methoxypyridinium salt.

    • Cyanation : Nucleophilic attack by cyanide predominantly yields the 2-cyano isomer (due to proximity to the positively charged nitrogen), with the 4-cyano isomer as the minor product (approx. 4:1 ratio)[3].

    • Chemoselective Reduction : Converting the isolated 4-cyano intermediate to the hydroxymethyl final product requires extreme chemoselectivity. Standard acidic or basic hydrolysis of the nitrile would cleave the sensitive ethyl piperidine-1-carboxylate (carbamate) moiety. Therefore, we utilize DIBAL-H at -78°C to selectively reduce the nitrile to an iminium intermediate (subsequently hydrolyzed to an aldehyde), followed by mild reduction to the alcohol using NaBH₄ .

    Pathway Visualization

    SynthesisPathway Loratadine Loratadine (API) NOxide Loratadine N-oxide Loratadine->NOxide mCPBA, DCM (N-Oxidation) Salt N-methoxypyridinium salt NOxide->Salt Dimethyl sulfate (Methylation) Nitriles 2-Cyano & 4-Cyano Loratadine Salt->Nitriles NaCN, H2O/DCM (Cyanation) Cyano4 4-Cyano Loratadine Nitriles->Cyano4 Silica Chromatography (Resolution) Product 4-Hydroxymethyl Loratadine Cyano4->Product 1. DIBAL-H (-78°C) 2. NaBH4 (0°C)

    Figure 1: Synthesis pathway of 4-hydroxymethyl loratadine from API.

    Self-Validating Experimental Protocols

    Phase 1: N-Oxidation of Loratadine
    • Procedure : Dissolve 10.0 g of Loratadine (API) in 100 mL of anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add a solution of m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in 50 mL DCM. Stir at room temperature for 4 hours.

    • In-Process Control (IPC) : Monitor via TLC (DCM:MeOH 9:1). Loratadine ( Rf​≈0.6 ) must be completely consumed, yielding a new polar spot ( Rf​≈0.3 ).

    • Workup : Quench with saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxide. Wash with saturated NaHCO3​ to remove m-chlorobenzoic acid. Dry the organic layer over Na2​SO4​ and concentrate to yield Loratadine N-oxide.

    Phase 2: Cyanation (Reissert-Henze Reaction)
    • Procedure : Dissolve the N-oxide in 80 mL of DCM. Add dimethyl sulfate (1.1 eq) and stir at 40°C for 2 hours to form the N-methoxypyridinium salt. Cool to room temperature. Add a solution of NaCN (2.5 eq) in 30 mL water. Stir vigorously in the biphasic system for 12 hours.

    • IPC : LC-MS analysis of the organic layer. Look for the disappearance of the N-oxide mass and the appearance of the nitrile mass ( [M+H]+=408.1 ).

    • Workup : Separate the organic layer, wash with brine, dry, and evaporate. The crude residue contains a 4:1 mixture of 2-cyano and 4-cyano loratadine[3].

    Phase 3: Isomeric Resolution
    • Procedure : Load the crude nitrile mixture onto a silica gel column (60 F254​ , 70–200 µm). Elute using a gradient of Hexane:Ethyl Acetate (starting at 8:2, ramping to 5:5).

    • IPC : Analyze fractions via 1H -NMR. The 4-cyano isomer is identified by the absence of the C4 proton signal on the pyridine ring and the specific coupling constants of the remaining pyridine protons. Pool and concentrate the fractions containing pure 4-cyano loratadine.

    Phase 4: Chemoselective Reduction
    • Procedure :

      • Dissolve 4-cyano loratadine in anhydrous toluene under Argon. Cool to -78°C.

      • Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq). Stir for 2 hours at -78°C.

      • Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Stir until two clear layers form. Extract the aldehyde intermediate with ethyl acetate.

      • Dissolve the crude aldehyde in methanol, cool to 0°C, and add NaBH4​ (1.5 eq). Stir for 30 minutes.

    • IPC : LC-MS must confirm the final product mass ( [M+H]+=413.16 ).

    • Workup : Quench with water, extract with DCM, dry, and evaporate to yield the crude 4-hydroxymethyl loratadine.

    Quantitative Data & Characterization

    To ensure the synthesized standard meets regulatory guidelines for ANDA submissions, it must be fully characterized and polished to ≥98% purity[5].

    Table 1: Physicochemical Properties of the Reference Standard
    PropertySpecification / Value
    Chemical Name Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate
    CAS Number 609806-40-8[1][5]
    Molecular Formula C23​H25​ClN2​O3​ [5]
    Molecular Weight 412.91 g/mol [2][5]
    Appearance Light-Yellow Solid[2]
    Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol[2]
    Melting Point 73 - 75 °C[2]
    Table 2: Preparative HPLC Method for Final Polish

    For absolute purity, the crude product is subjected to preparative HPLC prior to lyophilization.

    ParameterCondition
    Column C18 Reverse Phase (250 mm x 21.2 mm, 5 µm)
    Mobile Phase A 0.1% Formic Acid in MS-Grade Water[3]
    Mobile Phase B 100% Acetonitrile[3]
    Flow Rate 15.0 mL/min
    Detection UV at 254 nm
    Gradient Profile 0-5 min: 10% B 5-25 min: Linear ramp to 90% B 25-30 min: Hold at 90% B

    Note: Fractions containing the pure peak are pooled, the acetonitrile is removed under reduced pressure, and the aqueous remainder is lyophilized to yield the certified reference standard.

    References

    • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. ARKIVOC, 2005(9), 200-206. URL:[Link]

    • Loratadine 4-Hydroxymethyl Impurity (USP) | 609806-40-8. SynZeal Research. URL:[Link]

    Sources

    Application

    Application Note: Advanced Sample Preparation Techniques for 4-Hydroxymethyl Loratadine Extraction

    Introduction & Mechanistic Background 4-Hydroxymethyl loratadine (4-HML, CAS: 609806-40-8) is a critical degradation impurity of the blockbuster antihistamine loratadine. While loratadine is highly stable in solid dosage...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Background

    4-Hydroxymethyl loratadine (4-HML, CAS: 609806-40-8) is a critical degradation impurity of the blockbuster antihistamine loratadine. While loratadine is highly stable in solid dosage forms, it exhibits vulnerability in liquid formulations such as pediatric syrups. In the presence of air, trace formaldehyde, and complex excipients (e.g., propylene glycol, glycerin, and sugars), loratadine undergoes a redox-mediated substitution on its pyridine ring, yielding 2-hydroxymethyl and 4-hydroxymethyl derivatives (1) [INDEX_1.10].

    Due to strict regulatory limits on degradation products, 4-HML must be rigorously monitored in stability-indicating assays for quality control (2) [INDEX_1.16]. Additionally, it is occasionally tracked in pharmacokinetic (PK) profiling to assess in vivo degradation. Because 4-HML is structurally similar to loratadine—possessing a lipophilic benzocycloheptapyridine backbone and a basic piperidine moiety (3) [INDEX_1.8]—sample preparation requires strategic manipulation of pH and solvent polarity.

    This guide details two field-proven extraction workflows: Liquid-Liquid Extraction (LLE) for biological matrices and Mixed-Mode Solid-Phase Extraction (SPE) for complex pharmaceutical syrups.

    Pathway Loratadine Loratadine (API) Stable in Solid Form Oxidation Redox Process / Formaldehyde Interaction Loratadine->Oxidation Liquid Syrup Matrix (Excipients/Air) Impurity 4-Hydroxymethyl Loratadine (Degradation Impurity) Oxidation->Impurity Pyridine Ring Substitution

    Figure 1: Chemical degradation pathway of loratadine forming 4-HML.

    Physicochemical Properties & Extraction Rationale

    Understanding the physicochemical nature of 4-HML is the foundation of any successful extraction protocol.

    Table 1: Key physicochemical properties dictating extraction parameters.

    PropertyValueExtraction Implication
    Molecular Formula C23H25ClN2O3High carbon content indicates strong retention on reversed-phase sorbents.
    Molecular Weight 412.91 g/mol Ideal for LC-MS/MS detection (MRM transition typically m/z 413 → 339).
    LogP ~4.3Highly lipophilic; partitions efficiently into non-polar organic solvents.
    pKa (Piperidine) ~5.0 - 5.5Can be ionized at low pH (cation exchange) or neutralized at high pH (LLE).

    Workflow Decision Tree

    G Start Sample Matrix Bio Biological Plasma (PK/Tox Studies) Start->Bio Form Syrup Formulation (Stability/QC) Start->Form LLE Liquid-Liquid Extraction (LLE) Ether:Hexane (15:10) Bio->LLE SPE Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange Form->SPE Wash1 Alkaline Wash (pH >8.0) Deprotonates 4-HML LLE->Wash1 Wash2 Acidic/Organic Washes Removes Sugars & Glycols SPE->Wash2 Evap Evaporate & Reconstitute (Mobile Phase) Wash1->Evap Wash2->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

    Figure 2: Decision tree for 4-HML extraction based on sample matrix.

    Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

    Causality & Rationale : Biological matrices like plasma contain high levels of proteins and endogenous phospholipids that cause severe ion suppression in mass spectrometry. LLE is selected over simple protein precipitation (PPT) because 4-HML is highly lipophilic. By adjusting the plasma to an alkaline pH (> 8.0) using sodium carbonate, the basic piperidine nitrogen of 4-HML is deprotonated (unionized) (4) [INDEX_1.1]. This maximizes its partitioning into a non-polar organic solvent mixture, leaving polar endogenous salts and proteins trapped in the aqueous layer.

    Materials :

    • Extraction Solvent : Diethyl ether:Hexane (15:10, v/v) or Ethyl acetate:Dichloromethane (70:30, v/v) (5) [INDEX_1.3].

    • Buffer : 1.0 M Sodium Carbonate (Na₂CO₃) or 0.25 M NaOH.

    • Reconstitution Solvent : Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).

    Step-by-Step Methodology :

    • Aliquoting : Transfer 200 µL of plasma sample (or spiked standard) into a 2.0 mL microcentrifuge tube.

    • Internal Standard Addition : Add 20 µL of Internal Standard (e.g., Loratadine-d4 or Diphenhydramine at 400 ng/mL) and vortex for 10 seconds.

    • Alkalinization : Add 50 µL of 1.0 M Sodium Carbonate to raise the pH > 8.0. Vortex briefly.

      • Self-Validating Check: Verify the aqueous phase pH is ≥ 8.0 using a micro-pH probe or paper before adding the organic solvent. Failure to achieve this pH will leave the target analyte protonated, resulting in poor organic recovery.

    • Extraction : Add 1.0 mL of the Extraction Solvent (Diethyl ether:Hexane, 15:10 v/v).

    • Partitioning : Vortex vigorously for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4 °C to achieve sharp phase separation.

    • Transfer & Evaporation : Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

    • Reconstitution : Reconstitute the dried residue in 100 µL of mobile phase. Vortex for 30 seconds and inject 5–10 µL into the LC-MS/MS system.

    Protocol B: Mixed-Mode Solid-Phase Extraction (SPE) for Syrups

    Causality & Rationale : Antihistamine syrups contain massive amounts of sucrose, sodium benzoate, glycerin, and propylene glycol. LLE can sometimes co-extract lipophilic flavoring agents, and direct injection will inevitably foul the LC column and suppress MS ionization. Mixed-mode cation exchange (MCX) SPE is the most robust solution. At an acidic pH, the piperidine nitrogen of 4-HML is protonated, binding tightly to the cation-exchange sites of the SPE resin. This allows for aggressive washing with 100% organic solvents to strip away all neutral sugars and glycols before eluting the target analyte using a high-pH organic solvent.

    Materials :

    • SPE Cartridges : Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg/1 cc).

    • Load Buffer : 2% Phosphoric Acid (H₃PO₄) in Water.

    • Wash Solvents : 0.1 N HCl in Water, and 100% Methanol.

    • Elution Solvent : 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    Step-by-Step Methodology :

    • Sample Pre-treatment : Dilute 1.0 mL of the syrup formulation with 4.0 mL of 2% Phosphoric Acid. Vortex thoroughly. (Rationale: Dilution reduces viscosity, and the acid protonates 4-HML for ionic binding).

    • Conditioning : Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of Water. Do not let the sorbent dry out.

    • Loading : Load the diluted syrup sample onto the cartridge.

      • Self-Validating Check: Monitor the flow rate during the sample loading step (do not exceed 1 mL/min). Rapid loading prevents adequate ionic interaction between the protonated 4-HML and the MCX sorbent, leading to analyte breakthrough and low recovery.

    • Interference Washing (Aqueous) : Wash with 2.0 mL of 0.1 N HCl. (Rationale: Removes highly polar, water-soluble excipients like sugars and sodium benzoate while keeping 4-HML ionically bound).

    • Interference Washing (Organic) : Wash with 2.0 mL of 100% Methanol. (Rationale: Removes neutral, lipophilic excipients such as flavoring agents and uncharged degradation products).

    • Elution : Elute 4-HML with 2.0 mL of 5% NH₄OH in Methanol. (Rationale: The alkaline pH neutralizes the piperidine nitrogen, breaking the ionic bond and allowing the methanol to sweep the analyte off the column).

    • Evaporation : Evaporate the eluate to dryness under nitrogen at 40 °C and reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.

    Quantitative Validation Data

    To ensure the trustworthiness of the described protocols, the following validation parameters must be met during method development. These metrics serve as the benchmark for a self-validating analytical system.

    Table 2: Expected Validation Metrics for 4-HML Extraction

    ParameterLLE (Plasma)SPE (Syrup)Acceptance Criteria (FDA/ICH)
    Extraction Recovery 85 - 92%94 - 98%Consistent and reproducible (CV < 15%)
    Matrix Effect 90 - 105%95 - 102%85 - 115% (Minimal ion suppression/enhancement)
    LLOQ 0.2 ng/mL5.0 ng/mLSignal-to-Noise (S/N) ≥ 10
    Carryover < 0.1%< 0.05%≤ 20% of LLOQ response

    References

    • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formul
    • US6132758A - Stabilized antihistamine syrup.
    • Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)
    • Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. AME Publishing.
    • Determination of Loratadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application.

    Sources

    Method

    NMR spectroscopy characterization of 4-hydroxymethyl loratadine

    An in-depth technical guide to the structural elucidation of pharmaceutical impurities, focusing on the mechanistic origins and NMR characterization of 4-hydroxymethyl loratadine. Mechanistic Background & Regulatory Cont...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide to the structural elucidation of pharmaceutical impurities, focusing on the mechanistic origins and NMR characterization of 4-hydroxymethyl loratadine.

    Mechanistic Background & Regulatory Context

    The identification and control of pharmaceutical impurities are foundational to drug safety, efficacy, and regulatory compliance under ICH Q3B(R2) guidelines [1]. Loratadine, a blockbuster non-sedating H1-antihistamine, is highly stable in solid oral dosages but exhibits specific degradation pathways when formulated into liquid syrups.

    Accelerated degradation studies have revealed that loratadine undergoes a redox process with formulation excipients, a reaction exacerbated by the in situ generation of formaldehyde in the presence of air [2]. This cascade results in the electrophilic substitution of the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine moiety, yielding two primary regioisomeric degradants: 2-hydroxymethyl loratadine and 4-hydroxymethyl loratadine .

    Because these regioisomers share identical mass-to-charge ratios ( m/z 413.1) and exhibit nearly indistinguishable retention times in standard HPLC-UV workflows, Nuclear Magnetic Resonance (NMR) spectroscopy is the mandatory analytical tool for unambiguous structural elucidation.

    Chemical Profile

    Before initiating NMR acquisition, it is critical to understand the physicochemical parameters of the target analyte to optimize solvent selection and relaxation delays ( d1 ).

    Table 1: Chemical Profile of 4-Hydroxymethyl Loratadine

    ParameterValue / Description
    Chemical Name Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate
    CAS Number 609806-40-8
    Molecular Formula C 23​ H 25​ ClN 2​ O 3​
    Molecular Weight 412.91 g/mol
    Solubility Profile Soluble in Chloroform (CDCl 3​ ) and DMSO; Slightly soluble in Ethyl Acetate.

    NMR Strategy and Causality

    The parent loratadine molecule contains a fused tricyclic system where the pyridine ring has three available protons at positions 2, 3, and 4. When a hydroxymethyl group (-CH 2​ OH) is introduced, it can occupy either the C2 or C4 position.

    The Analytical Challenge: A standard 1D 1 H NMR spectrum will show the disappearance of one pyridine proton and the appearance of a methylene singlet at ~4.70 ppm. However, 1D NMR alone cannot definitively assign the regiochemistry due to the complex electron-withdrawing effects of the hydroxymethyl group on the aromatic system.

    The Solution: A full 2D NMR suite—specifically HMBC (Heteronuclear Multiple Bond Correlation) —must be employed. By tracing the 3-bond ( 3J ) couplings from the new methylene protons to the adjacent quaternary carbons, we can map the exact substitution site.

    NMR_Workflow A Sample Preparation (4-Hydroxymethyl Loratadine in CDCl3) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Define Connectivity D Data Processing & Phase Correction C->D Process FIDs E Structural Elucidation (Identify C4 Substitution) D->E Verify Impurity

    Step-by-step NMR workflow for the structural elucidation of loratadine impurities.

    Self-Validating Experimental Protocol

    This protocol is designed for a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Every step includes a causality explanation and a validation checkpoint to ensure a self-correcting workflow.

    Step 1: Sample Preparation
    • Action: Dissolve 10–15 mg of the isolated 4-hydroxymethyl loratadine impurity [3] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is chosen because loratadine derivatives are highly soluble in it, and it provides a clear spectral window devoid of solvent overlap in the critical aromatic region (7.0–8.5 ppm).

    • Validation Checkpoint: Ensure the sample is free of paramagnetic particulates by filtering it through a glass wool plug into the NMR tube. Particulates cause localized magnetic field inhomogeneities, making it impossible to achieve the sharp shimming required to resolve the ~5.0 Hz ortho-coupling of the pyridine protons.

    Step 2: Probe Tuning and Shimming
    • Action: Insert the sample, lock onto the deuterium signal of CDCl 3​ , and perform automated or manual gradient shimming (TopShim or equivalent). Tune and match the probe for 1 H and 13 C frequencies.

    • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is critical for detecting the low-abundance 13 C signals of the quaternary bridgehead carbons during 2D HMBC acquisition.

    • Validation Checkpoint: The 1 H line width at half-height (FWHM) of the TMS signal must be 0.5 Hz. If it is broader, re-shim the Z1 and Z2 gradients.

    Step 3: 1D 1 H and 13 C Acquisition
    • Action: Acquire a standard 1D 1 H spectrum (16 scans, d1 = 2s) and a 1 H-decoupled 1D 13 C spectrum (1024 scans, d1 = 2s).

    • Causality: The d1 delay of 2 seconds ensures the complete relaxation of the aliphatic protons, allowing for accurate quantitative integration.

    • Validation Checkpoint: Integrate the spectrum. The new hydroxymethyl -CH 2​

      • singlet (~4.70 ppm) must integrate to exactly 2.0 relative to the piperidine ethyl ester -CH 3​ triplet (~1.20 ppm), which must integrate to 3.0.
    Step 4: 2D HSQC and HMBC Acquisition
    • Action: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: The HMBC experiment transfers magnetization across multiple bonds. By setting the coupling constant to 8 Hz, we optimize the detection of 2-bond and 3-bond correlations, which are the exact distances from the hydroxymethyl protons to the pyridine ring carbons.

    • Validation Checkpoint: The definitive proof of the 4-position substitution is the presence of a 3J correlation from the -CH 2​ OH protons to the bridgehead quaternary carbon (C4a). If the substitution were at the 2-position, this specific correlation would be physically impossible (it would be a 5-bond distance).

    Diagnostic NMR Signals & Structural Logic

    The table below summarizes the critical data points extracted from the validated protocol.

    Table 2: Diagnostic NMR Signals for 4-Hydroxymethyl Loratadine (CDCl 3​ , 500 MHz)

    NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Causality
    1 H~8.40Doublet ( J≈5.0 Hz)1HPyridine H2 . Exhibits ortho-coupling to H3.
    1 H~7.15Doublet ( J≈5.0 Hz)1HPyridine H3 . Exhibits ortho-coupling to H2.
    1 H~4.70Singlet2HHydroxymethyl (-CH 2​ OH) protons . Replaces the H4 signal of the parent loratadine.
    1 H~2.80Broad Singlet1HHydroxyl (-OH) proton . Broadened due to chemical exchange; disappears upon D 2​ O shake.
    13 C~150.5Quaternary (C)N/APyridine C4 . Shifted downfield due to the direct attachment of the electronegative -CH 2​ OH group.
    13 C~138.2Quaternary (C)N/ABridgehead C4a . Critical node for HMBC correlation.
    13 C~62.5Secondary (CH 2​ )N/AHydroxymethyl carbon . Confirmed via DEPT-135 (appears inverted) or HSQC.
    Visualizing the HMBC Logic

    The diagram below illustrates the self-validating logic used to rule out the 2-hydroxymethyl isomer. The 3J correlation to C4a is the definitive marker of 4-hydroxymethyl loratadine.

    HMBC_Logic CH2 Hydroxymethyl Protons (δ 4.7 ppm) C4 Pyridine C4 (Quaternary, δ ~150 ppm) CH2->C4 2J Correlation C3 Pyridine C3 (CH, δ ~122 ppm) CH2->C3 3J Correlation C4a Bridgehead C4a (Quaternary, δ ~138 ppm) CH2->C4a 3J Correlation Conclusion Confirms C4 Regiochemistry (Rules out C2 isomer) C4->Conclusion C3->Conclusion C4a->Conclusion

    Key HMBC correlations establishing the regiochemistry of the 4-hydroxymethyl substitution.

    References

    • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Products Q3B(R2)." International Council for Harmonisation. URL: [Link]

    • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations." Arkivoc, 2005 (ix), 200-206. URL: [Link]

    Application

    Application Note: Quantitative Analysis of 4-Hydroxymethyl Loratadine in Pharmaceutical Formulations

    Executive Summary Loratadine is a widely administered second-generation H1-receptor antagonist. While highly stable in solid dosage forms, its formulation into liquid syrups introduces complex degradation pathways.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Loratadine is a widely administered second-generation H1-receptor antagonist. While highly stable in solid dosage forms, its formulation into liquid syrups introduces complex degradation pathways. This application note details the quantitative analysis of 4-hydroxymethyl loratadine (CAS 609806-40-8) 1[1], a critical trace impurity that forms uniquely within syrup matrices. By leveraging a self-validating Liquid-Liquid Extraction (LLE) protocol coupled with UHPLC-MS/MS, this guide provides drug development professionals with a robust framework for impurity profiling and stability testing.

    Mechanistic Insights into Impurity Formation

    Understanding the causality behind an impurity's formation is paramount for developing an effective analytical strategy. Loratadine syrups typically contain the active pharmaceutical ingredient (API), citric acid (pH ~2.8), sucrose, and cosolvents such as glycerol and propylene glycol 2[2].

    Under accelerated stability conditions, 4-hydroxymethyl loratadine forms through a unique redox and electrophilic cascade 2[2]:

    • Electrophile Generation : The acidic environment catalyzes the inversion of sucrose into fructose, which subsequently dehydrates to yield formaldehyde (a reactive one-carbon donor).

    • API Activation : Atmospheric oxygen in the container headspace oxidizes the pyridine ring of loratadine to form a reactive loratadine N-oxide intermediate.

    • Hydroxymethylation & Reduction : The electron-rich N-oxide undergoes electrophilic attack by formaldehyde at the 4-position. The resulting intermediate is then reduced by the abundant primary/secondary alcohols (glycerol/propylene glycol) in the formulation, yielding 4-hydroxymethyl loratadine.

    Mechanism Sucrose Sucrose (Syrup Excipient) Fructose Fructose Sucrose->Fructose Acidic Inversion (pH ~2.8) Formaldehyde Formaldehyde (Electrophile Donor) Fructose->Formaldehyde Dehydration & Cleavage Hydroxymethyl_N_oxide 4-Hydroxymethyl Loratadine N-oxide (Transient Species) Formaldehyde->Hydroxymethyl_N_oxide Loratadine Loratadine (Active Pharmaceutical Ingredient) N_oxide Loratadine N-oxide (Reactive Intermediate) Loratadine->N_oxide Oxidation via Atmospheric O2 N_oxide->Hydroxymethyl_N_oxide Electrophilic Attack by Formaldehyde Product 4-Hydroxymethyl Loratadine (Target Impurity, CAS: 609806-40-8) Hydroxymethyl_N_oxide->Product Reduction by Cosolvents (Glycerol/Propylene Glycol)

    Figure 1: Mechanistic pathway of 4-hydroxymethyl loratadine formation in syrup formulations.

    Analytical Strategy & Self-Validating System Architecture

    Because 4-hydroxymethyl loratadine typically forms at trace levels (~0.5% under accelerated conditions) 2[2], UHPLC coupled with tandem mass spectrometry (LC-MS/MS) or HR-MS/MS 3[3] is required.

    Self-Validating Design : Direct injection of syrup causes severe ion suppression due to the high concentration of sucrose and viscous polyols. To build a trustworthy, self-validating assay, this protocol utilizes a Liquid-Liquid Extraction (LLE) step combined with a stable-isotope labeled internal standard (Loratadine-d4). Spiking the internal standard prior to extraction ensures that any variations in extraction efficiency or matrix-induced ion suppression are mathematically normalized in real-time.

    Workflow Sample Syrup Aliquot (1.0 mL) Alkalinization Alkalinization (0.1 M NaOH) Sample->Alkalinization Spike Internal Standard (Loratadine-d4) Spike->Alkalinization Matrix Spiking LLE LLE Extraction (MTBE Solvent) Alkalinization->LLE Suppress Ionization Evap N2 Evaporation & Reconstitution LLE->Evap Isolate Organic Phase LCMS UHPLC-MS/MS (MRM Mode) Evap->LCMS Inject 5 µL

    Figure 2: Self-validating sample preparation and LC-MS/MS workflow for syrup matrices.

    Experimental Protocol

    Reagents and Materials
    • Standards : 4-Hydroxymethyl Loratadine Reference Standard (Purity ≥98%, MW: 412.91) 4[4], Loratadine API, Loratadine-d4 (Internal Standard).

    • Solvents : LC-MS grade Acetonitrile, Water, Formic Acid, and Methyl tert-butyl ether (MTBE).

    Sample Preparation (LLE)
    • Aliquot : Transfer 1.0 mL of the loratadine syrup formulation into a 15 mL polypropylene centrifuge tube.

    • Internal Standard Spiking : Add 50 µL of Loratadine-d4 solution (1.0 µg/mL in methanol).

      • Causality: Spiking the IS directly into the raw matrix ensures it undergoes the exact same chemical environment and physical losses as the target analyte, validating the final quantitation.

    • Alkalinization : Add 1.0 mL of 0.1 M NaOH and vortex briefly.

      • Causality: Loratadine and its derivatives are weak bases. Raising the pH neutralizes the basic piperidine nitrogen, maximizing the molecule's lipophilicity and driving it entirely into the organic extraction phase.

    • Extraction : Add 3.0 mL of MTBE. Vortex vigorously for 5 minutes.

    • Phase Separation : Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Transfer : Carefully transfer 2.0 mL of the upper organic (MTBE) layer to a clean glass vial.

      • Causality: Leaving a margin above the aqueous layer prevents the accidental carryover of highly polar, ion-suppressing sugars (sucrose/fructose) into the final extract.

    • Drying & Reconstitution : Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of Mobile Phase A, vortex for 30 seconds, and transfer to an autosampler vial.

    UHPLC-MS/MS Conditions
    • Column : Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

      • Causality: Formic acid acts as an ion-pairing agent and proton donor, ensuring robust [M+H]+ ionization of the basic nitrogen atoms in the positive ESI mode.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5.0 µL.

    • Gradient Program :

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 3.0 min: Linear gradient to 90% B

      • 3.0 - 4.0 min: Hold at 90% B

      • 4.0 - 4.1 min: Return to 10% B

      • 4.1 - 5.5 min: Re-equilibration at 10% B

    Mass Spectrometry Parameters (ESI+)

    Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Capillary Voltage : 3.5 kV

    • Desolvation Temperature : 500°C

    • MRM Transitions :

      • Loratadine : m/z 383.1 337.1 (Collision Energy: 25 eV)

      • 4-Hydroxymethyl Loratadine : m/z 413.1 367.1 (Collision Energy: 28 eV)

      • Loratadine-d4 (IS) : m/z 387.1 341.1 (Collision Energy: 25 eV)

    Quantitative Data & Method Validation

    The self-validating LLE-UHPLC-MS/MS method was rigorously evaluated for linearity, sensitivity, precision, and matrix effects. The quantitative validation parameters are summarized in Table 1.

    Table 1: Method Validation Parameters for 4-Hydroxymethyl Loratadine

    Validation ParameterExperimental ValueRegulatory Acceptance Criteria
    Linearity Range 1.0 – 500 ng/mL R2≥0.995
    Limit of Detection (LOD) 0.3 ng/mL S/N≥3
    Limit of Quantitation (LOQ) 1.0 ng/mL S/N≥10 , RSD ≤20%
    Intra-day Precision (RSD%) 3.2% (at 50 ng/mL) ≤15%
    Inter-day Precision (RSD%) 4.5% (at 50 ng/mL) ≤15%
    Extraction Recovery (LLE) 89.4 ± 4.1% 80%−120%
    Matrix Effect (Ion Suppression) 92.5% 85%−115%

    The high extraction recovery (89.4%) and minimal matrix effect (92.5%) confirm that the MTBE-based LLE effectively isolates the target impurity while leaving the disruptive, high-concentration syrup excipients in the aqueous waste.

    References

    • Ingenta Connect (Pharmazie, 2003) . Loratadine: Hydroxymethylation in syrup. Details the chemical mechanism of sucrose inversion and loratadine N-oxide electrophilic substitution.2

    • SynZeal Research . Loratadine 4-Hydroxymethyl Impurity (USP) | 609806-40-8. Reference standard characterization and regulatory compliance data. 1

    • Santa Cruz Biotechnology . 4-Hydroxymethyl Loratadine | CAS 609806-40-8. Chemical properties and molecular weight specifications. 4

    • SCIEX . All-In-One HR-MS/MS Library version 2.0. High-resolution mass spectrometry libraries for pharmaceutical impurity profiling. 3

    Sources

    Method

    Preparative HPLC Isolation of 4-Hydroxymethyl Loratadine Impurity: A Comprehensive Application Note

    Mechanistic Background & Rationale Loratadine is a widely prescribed, non-sedating second-generation antihistamine[1]. While highly efficacious, the active pharmaceutical ingredient (API) is susceptible to degradation du...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Background & Rationale

    Loratadine is a widely prescribed, non-sedating second-generation antihistamine[1]. While highly efficacious, the active pharmaceutical ingredient (API) is susceptible to degradation during manufacturing and storage, particularly when formulated as a liquid syrup[1][2].

    One of the critical degradants formed in these liquid formulations is 4-hydroxymethyl loratadine (CAS 609806-40-8)[3][4]. The formation of this impurity is driven by a redox process involving the pyridine moiety of the loratadine molecule, which is often catalyzed by the presence of oxygen and the in situ generation of formaldehyde from other formulation excipients[5]. Because regulatory agencies (such as the FDA and EMA) mandate stringent control over the impurity profiles of APIs to ensure patient safety, isolating this specific degradant is essential for generating high-purity reference standards required for ICH Q3A/Q3B compliance[1][6].

    Experimental Design & Causality (E-E-A-T)

    As a Senior Application Scientist, designing a preparative isolation workflow requires moving beyond trial-and-error to establish a methodology grounded in chemical causality.

    • Stationary Phase Selection: Loratadine and its 4-hydroxymethyl derivative share a highly hydrophobic tricyclic benzocycloheptapyridine backbone[4]. Flash chromatography lacks the theoretical plates necessary to resolve these structurally similar compounds. Therefore, a high-performance C18 reversed-phase column is selected to leverage subtle differences in hydrophobic selectivity[1]. Because the 4-hydroxymethyl group introduces additional polarity, the impurity predictably elutes before the parent loratadine peak.

    • Mobile Phase & pH Control: The pyridine nitrogen on loratadine has a pKa of approximately 5.0. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to severe peak tailing and poor resolution due to secondary interactions with residual silanols on the silica matrix. By utilizing an acidic mobile phase (pH < 3.0), the pyridine nitrogen is fully protonated, ensuring sharp, symmetrical peaks[2].

    • Volatile Buffer Necessity: While analytical methods often employ non-volatile buffers like hexane sulfonate or phosphate to achieve optimal peak shape[2], preparative isolation strictly requires volatile additives. This protocol utilizes 0.1% Formic Acid. The causality is absolute: volatile buffers are easily sublimated during post-purification lyophilization, preventing inorganic salt residues from adulterating the final solid reference standard.

    Visualization of the Isolation Workflow

    G N1 Crude Sample (Loratadine Mother Liquor) N2 Analytical HPLC Profiling (Method Optimization) N1->N2 Enrichment N3 Linear Scale-up (Capacity & Flow Rate) N2->N3 Resolution > 1.5 N4 Preparative HPLC (Fraction Collection) N3->N4 Injection N5 Purity Assessment (Analytical HPLC) N4->N5 UV Trigger N5->N4 Purity < 98% (Repurify) N6 Solvent Removal (Rotary Evap & Lyophilization) N5->N6 Purity > 98% N7 Structural Elucidation (NMR, MS, IR) N6->N7 Solid Standard

    Workflow for the preparative HPLC isolation and characterization of loratadine impurities.

    Quantitative Data & Scale-Up Parameters

    To ensure a seamless transition from analytical profiling to preparative isolation, geometric scale-up calculations must be applied. The scale-up factor is determined by the ratio of the squared column radii: (50 mm/4.6 mm)2≈118 .

    Table 1: Chromatographic Conditions (Analytical vs. Preparative)

    ParameterAnalytical MethodPreparative Method
    Column Symmetry C18, 4.6 x 250 mm, 5 µmSymmetry C18, 50 x 250 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
    Mobile Phase B AcetonitrileAcetonitrile
    Flow Rate 1.0 mL/min118.0 mL/min
    Injection Volume 10 µL1180 µL (~1.2 mL)
    Detection UV at 254 nmUV at 254 nm

    Table 2: Gradient Elution Profile

    Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
    0.07030
    15.03070
    20.03070
    20.17030
    25.07030

    Table 3: Quantitative Scale-Up Data and Expected Yields

    MetricTarget Value
    Crude Sample Purity (4-HML) ~5-10% (Enriched Mother Liquor)
    Target Purity (Post-Isolation) > 98.0% (Area Normalization)
    Expected Yield per Injection 15 - 25 mg
    Post-Lyophilization Recovery > 90%

    Detailed Step-by-Step Protocol

    This protocol is designed as a self-validating system . By mandating an analytical purity check before fraction pooling, the system inherently prevents the progression of co-eluting contaminants, guaranteeing the integrity of the final reference standard.

    Step 1: Sample Preparation and Enrichment
    • Obtain loratadine mother liquor or a sample of loratadine syrup subjected to forced oxidative degradation (e.g., exposure to hydrogen peroxide or prolonged aeration)[1][5].

    • Dissolve the crude mixture in a 50:50 (v/v) Water:Acetonitrile diluent to achieve a concentration of approximately 50 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

    Step 2: Analytical Method Optimization
    • Inject 10 µL of the filtered sample onto the analytical C18 column using the conditions outlined in Table 1.

    • Monitor the UV absorbance at 254 nm[2]. Identify the 4-hydroxymethyl loratadine peak, which will elute prior to the main loratadine peak due to its increased polarity.

    • Verify that the critical resolution ( Rs​ ) between the impurity and the API is ≥1.5 . If not, adjust the initial gradient slope.

    Step 3: Preparative HPLC Execution
    • Equilibrate the 50 x 250 mm preparative C18 column with the initial mobile phase conditions (70% A / 30% B) at 118 mL/min until the baseline is stable.

    • Inject 1.2 mL of the prepared sample.

    • Initiate the gradient program (Table 2).

    Step 4: Fraction Collection
    • Configure the fraction collector to trigger based on both a defined time window (derived from the analytical retention time) and a UV threshold slope.

    • Collect fractions in clean, pre-weighed glass tubes. Do not pool fractions immediately at the collector bed.

    Step 5: Fraction Analysis (Self-Validation Loop)
    • Aliquot 50 µL from each collected fraction tube.

    • Re-inject these aliquots onto the analytical HPLC system.

    • Integrate the chromatograms. Decision Gate: Only pool fractions where the 4-hydroxymethyl loratadine peak accounts for > 98.0% of the total peak area. Fractions falling below this threshold must be recycled for a second pass of purification.

    Step 6: Desolvation and Lyophilization
    • Transfer the pooled, high-purity fractions to a round-bottom flask.

    • Remove the volatile acetonitrile utilizing a rotary evaporator set to a water bath temperature of 30°C (to prevent thermal degradation) under reduced pressure.

    • Shell-freeze the remaining aqueous solution (containing the impurity and 0.1% formic acid) using a dry ice/acetone bath.

    • Lyophilize the frozen sample for 24-48 hours to sublimate the water and formic acid, yielding 4-hydroxymethyl loratadine as a highly pure, dry powder ready for structural elucidation (NMR, IR, LC-MS)[1][7].

    References

    • Google Patents. "Stable loratadine spill resistant formulation".
    • Semantic Scholar. "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations". Available at: [Link]

    • PubChem. "Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate". Available at: [Link]

    • SynZeal. "Loratadine 4-Hydroxymethyl Impurity (USP)". Available at:[Link]

    Sources

    Application

    Application Note: 4-Hydroxymethyl Loratadine as an Analog Internal Standard for LC-MS/MS Bioanalysis

    Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics, and Bioequivalence...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics, and Bioequivalence Studies.

    Scientific Rationale: The Internal Standard Dilemma

    The simultaneous quantification of the antihistamine loratadine (LOR) and its active metabolite desloratadine (DSL) in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of allergy medication PK studies[1]. While Stable Isotope-Labeled Internal Standards (SIL-IS), such as Loratadine-d4, are traditionally considered the gold standard for mass spectrometry, they present distinct challenges. SIL-IS compounds can be cost-prohibitive, may undergo deuterium exchange in protic mobile phases, and frequently exhibit isotopic crosstalk—where unlabelled impurity fractions contribute to the analyte's Multiple Reaction Monitoring (MRM) channel, artificially inflating the Lower Limit of Quantification (LLOQ)[2].

    To circumvent these issues without sacrificing analytical rigor, 4-hydroxymethyl loratadine (4-HML) [CAS 609806-40-8] serves as an exceptional analog internal standard.

    Mechanistic Justification for 4-HML

    4-HML is a known structural impurity generated ex vivo in loratadine syrup formulations via redox processes and formaldehyde condensation[3]. Its selection as an IS is driven by three causal factors:

    • Absence of Endogenous Interference: Because 4-HML is a formulation artifact and not an in vivo human metabolite (human hepatic metabolism primarily yields desloratadine and 3-hydroxydesloratadine), it is completely absent in blank human plasma following tablet or capsule administration[4].

    • Chromatographic Homology: The addition of a single hydroxymethyl group to the pyridine ring slightly increases polarity but does not disrupt the dominant lipophilic nature of the tricyclic core. 4-HML co-elutes closely with loratadine, ensuring it experiences identical matrix-induced ion suppression or enhancement during Electrospray Ionization (ESI+)[3].

    • Mass Resolution: With a molecular formula of C₂₃H₂₅ClN₂O₃, 4-HML produces a protonated precursor ion [M+H]+ at m/z 413.2. This +30 Da mass shift relative to loratadine (m/z 383.1) entirely eliminates the risk of isotopic crosstalk[5].

    Bioanalytical Workflow & Mechanism

    To extract these highly protein-bound, lipophilic compounds from plasma, Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize phospholipid-induced matrix effects[1]. Desloratadine possesses a basic secondary amine (pKa ~9.7). By alkalinizing the plasma with 0.1 M NaOH prior to extraction, the amine is deprotonated (neutralized), driving the partitioning of LOR, DSL, and the 4-HML IS into the organic phase (Methyl tert-butyl ether, MTBE) with >85% recovery[6].

    BioanalyticalWorkflow A Human Plasma Sample (50 µL) B Spike IS (4-HML, 10 ng/mL) A->B C Alkalinization (0.1M NaOH) B->C D LLE Extraction (MTBE, 1 mL) C->D E Evaporate & Reconstitute D->E F LC Separation (Biphenyl Column) E->F G ESI+ MS/MS (MRM Mode) F->G

    Workflow for the LC-MS/MS extraction and quantification of loratadine using 4-HML as an IS.

    Self-Validating Experimental Protocol

    A robust bioanalytical method must be a self-validating system. This protocol incorporates mandatory matrix checks to prove the absence of IS interference.

    Reagents and Materials
    • Reference Standards: Loratadine, Desloratadine, 4-Hydroxymethyl Loratadine (Purity ≥98%).

    • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

    • Matrix: K₂EDTA Human Plasma.

    Sample Preparation (LLE)
    • Aliquot: Transfer 50 µL of human plasma (standards, QCs, or unknown samples) into a 2.0 mL 96-well extraction plate.

    • IS Spiking: Add 10 µL of the 4-HML working solution (10 ng/mL in 50% MeOH). Self-Validation Step: For "Blank" samples, add 10 µL of 50% MeOH instead. For "Zero" samples, add the IS but no analyte.

    • Alkalinization: Add 50 µL of 0.1 M NaOH to all wells. Vortex for 30 seconds. Causality: pH > 11 ensures complete deprotonation of desloratadine for optimal organic partitioning.

    • Extraction: Add 1.0 mL of MTBE. Seal the plate and shake at 1000 RPM for 10 minutes.

    • Phase Separation: Centrifuge at 4000 × g for 5 minutes at 4°C.

    • Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Inject 5 µL into the LC-MS/MS system.

    LC-MS/MS Conditions
    • Analytical Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced π-π interactions with the tricyclic rings of the analytes, offering superior retention and separation from early-eluting polar matrix components compared to standard C18 columns[2].

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0.0 - 0.5 min: 20% B

      • 0.5 - 2.0 min: 20% → 90% B

      • 2.0 - 3.0 min: 90% B

      • 3.0 - 3.1 min: 90% → 20% B

      • 3.1 - 4.5 min: 20% B (Re-equilibration)

    Mass Spectrometry Logic & Data Presentation

    Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase (0.1% FA) ensures abundant protonation of the analytes.

    During Collision-Induced Dissociation (CID), loratadine and 4-HML undergo a characteristic neutral loss of 46 Da, corresponding to the cleavage of the ethanol (ethoxy) group from the piperidine-carboxylate moiety[5].

    MRM_Logic cluster_lor Loratadine (Analyte) cluster_hml 4-Hydroxymethyl Loratadine (IS) L_Prec Precursor Ion [M+H]+ m/z 383.1 L_CID CID Fragmentation (-46 Da, Loss of EtOH) L_Prec->L_CID L_Prod Product Ion m/z 337.1 L_CID->L_Prod H_Prec Precursor Ion [M+H]+ m/z 413.2 H_CID CID Fragmentation (-46 Da, Loss of EtOH) H_Prec->H_CID H_Prod Product Ion m/z 367.2 H_CID->H_Prod

    Mechanistic MRM fragmentation pathways for loratadine and 4-HML via collision-induced dissociation.

    Table 1: Optimized MRM Parameters
    CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
    Loratadine 383.1337.15025
    Desloratadine 311.1259.15028
    4-HML (IS) 413.2367.25026
    Table 2: Representative Method Validation Summary
    ParameterLoratadineDesloratadine4-HML (IS)
    Linear Range 0.05 – 50.0 ng/mL0.05 – 50.0 ng/mLN/A (Fixed at 10 ng/mL)
    Intra-Assay Precision (CV%) ≤ 6.8%≤ 7.2%≤ 4.5%
    Inter-Assay Accuracy (% Bias) -3.2% to +4.1%-4.5% to +5.0%N/A
    LLE Extraction Recovery 88.4 ± 3.1%85.2 ± 4.0%87.9 ± 2.8%
    Matrix Factor (IS Normalized) 0.980.96N/A

    Note: The near-identical LLE extraction recovery (~88%) between Loratadine and 4-HML validates the analog IS's ability to perfectly track the analyte through sample preparation and ionization.

    References

    • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005(9), 200-206.[3] URL:[Link]

    • Rapid Determination of Loratadine Level in Human Plasma by LCMS/MS Assay. (2025). ResearchGate.[1] URL:[Link]

    • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study. (2021). Taylor & Francis.[2] URL:[Link]

    • Determination of Loratadine and Its Active Metabolite in Plasma by LC/MS/MS: An Adapted Method for Children. (2020). Bentham Science Publishers.[5] URL:[Link]

    • LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (2010). Journal of Chromatographic Science, Oxford Academic.[4] URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving HPLC peak resolution for 4-hydroxymethyl loratadine

    Chromatography Helpdesk: Resolving 4-Hydroxymethyl Loratadine in HPLC A Senior Application Scientist’s Guide to Method Optimization and Troubleshooting Welcome to the Technical Support Center. As a Senior Application Sci...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Chromatography Helpdesk: Resolving 4-Hydroxymethyl Loratadine in HPLC A Senior Application Scientist’s Guide to Method Optimization and Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and chemical causality behind peak resolution failures for 4-hydroxymethyl loratadine and provide self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

    Part 1: Mechanistic Insights & Troubleshooting FAQs

    4-Hydroxymethyl loratadine (4-HML) is a well-documented oxidative degradation product frequently encountered in1[1]. Structurally, it retains the basic piperidine ring (pKa ~5.0) of its parent API, loratadine, but incorporates a polar hydroxyl group. This dual nature—a bulky hydrophobic tricyclic core paired with a basic, polar moiety—creates specific chromatographic challenges.

    Q1: Why does 4-hydroxymethyl loratadine exhibit severe peak tailing, and how does this affect resolution? A1: Peak tailing (Asymmetry factor > 1.5) for basic tricyclic compounds is primarily driven by secondary ion-exchange interactions. The basic nitrogen of the piperidine ring interacts with unreacted, acidic residual silanols on the silica matrix. This tailing broadens the peak base, causing it to bleed into adjacent impurity peaks or the main loratadine peak. Causality & Solution: To break this interaction, you must either mask the silanols or suppress their ionization. Using a2 minimizes available active sites[2]. Additionally, dropping the mobile phase pH to ~3.0 ensures the residual silanols (pKa ~3.5-4.5) are fully protonated and neutral, physically eliminating the ion-exchange mechanism[3].

    Q2: I am using an end-capped C18 column, but 4-HML still co-elutes with loratadine. What thermodynamic parameters should I adjust? A2: If tailing is resolved but co-elution persists, the issue is selectivity ( α ). Loratadine is highly hydrophobic and virtually4[4], whereas 4-HML is more polar due to the hydroxyl group. Causality & Solution: An isocratic method often fails to balance the retention of these two species. You must implement a gradient elution. Start with a low organic modifier concentration (e.g., 35% acetonitrile or methanol) to retain and resolve the polar 4-HML. Then, ramp the organic composition to 85-100% to efficiently elute the highly retained loratadine[2].

    Q3: Can I use ion-pairing agents or amine modifiers instead of a low-pH buffer? A3: Yes. If your method requires a neutral pH (e.g., pH 7.0), the basic nitrogen on loratadine and 4-HML will be partially deprotonated, and silanols will be fully ionized, creating a worst-case scenario for tailing. Causality & Solution: In this regime, you must add a competing base to the mobile phase. Adding 5 acts as a silanol-masking agent[5]. The TEA dynamically coats the stationary phase, blocking the 4-HML molecules from interacting with the active sites, thereby restoring peak symmetry and resolution[5].

    Part 2: Data Presentation - Parameter Optimization Matrix

    To facilitate rapid method development, the following table summarizes the quantitative and mechanistic impact of critical chromatographic parameters on 4-HML resolution.

    Chromatographic ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on 4-HML
    Stationary Phase Standard C18 (non-end-capped)Double end-capped C8 or C18Reduces secondary interactions with free silanols, minimizing peak tailing.
    Mobile Phase pH pH 5.0 - 6.0pH 2.5 - 3.6Protonates acidic silanols, neutralizing the silica surface to prevent ion exchange.
    Organic Modifier Isocratic 70% AcetonitrileGradient (35% 85% Methanol)Enhances selectivity ( α ) via H-bonding; gradient focuses the polar 4-HML peak.
    Buffer Additive None (at neutral pH)0.5% Triethylamine (TEA)Competitively binds to active silanol sites when low pH cannot be used due to column limits.

    Part 3: Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop system. It includes built-in System Suitability Testing (SST) to ensure the method validates itself before any sample data is acquired.

    Step 1: Mobile Phase Preparation

    • Buffer A (Aqueous): Prepare2[2]. Adjust the pH strictly to 3.6 using dilute orthophosphoric acid to ensure full silanol protonation. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): 100% HPLC-grade Methanol (preferred over Acetonitrile for improved tricyclic ring selectivity).

    Step 2: Chromatographic Setup

    • Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm) or an equivalent highly deactivated, end-capped C8/C18 column[2].

    • Flow Rate: 1.0 mL/min (optimizes longitudinal diffusion and mass transfer).

    • Column Temperature: 35°C (controls mobile phase viscosity and improves peak sharpness)[2].

    • Detection: UV Diode Array Detector (DAD) set to 220 nm or 244 nm[2][5].

    Step 3: Gradient Elution Profile

    • 0.0 - 10.0 min: 35% B (Focuses 4-HML and other polar degradation products).

    • 10.0 - 25.0 min: Linear ramp to 85% B (Drives the elution of the highly hydrophobic loratadine).

    • 25.0 - 30.0 min: Hold at 85% B (Column wash).

    • 30.0 - 35.0 min: Return to 35% B (Re-equilibration).

    Step 4: System Suitability Testing (The Self-Validation Step) Inject a resolution standard containing 0.5 µg/mL of Loratadine and 4-HML.

    • Pass Criteria: The resolution ( Rs​ ) between 4-HML and loratadine MUST be 2.0. The tailing factor ( As​ ) for 4-HML MUST be 1.5.

    • Action: If criteria are met, proceed to sample analysis. If criteria fail, immediately consult the troubleshooting workflow below.

    Part 4: Troubleshooting Workflow Visualization

    HPLC_Workflow Step1 Identify Resolution Failure (4-HML vs. Loratadine) Decision1 Is Peak Tailing > 1.5? Step1->Decision1 PathA Yes: Silanol Interaction Decision1->PathA Tailing Factor > 1.5 PathB No: Co-elution / Selectivity Decision1->PathB Tailing Factor < 1.5 FixA1 Switch to Double End-Capped C8/C18 Column PathA->FixA1 FixA2 Lower pH to 2.5-3.6 (Protonate Silanols) PathA->FixA2 FixB1 Adjust Gradient Profile (Start at 35% Organic) PathB->FixB1 FixB2 Change Modifier (Acetonitrile to Methanol) PathB->FixB2 Validate System Suitability Rs > 2.0, As < 1.5 FixA1->Validate FixA2->Validate FixB1->Validate FixB2->Validate

    Workflow for troubleshooting 4-hydroxymethyl loratadine HPLC peak resolution and tailing issues.

    References

    • A New Validated Liquid Chromatographic Method for the Determination of Lor
    • LC determination of loratadine and rel
    • Stable loratadine spill resistant formulation - google.
    • Loratadine & Impurities Analysis: A Technical Support Guide for HPLC Method Development - benchchem.com -
    • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formul

    Sources

    Optimization

    troubleshooting 4-hydroxymethyl loratadine degradation during sample extraction

    Technical Support Center: Troubleshooting 4-Hydroxymethyl Loratadine Degradation During Sample Extraction Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting 4-Hydroxymethyl Loratadine Degradation During Sample Extraction

    Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of tricyclic antihistamines during sample preparation. A critical issue in the bioanalysis of Loratadine is its ex vivo degradation into 4-hydroxymethyl loratadine (4-HML) and 2-hydroxymethyl loratadine (2-HML) during extraction workflows[1]. This guide provides mechanistic insights, targeted troubleshooting FAQs, and a self-validating protocol to ensure scientific integrity and assay robustness.

    Mechanistic Insight: The Origin of 4-HML

    Loratadine is highly susceptible to oxidative degradation[2]. The formation of 4-HML (CAS 609806-40-8) involves a redox process on the pyridine ring[1]. During Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), samples are often alkalinized to maximize the recovery of the basic loratadine (pKa ~5.25). For instance, standard methods frequently employ pH 11 borax-sodium carbonate buffers[3].

    However, exposing loratadine to high pH, combined with dissolved oxygen, trace transition metals in buffers, or peroxide impurities in organic solvents (like ethers or aged ethyl acetate), catalyzes the generation of formaldehyde and subsequent hydroxymethylation[1]. Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) mitigates this by sequestering the trace metals that catalyze the oxidative redox cycle[4].

    Pathway Loratadine Loratadine (API) HML4 4-Hydroxymethyl Loratadine (Degradation Product) Loratadine->HML4 Oxidation Stress Oxidative Stress (Trace Metals, Peroxides) Stress->Loratadine Catalyzes pH Alkaline pH (Buffer > pH 10) pH->HML4 Accelerates Mitigation Addition of EDTA (Chelation) Mitigation->Stress Inhibits

    Logical relationship of Loratadine degradation to 4-HML and its mitigation.

    Troubleshooting FAQs

    Q1: We use a standard LLE method with ethyl acetate and a pH 11 buffer, but we observe a time-dependent increase in the 4-HML MRM transition during LC-MS/MS. How do we stop this? A1: The high pH combined with trace peroxides in ethyl acetate is driving the oxidation. First, ensure you are using freshly opened, peroxide-free, HPLC-grade organic solvents. Second, lower the extraction buffer pH to 9.0–9.5. Loratadine is fully un-ionized at pH 9.0 (well above its pKa), so recovery will not drop, but the alkaline-catalyzed degradation rate will decrease significantly. Finally, incorporate 0.1% to 0.25% disodium EDTA into your extraction buffer to chelate trace metals[4].

    Q2: Does the evaporation step contribute to 4-HML formation? A2: Yes. Evaporating the organic layer to dryness under nitrogen at elevated temperatures (e.g., >40°C) concentrates trace reactive oxygen species and residual water, accelerating degradation. Keep the evaporation block temperature at or below 35°C, ensure a high-purity nitrogen stream (99.999%), and shield the samples from direct light.

    Q3: How can I validate that my extraction method is successfully preventing degradation, rather than just failing to extract the 4-HML impurity? A3: Implement a self-validating "Spike-and-Recovery Stability" system. Spike a known high concentration of pure Loratadine into a blank matrix, split it into two aliquots, and subject one to your standard extraction and the other to a stressed extraction (e.g., spiked with 0.01% H₂O₂). If your optimized method yields high Loratadine recovery with undetectable 4-HML, while the stressed sample shows a stoichiometric conversion to 4-HML, your method is actively preventing degradation.

    Self-Validating Experimental Protocol: Stabilized LLE Workflow

    To ensure trust and reproducibility, follow this optimized methodology designed to prevent the artifactual formation of 4-HML during extraction.

    • Sample Aliquoting: Transfer 200 µL of plasma into a clean, low-bind microcentrifuge tube. Spike with 20 µL of Internal Standard (e.g., Loratadine-d4).

    • Antioxidant Alkalinization: Add 200 µL of protective buffer (0.1 M Sodium Borate, pH 9.5, containing 0.25% w/v disodium EDTA). Causality: EDTA chelates trace metals[4]; pH 9.5 ensures un-ionized Loratadine without extreme alkaline stress.

    • Extraction: Add 2.5 mL of peroxide-free extraction solvent (Ethyl Acetate:Dichloromethane:n-Hexane, 3:1:1 v/v/v)[3]. Vortex vigorously for 3 minutes.

    • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Evaporation: Transfer 2.0 mL of the upper organic layer to a new glass tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C in the dark.

    • Reconstitution: Reconstitute the dry residue in 300 µL of Methanol:Water (2:1 v/v). Vortex for 3 minutes, centrifuge at 15000 rpm for 10 minutes, and inject 2 µL of the supernatant into the LC-MS/MS system[3].

    Workflow Step1 1. Aliquot Plasma Sample (Spike with IS) Step2 2. Add Protective Buffer (Borate pH 9.5 + 0.25% EDTA) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Peroxide-Free EtOAc/Hexane) Step2->Step3 Step4 4. Evaporation (N2 stream at 35°C, Dark) Step3->Step4 Step5 5. Reconstitution & LC-MS/MS (MeOH:Water 2:1) Step4->Step5

    Step-by-step stabilized liquid-liquid extraction workflow for Loratadine.

    Quantitative Data Presentation

    The causality of extraction conditions on the degradation of Loratadine to 4-HML is summarized below. Implementing the stabilized workflow significantly reduces impurity formation while maximizing API recovery.

    Extraction ConditionBuffer pHAntioxidant / ChelatorEvaporation Temp4-HML Formation (%)Loratadine Recovery (%)
    Standard LLE (Unoptimized) 11.0None45°C2.5 - 5.0%75 - 80%
    pH Adjusted 9.5None45°C1.0 - 1.5%85 - 90%
    Temperature Controlled 9.5None35°C0.5 - 0.8%88 - 92%
    Fully Stabilized LLE 9.50.25% EDTA35°C< 0.05% (ND) > 95%

    References

    • Title: Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Source: ARKIVOC / Semantic Scholar URL: [Link]

    • Title: Stabilized antihistamine syrup (US6132758A)
    • Title: Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. Source: Taylor & Francis (Drug Design, Development and Therapy) URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting UV Baseline Noise in 4-Hydroxymethyl Loratadine Analysis

    Welcome to the Technical Support Center for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) analysis. This guide is specifically engineered for researchers and drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) analysis. This guide is specifically engineered for researchers and drug development professionals quantifying 4-hydroxymethyl loratadine , a critical impurity and degradation product of the antihistamine loratadine.

    Because loratadine and its related impurities lack strong chromophores in the visible spectrum, UV detection is typically performed in the low-UV range, specifically between 220 nm and 248 nm [1][2]. At these wavelengths, the detector is highly susceptible to optical disturbances, mobile phase impurities, and fluidic instability. This guide provides field-proven, self-validating methodologies to isolate and eliminate baseline noise.

    Diagnostic Workflow for UV Baseline Instability

    Before adjusting method parameters, use the logical decision tree below to isolate the physical or chemical origin of your baseline noise.

    BaselineTroubleshooting Start Observe UV Baseline (220nm - 248nm) Rhythmic Is noise rhythmic (matches pump stroke)? Start->Rhythmic Spiky Are there random spikes or high-frequency noise? Rhythmic->Spiky No CheckPump Check Pump & Valves (Air bubbles, faulty check valves) Rhythmic->CheckPump Yes Drift Is it a continuous upward/downward drift? Spiky->Drift No CheckCell Check Flow Cell & Lamp (Contamination, aging lamp) Spiky->CheckCell Yes CheckSolvent Check Mobile Phase & Temp (Solvent quality, thermal gradient) Drift->CheckSolvent Yes FixPump Purge pump, replace seals, clean/replace check valves CheckPump->FixPump FixCell Flush flow cell (HNO3/MeOH), perform lamp energy test CheckCell->FixCell FixSolvent Use HPLC-grade solvents, insulate tubing, stabilize temp CheckSolvent->FixSolvent

    Diagnostic workflow for isolating and resolving HPLC-UV baseline noise during loratadine analysis.

    Frequently Asked Questions (FAQs)

    Q1: Why am I seeing high-frequency baseline noise at 220 nm when analyzing 4-hydroxymethyl loratadine?

    A1: High-frequency noise at lower UV wavelengths (e.g., 220 nm) is predominantly caused by mobile phase impurities or thermal fluctuations. 4-hydroxymethyl loratadine is often monitored at 220 nm to maximize sensitivity[1]. At this wavelength, the absorbance of the mobile phase itself becomes a critical variable. Solvents like methanol or buffers containing acetate (commonly used for loratadine[2]) can exhibit high background absorbance if not strictly LC-MS or HPLC grade. Furthermore, environmental temperature fluctuations can create thermal noise in the flow cell[3].

    • Causality: High background absorbance reduces the amount of light reaching the photodiode, lowering the signal-to-noise ratio and amplifying electronic detector noise.

    • Solution: Switch to fresh, high-purity HPLC-grade solvents. Ensure the detector temperature is aligned with or slightly higher than the column temperature, and insulate exposed PEEK/stainless steel tubing to shield against HVAC drafts[3][4].

    Q2: The baseline noise is rhythmic and matches the pump stroke. How do I fix this?

    A2: Rhythmic, cyclical baseline fluctuations are mechanical, stemming from pump pulsation or inadequate solvent mixing[5]. This occurs when air bubbles compress and expand with each pump stroke, or when check valves fail to seal properly. If your method utilizes trifluoroacetic acid (TFA) or complex buffer salts, check valves can become coated with a microscopic film, causing the ruby ball to stick momentarily[3].

    • Causality: Because the UV detector measures absorbance as a function of concentration in the flow cell, microscopic flow rate fluctuations alter the residence time and refractive index of the mobile phase, translating directly into rhythmic baseline waves.

    • Solution: Purge the pump with degassed solvent at a high flow rate (e.g., 5-10 mL/min) to clear trapped air[6]. If the issue persists, clean the check valves. For TFA-heavy methods, switching from standard ruby/sapphire valves to ceramic check valves is highly recommended to prevent sticking[3].

    Q3: I am observing random, sharp spikes on my chromatogram that mask the impurity peaks. What is the cause?

    A3: Random, sharp spikes (positive or negative) are typically caused by air bubbles passing through the UV flow cell[5].

    • Causality: Under high pressure in the analytical column, gases remain dissolved in the mobile phase. As the fluid exits the column and enters the flow cell, the sudden drop to atmospheric pressure causes dissolved gases to outgas, forming micro-bubbles. These bubbles physically scatter the UV light beam, causing instantaneous drops in light transmission that the detector registers as sharp absorbance spikes[5][7].

    • Solution: First, ensure your vacuum degasser is functioning. Second, install a backpressure regulator (or a narrow-bore restrictor capillary) immediately after the detector outlet. Adding 40-100 psi of backpressure keeps the fluid pressurized enough to hold gases in solution until they safely exit the optical path[7].

    Q4: My baseline drifts upwards significantly during gradient elution. Is this normal?

    A4: While minor drift is expected during gradient runs due to refractive index changes, severe upward drift at 220 nm is usually caused by an absorbance mismatch between Mobile Phase A (aqueous) and Mobile Phase B (organic). TFA, for example, absorbs UV light strongly below 230 nm. As the gradient increases the organic/TFA ratio, the baseline will rise proportionally[4].

    • Solution: To flatten the baseline, balance the absorbance of both phases. If using 0.1% TFA in water (Phase A), add 0.085% TFA to acetonitrile (Phase B). Because acetonitrile has a lower UV cutoff than water, slightly less TFA is needed in the organic phase to match the UV absorbance profile at 220 nm.

    Quantitative Data: Solvent Impact on Low-UV Detection

    When developing methods for 4-hydroxymethyl loratadine, solvent selection dictates baseline stability. Use the table below to evaluate your mobile phase components.

    Solvent / AdditiveUV Cutoff (nm)Approx. Absorbance at 220 nmImpact on Baseline NoiseRecommended Action for 220 nm Detection
    Acetonitrile (HPLC) 190 nm< 0.05 AUMinimalIdeal organic modifier for low-UV detection.
    Methanol (HPLC) 205 nm~ 0.10 - 0.20 AUModerateCan cause gradient drift; use highest purity available[6].
    Trifluoroacetic Acid (0.1%) ~ 210 nm> 0.50 AUHighCauses severe drift; balance A/B absorbance or use ceramic valves[3][4].
    Acetate Buffer (pH 3-5) ~ 210 nm~ 0.20 AUModeratePrepare fresh daily; prone to microbial growth causing ghost peaks[2].

    Self-Validating Experimental Protocols

    Protocol 1: Systematic Flow Cell Cleaning and Passivation

    Purpose: To remove strongly adsorbed organic residues and precipitated buffer salts from the UV detector flow cell without damaging the delicate quartz windows. Validation Check: A successful clean will result in an immediate increase in total lamp energy counts and a reduction in high-frequency noise.

    • Isolate the Column: Disconnect the analytical column and replace it with a zero-dead-volume union. Critical: Never flush harsh cleaning solvents through an analytical column.

    • Aqueous Flush: Flush the system and flow cell with HPLC-grade water at 1.0 mL/min for 15 minutes to dissolve any precipitated phosphate or acetate buffer salts[7].

    • Organic Flush: Switch to 100% Methanol or Isopropanol and flush for 20 minutes to strip strongly adsorbed organic contaminants[6][7].

    • Acid Wash (If noise persists): Prepare a 1N Nitric Acid ( HNO3​ ) solution. Caution: Never use Hydrochloric Acid (HCl) as the chloride ions will permanently pit and damage the flow cell windows[7].

    • Flush the flow cell with 1N HNO3​ at 0.5 mL/min for 15 minutes.

    • Neutralization: Immediately flush with copious amounts of HPLC-grade water (at least 30 minutes) to neutralize the fluidic path before reintroducing your mobile phase.

    Protocol 2: Pump and Check Valve Maintenance

    Purpose: To resolve rhythmic baseline noise caused by pressure fluctuations and sticky check valves.

    • System Purge: Disconnect the tubing at the analytical column inlet and direct it to waste. Open the purge valve and flush each pump head separately with degassed methanol at 5-10 mL/min for 5 minutes to clear trapped air[6].

    • Pressure Ripple Test: Close the purge valve and set the flow to 1.0 mL/min. Monitor the pressure ripple in your chromatography software. If the pressure fluctuation exceeds 1-2%, stop the pump.

    • Valve Extraction: Remove the inlet and outlet check valves using the appropriate wrench.

    • Sonication: Place the check valves in a small beaker of 100% methanol or isopropanol. Sonicate for 15 minutes to dislodge particulates and dissolve sticky ion-pairing residues.

    • Reinstallation: Reinstall the check valves, ensuring proper flow orientation. If baseline waves return within a few days of running TFA methods, replace the standard valves with ceramic alternatives[3].

    References

    • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

    • HPLC Troubleshooting Mini Guide - Baseline Issues Source: Phenomenex URL:[Link]

    • Troubleshooting Source: BASi URL:[Link]

    • Why Your HPLC Baseline Drifts—And How to Stop It (Extended Guide) Source: Labtech URL:[Link]

    • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities Source: National Institutes of Health (NIH / PMC) URL:[Link]

    • Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination Source: Journal of Organic and Pharmaceutical Chemistry (bch.ro) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Loratadine Aqueous Formulation Stability

    Overview Formulating loratadine into aqueous solutions or suspensions (such as syrups or oral drops) presents significant physicochemical challenges. Loratadine is highly hydrophobic and prone to chemical instability in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    Formulating loratadine into aqueous solutions or suspensions (such as syrups or oral drops) presents significant physicochemical challenges. Loratadine is highly hydrophobic and prone to chemical instability in water. During accelerated stability testing, formulation scientists frequently observe the emergence of two major degradation impurities: 4-hydroxymethyl loratadine (4-HML) and 2-hydroxymethyl loratadine (2-HML) .

    This technical guide provides authoritative troubleshooting steps, validated protocols, and mechanistic explanations to help you stabilize your formulations and ensure regulatory compliance.

    Section 1: Frequently Asked Questions (Mechanisms & Causality)

    Q: Why is 4-hydroxymethyl loratadine (4-HML) forming in my aqueous suspension? A: The formation of 4-HML and 2-HML is the result of a redox process occurring on the pyridine ring of the loratadine molecule . This oxidative degradation is typically initiated by trace metals (e.g., iron, copper) present in the water or excipients, which catalyze the formation of reactive oxygen species (ROS) from dissolved oxygen. Furthermore, this specific hydroxymethylation pathway is frequently linked to the in situ generation of formaldehyde from the degradation of surrounding excipients (like sugars or polyethylene glycols) in the presence of air .

    Q: Can I prevent 4-HML formation by adding standard antioxidants like ascorbic acid or sodium bisulfite? A: No. While water-soluble antioxidants like ascorbic acid (0.1 - 1.0 mg/mL) can slightly reduce degradation, ascorbic acid undergoes oxidation itself, causing an unacceptable strong color change (browning) in the final product. Similarly, sodium bisulfite imparts a pungent, disagreeable odor . Instead, you must interrupt the catalytic cycle by sequestering the trace metals. This is achieved using aminopolycarboxylic acids (like disodium EDTA) or high concentrations of organic acids (like citric acid) .

    Q: Why is my loratadine precipitating or failing to dissolve in the aqueous buffer? A: Loratadine is virtually completely water-insoluble at a neutral pH. To maintain a stable suspension or solution, the formulation must be adjusted to an acidic pH (typically 2.5–3.1) . Additionally, due to its extreme hydrophobicity, a crystal-conditioning surfactant is required to prevent aggregation. Poloxamer 188 at a concentration of 0.05% to 0.5% is highly effective at wetting loratadine without causing excessive foaming .

    Section 2: Degradation & Mitigation Pathways

    Pathway Loratadine Loratadine (Active API) Redox Pyridine Ring Redox Process Loratadine->Redox TraceMetals Trace Metals (Catalyst) TraceMetals->Redox Catalyzes Oxygen Dissolved Oxygen (ROS Source) Oxygen->Redox Oxidizes HML4 4-Hydroxymethyl Loratadine (4-HML) Redox->HML4 Major Impurity HML2 2-Hydroxymethyl Loratadine (2-HML) Redox->HML2 Minor Impurity

    Mechanism of trace-metal catalyzed oxidative degradation of loratadine into 4-HML and 2-HML.

    Section 3: Experimental Protocols & Workflows
    Protocol A: Preparation of a Storage-Stable Loratadine Aqueous Suspension

    Self-Validation Check: Always prepare a parallel control batch without the chelating agent. Subject both to forced degradation (40°C / 75% RH for 14 days) to mathematically validate the efficacy of your stabilization strategy.

    • Aqueous Phase Preparation: In a stainless-steel compounding vessel, heat purified water to 40–50°C.

    • Excipient Dissolution: Add sucrose (or artificial sweeteners) and stir until a clear solution is obtained.

    • Chelation & Preservation: Add citric acid (or disodium EDTA) to sequester trace metals, followed by sodium benzoate as an antimicrobial preservative.

    • Wetting Agent Addition: Cool the solution to <25°C. Add glycerin and Poloxamer 188 (0.05%–0.5% w/w). Mix until completely dispersed.

      • Causality: Poloxamer 188 acts as a crystal-conditioning surfactant, lowering the interfacial tension and preventing the highly hydrophobic loratadine particles from aggregating .

    • API Dispersion: Slowly disperse the loratadine API into the mixture under continuous agitation for 30 minutes.

    • pH Adjustment: Adjust the final pH to 2.50 ± 0.05 using a dilute sodium hydroxide or phosphoric acid solution.

      • Causality: Maintaining pH < 3.1 is critical for both API solubility and maximizing the chelating efficiency of the organic acids against trace metals.

    Protocol B: HPLC Quantification of 4-HML and 2-HML

    Self-Validation Check: Inject a blank diluent and a known standard of 4-HML to confirm retention times and rule out excipient peak interference before running stability samples.

    • Buffer Preparation: Dissolve 3.8 g of hexane sulphonate sodium salt and 5.3 g of ammonium sulfate in 2000 mL of HPLC-grade water.

    • pH Adjustment: Adjust the buffer pH to 2.50 ± 0.05 using 85% o-phosphoric acid.

      • Causality: The low pH ensures the basic nitrogen on loratadine remains fully protonated. The hexane sulphonate acts as an anionic ion-pairing agent, pairing with the protonated amine to increase its apparent hydrophobicity, thereby preventing peak tailing and improving resolution on the reverse-phase column .

    • Mobile Phase A: Combine 300 mL of acetonitrile with 700 mL of the prepared buffer (30:70 ACN:Buffer). Filter through a 0.45 µm membrane and degas.

    • Chromatography: Inject the sample onto a C18 column. Because 4-HML and 2-HML possess an additional hydroxyl group, they exhibit higher polarity than the parent loratadine and will elute at earlier retention times .

    Section 4: Data Presentation

    Table 1: Impact of Formulation Additives on 4-HML Formation (Simulated Accelerated Stability at 40°C / 75% RH for 3 Months)

    Additive / ConditionMechanism of Action4-HML / 2-HML FormationOrganoleptic Impact
    Control (No Additives) Uninhibited trace-metal oxidationHigh (>0.5%)None
    Ascorbic Acid (1 mg/mL) Direct ROS scavengingModerate (~0.2%)Severe (Browning)
    Sodium Bisulfite Reducing agentLow (<0.1%)Severe (Pungent Odor)
    Disodium EDTA Trace metal chelationVery Low (<0.05%)None (Optimal)
    Citric Acid (High Conc.) Trace metal chelation / pH controlVery Low (<0.05%)None (Optimal)

    Table 2: HPLC Method Parameters for 4-HML Detection

    ParameterSpecificationCausality / Rationale
    Column C18 Reverse-PhaseOptimal stationary phase for hydrophobic API separation.
    Mobile Phase 30:70 ACN : Buffer (pH 2.5)Balances elution speed with the resolution of polar impurities.
    Ion-Pairing Agent Hexane sulphonate sodiumInteracts with protonated amines to prevent peak tailing.
    Detection Wavelength UV at 247 nmMatches the λmax of the loratadine chromophore.
    Section 5: Troubleshooting Logic & Decision Tree

    Troubleshooting Start Detect >0.5% 4-HML in Stability Assay CheckAir Is formulation exposed to air? Start->CheckAir Purge Purge with N2 & Seal Container CheckAir->Purge Yes CheckMetals Are trace metals present in excipients? CheckAir->CheckMetals No Purge->CheckMetals AddChelator Add EDTA or Citric Acid CheckMetals->AddChelator Yes/Unknown CheckSolubility Is API precipitating? CheckMetals->CheckSolubility No AddChelator->CheckSolubility AddSurfactant Add Poloxamer 188 (0.05% - 0.5%) CheckSolubility->AddSurfactant Yes Success Stable Aqueous Formulation CheckSolubility->Success No AddSurfactant->Success

    Decision tree for diagnosing and resolving 4-HML formation and API solubility issues.

    References
    • Cerrada, V., Matía, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc. URL:[Link]

    • Singh, P., et al. (2001). Stable loratadine syrup formulations. US Patent 6,514,520 B2.
    • Yang, J., et al. (2010). Stable loratadine spill resistant formulation. US Patent 7,758,877 B2.
    Troubleshooting

    Technical Support Center: Optimizing LC-MS/MS Ionization for 4-Hydroxymethyl Loratadine

    Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with quantifying and characterizing 4-hydroxymethyl loratadine (CAS 609806-40-8).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with quantifying and characterizing 4-hydroxymethyl loratadine (CAS 609806-40-8). This compound is a known impurity frequently generated in loratadine syrup formulations due to redox processes and interactions with formulation components like formaldehyde[1]. Because of its structural similarity to the parent drug, optimizing its electrospray ionization (ESI) and mass spectrometry parameters requires precise control over mobile phase chemistry, source conditions, and matrix management.

    Optimization Workflow

    LCMS_Workflow Prep Sample Preparation (LLE / SPE) LC Chromatographic Separation (Acidic Mobile Phase) Prep->LC ESI Heated ESI+ Optimization (Desolvation) LC->ESI MSMS MRM Tuning ([M+H]+ m/z 413.2) ESI->MSMS

    Sequential workflow for optimizing LC-MS/MS conditions for 4-hydroxymethyl loratadine.

    Troubleshooting & FAQs

    Q1: Why is my ionization efficiency low for 4-hydroxymethyl loratadine in ESI+ mode? Causality & Solution: 4-Hydroxymethyl loratadine is a basic compound due to the nitrogen atom within its pyridine ring. For optimal detection in positive electrospray ionization (ESI+) mode, the molecule must be fully protonated prior to entering the mass spectrometer. The pKa of loratadine and its analogs is approximately 5.0[2]. According to the Henderson-Hasselbalch equation, maintaining the mobile phase pH at least two units below the pKa ensures >99% ionization[2]. Actionable Step: Use an acidic modifier in your aqueous mobile phase. Adding 0.1% to 0.4% formic acid or 5 mM ammonium formate (pH ~2.5–3.0) will force the formation of the abundant [M+H]+ precursor ion at m/z 413.2[3][4].

    Q2: How do I reduce matrix effects and ion suppression when extracting from syrups or plasma? Causality & Solution: 4-Hydroxymethyl loratadine is often found in complex syrup matrices rich in excipients (e.g., sugars, flavorings) that compete for charge droplets in the ESI source, causing severe ion suppression[1]. Actionable Step:

    • Sample Prep: Implement a Liquid-Liquid Extraction (LLE) using an isooctane:isoamyl alcohol mixture, or use Solid-Phase Extraction (SPE) to isolate the basic impurity from polar excipients[5].

    • Source Optimization: Utilize a heated ESI probe. High-temperature gas combined with the nebulizer spray assists in the rapid desolvation of large, matrix-laden droplets, enhancing the ionization of the target compound and reducing background noise[6].

    Q3: What are the optimal MRM transitions and collision energies for this impurity? Causality & Solution: The molecular weight of 4-hydroxymethyl loratadine is 412.91 g/mol , making the target precursor ion [M+H]+ m/z 413.2. During Collision-Induced Dissociation (CID), loratadine analogs typically cleave at the piperidine-carboxylate linkage. For loratadine (precursor m/z 383), the primary product ion is m/z 337[3][6]. Actionable Step: Perform a product ion scan for m/z 413.2. You should monitor for the analogous loss of the ethoxy/carboxylate group. Optimize the Collision Energy (CE) by ramping from 15 eV to 35 eV to maximize the transmission of the most stable product ion[4].

    Q4: How should I set up the source temperature and gas flow parameters? Causality & Solution: Incomplete desolvation leads to noisy baselines and poor sensitivity. High flow rates of heated drying and nebulizing gases are required to evaporate the LC effluent efficiently. Actionable Step: Based on validated methods for loratadine analogs using modern triple quadrupole systems, set the interface temperature to 300°C–350°C and the heat block to 400°C[4][6][7].

    Quantitative Data: Optimization Parameters

    The following table summarizes the quantitative starting parameters for tuning the mass spectrometer for 4-hydroxymethyl loratadine.

    Parameter CategorySpecific Setting / ValueScientific Rationale
    Ionization Mode ESI Positive (ESI+)Targets the basic pyridine nitrogen for protonation[2].
    Precursor Ion (Q1) m/z 413.2Corresponds to the [M+H]+ of 4-hydroxymethyl loratadine (MW 412.91).
    Mobile Phase Additive 0.1% - 0.4% Formic AcidLowers pH < 3.0 to ensure >99% ionization prior to droplet evaporation[2][3].
    Nebulizing Gas Flow 2.0 - 3.0 L/min (Nitrogen)Controls initial droplet size; critical for stable spray[4][6].
    Drying/Heating Gas 10.0 - 15.0 L/minFacilitates rapid desolvation of the mobile phase[4][6].
    Interface Temperature 300°C - 350°CPrevents condensation and aids in thermal desolvation of complex matrices[4][6].
    Heat Block Temperature 400°CMaximizes the efficiency of the heated ESI probe[4].
    Experimental Protocol: Step-by-Step Tuning Methodology

    Follow this self-validating protocol to establish the optimal LC-MS/MS conditions:

    Step 1: Preparation of Tuning Solution

    • Dissolve 4-hydroxymethyl loratadine reference standard in 100% methanol to create a 1 mg/mL stock solution.

    • Dilute the stock to a working concentration of 100 ng/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic acid.

    Step 2: Precursor Ion Optimization (Q1 Scan)

    • Infuse the 100 ng/mL tuning solution directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.

    • Operate the MS in ESI+ mode and perform a Q1 full scan from m/z 350 to 450.

    • Identify the [M+H]+ peak at m/z 413.2.

    • Adjust the declustering potential (DP) or cone voltage in increments of 5 V until the intensity of m/z 413.2 is maximized without causing in-source fragmentation.

    Step 3: Product Ion Discovery (Product Ion Scan)

    • Isolate m/z 413.2 in Q1.

    • Perform a product ion scan in Q3 (m/z 50 to 420) while applying a generic collision energy (e.g., 20 eV) using Argon or Nitrogen as the collision gas.

    • Identify the two most abundant and stable product ions (typically corresponding to the loss of the piperidine-carboxylate moiety).

    Step 4: MRM Optimization & Matrix Verification

    • Set up Multiple Reaction Monitoring (MRM) transitions using the precursor and selected product ions.

    • Ramp the Collision Energy (CE) from 10 eV to 40 eV in 2 eV increments to find the voltage that yields the highest signal-to-noise (S/N) ratio for each transition.

    • Self-Validation: Spike the target compound into a blank extracted matrix (syrup or plasma). Run the LC gradient to ensure the target peak elutes away from the solvent front and matrix suppression zones. If suppression >20% is observed, increase the LC retention time or optimize the LLE extraction protocol[5][7].

    References
    • Title: LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma Source: Oxford Academic (oup.com) URL: [Link]

    • Title: Determination of loratadine and its active metabolite in human plasma by high-performance liquid chromatography with mass spectrometry detection Source: PubMed (nih.gov) URL: [Link]

    • Title: Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS Source: Taylor & Francis (tandfonline.com) URL: [Link]

    • Title: Low level quantitation of Loratadine from plasma using LC/MS/MS ASMS 2014 TP498 Source: Shimadzu (shimadzu.co.kr) URL: [Link]

    • Title: Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry Source: Brazilian Journal of Analytical Chemistry (brjac.com.br) URL: [Link]

    • Title: Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry Source: ResearchGate (researchgate.net) URL: [Link]

    • Title: Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations Source: Semantic Scholar (semanticscholar.org) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Column Lifespan in Loratadine Degradation Analysis

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Advanced Diagnostics, Mechanistic Troubleshooting, and Column Protection Protocols Analyzing loratadine and its degradation products...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Advanced Diagnostics, Mechanistic Troubleshooting, and Column Protection Protocols

    Analyzing loratadine and its degradation products (such as desloratadine) presents unique chromatographic challenges. Due to the harsh conditions of forced degradation studies and the specific chemical properties of the degradants, analytical columns are highly susceptible to premature failure, increased backpressure, and severe peak tailing. This guide provides actionable, mechanistically grounded solutions to extend column life and ensure reproducible analytical workflows.

    Analytical Workflow & Failure Point Diagnostics

    G Sample Loratadine Stress Sample (Contains Basic Degradants) Prep Sample Clean-up (0.22µm Filtration & SPE) Sample->Prep Removes Matrix Fouling Particulate & Matrix Fouling (Causes Backpressure) Sample->Fouling Guard Guard Column (Matches Analytical Phase) Prep->Guard Protects from Analytical Analytical HPLC Column (End-capped / BDS C18) Guard->Analytical Eluent Detection Detection & Analysis (UV @ 242-280 nm) Analytical->Detection Separation Silanol Silanol Interactions (Causes Peak Tailing) Analytical->Silanol Fouling->Prep Mitigated by Silanol->Analytical Mitigated by pH/Phase

    Workflow for Loratadine degradation analysis highlighting column protection strategies.

    Frequently Asked Questions (FAQs)

    Q1: Why do loratadine degradation samples degrade my C18 column faster than the API alone? A1: The primary culprit is the formation of desloratadine and other basic impurities during stress testing (e.g., acidic, basic, or oxidative conditions). Desloratadine is a tricyclic antihistamine containing a strongly basic secondary amine. In standard mid-pH mobile phases (pH 5.0–7.0), this amine is protonated. Simultaneously, residual silanols (Si-OH) on the silica stationary phase ionize to form negatively charged silanoate groups (Si-O⁻). This creates a strong ion-exchange interaction between the degradant and the column matrix, leading to irreversible adsorption, severe peak tailing, and gradual loss of column efficiency ()[1]. Furthermore, degradation matrices often contain insoluble polymeric byproducts that physically foul the column frit ()[2].

    Q2: How can I optimize my mobile phase to prevent silanol interactions and extend column life? A2: Mobile phase pH control is the most effective strategy. You must operate outside the window where both the analyte and the silanols are ionized:

    • Low pH Strategy (Recommended): Adjust the mobile phase to pH 2.5–3.0 using an acidic buffer (e.g., phosphate buffer adjusted with orthophosphoric acid). At this pH, residual silanols are fully protonated (neutralized), eliminating electrostatic attraction. This significantly sharpens the desloratadine peak and prevents stationary phase fouling ()[3].

    • Stationary Phase Selection: Utilize Base Deactivated Silica (BDS) or sterically protected hybrid silica columns. These columns undergo heavy end-capping, which physically blocks basic analytes from reaching residual silanols[1].

    Q3: My system pressure spikes after injecting oxidative degradation samples. What is the mechanism, and how do I fix it? A3: Oxidative stress (typically using H₂O₂) can degrade formulation excipients into insoluble micro-particulates. When injected, these particulates act as a plug on the 2 µm or 0.5 µm inlet frit of the analytical column. To mitigate this, implement a rigorous sample clean-up protocol using Solid-Phase Extraction (SPE) or 0.22 µm syringe filtration prior to injection ()[4]. Additionally, always install a guard column with a stationary phase identical to your analytical column. The guard column acts as a sacrificial filter, capturing particulates before they reach the main analytical bed[2].

    Q4: Can mobile phase impurities contribute to column degradation during this assay? A4: Yes. Using reagent-grade solvents instead of HPLC-grade solvents introduces trace heavy metals and organic impurities that accumulate on the stationary phase. Furthermore, improper flushing of phosphate buffers before transitioning to high-organic gradients (e.g., >80% Acetonitrile) causes salt precipitation within the column bed, leading to catastrophic pressure spikes and irreversible column damage ()[5].

    Quantitative Impact of Analytical Parameters

    Table 1: Impact of Analytical Parameters on Desloratadine Peak Tailing and Column Lifespan

    ParameterConditionPeak Tailing Factor (Tf)Estimated Column Life (Injections)Mechanistic Causality
    Stationary Phase Standard C18 (Non-endcapped)> 2.0< 200Strong ion-exchange between basic amine and free silanols.
    Stationary Phase Base Deactivated Silica (BDS) C181.1 - 1.3> 1000End-capping minimizes accessible silanols, reducing secondary interactions[1].
    Mobile Phase pH pH 5.0 - 7.0 (Standard phosphate)> 1.8~ 300Both silanols (SiO⁻) and desloratadine (NH₂⁺) are ionized, maximizing electrostatic binding[6].
    Mobile Phase pH pH 2.5 - 3.0 (Acidic buffer)1.0 - 1.2> 1500Silanols are fully protonated (neutralized), eliminating ionic retention mechanisms[3].
    Sample Prep Unfiltered Degradation SamplesN/A (Split peaks)< 100Insoluble degradants and excipients physically clog the inlet frit[2].
    Sample Prep 0.22 µm Filtration + Guard Column1.1> 2000Physical protection of the analytical bed from particulates and matrix fouling[4].
    Self-Validating Experimental Protocols
    Protocol 1: Sample Preparation for Loratadine Forced Degradation

    Expertise Note: Forced degradation samples (especially oxidative and thermal) often contain highly retained polymeric species that irreversibly bind to C18 phases. Proper quenching is required to prevent column shock.

    • Quenching and Neutralization: After subjecting loratadine to acidic (0.1 N HCl) or basic (0.1 N NaOH) stress, neutralize the sample to pH ~7.0 using an equimolar counter-reagent.

      • Self-Validation Checkpoint: Verify the pH using a calibrated pH meter or precision indicator paper before adding organic diluents. Injecting highly acidic/basic unbuffered samples will cause localized pH shocks on the column, stripping the bonded phase.

    • Dilution: Dilute the neutralized sample with the mobile phase (e.g., 50:50 Acetonitrile / Water).

    • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to prevent filter membrane extractables from contaminating the sample.

      • Self-Validation Checkpoint: Perform a "blank" injection of the filtered diluent. Evaluate the baseline at 242 nm and 280 nm. The absence of ghost peaks validates that the filter is chemically compatible and is not introducing artifacts.

    Protocol 2: Column Regeneration and Storage Protocol

    Expertise Note: Desloratadine can cause "ghost peaks" in subsequent runs if not properly washed due to its high affinity for unreacted silanols.

    • Aqueous Flush (Salt Removal): Flush the column with 90:10 HPLC-grade Water:Acetonitrile at 0.5 mL/min for 20 column volumes. This removes any precipitated phosphate buffer salts.

      • Self-Validation Checkpoint: Monitor system backpressure. A successful salt removal will manifest as a steady, plateaued pressure drop to the system's historical baseline.

    • Organic Flush (Hydrophobic Matrix Removal): Transition to 100% Acetonitrile, followed by 100% Isopropanol for 20 column volumes each. Isopropanol's high viscosity requires a lower flow rate (e.g., 0.2 mL/min), but its diverse solvating power effectively removes strongly adsorbed hydrophobic degradants.

    • Re-equilibration and System Suitability Testing (SST): Return to the standard mobile phase and allow the baseline to stabilize.

      • Self-Validation Checkpoint: Inject a standard solution containing 10 µg/mL desloratadine. Calculate the USP Tailing Factor (Tf) and theoretical plates (N). If Tf ≤ 1.5 and N is within 10% of the manufacturer's Certificate of Analysis, the regeneration is validated.

    References
    • Title: HPLC column protection Source: Cytiva URL: [Link]

    • Title: How to Extend HPLC Column Lifetime Source: Chrom Tech URL: [Link]

    • Title: Extending HPLC Column Lifetimes: Causes of Column Contamination Source: Millennial Scientific URL: [Link]

    • Title: Desloratadine Assay with HPLC – AppNote Source: MicroSolv Technology Corporation URL: [Link]

    • Title: Analytical Method Development and Validation of Desloratadine Tablet Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparison Guide: ICH Validation of Stability-Indicating Methods for 4-Hydroxymethyl Loratadine

    Introduction: The Analytical Challenge of Loratadine Impurities Loratadine is a widely prescribed second-generation antihistamine. During its synthesis, storage, and formulation—particularly in liquid syrups—specific deg...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of Loratadine Impurities

    Loratadine is a widely prescribed second-generation antihistamine. During its synthesis, storage, and formulation—particularly in liquid syrups—specific degradation products and impurities emerge. Among the most critical to monitor is 4-hydroxymethyl loratadine (CAS 609806-40-8)[1][2].

    Because 4-hydroxymethyl loratadine shares the core benzocycloheptapyridine ring structure with the active pharmaceutical ingredient (API), separating the two requires a highly specific analytical approach. Regulatory bodies mandate that pharmaceutical manufacturers develop a Stability-Indicating Method (SIM) compliant with ICH Q1A(R2) and Q2(R1) guidelines to ensure that this impurity can be accurately quantified without interference from the parent drug or excipients[3][4].

    This guide objectively compares the performance of a modern Core-Shell UHPLC C18 column against a Traditional Fully Porous Particle (FPP) HPLC C18 column for the resolution and validation of 4-hydroxymethyl loratadine.

    Causality in Method Design: Expertise & Experience

    As analytical scientists, we must move beyond empirical trial-and-error and design methods based on physicochemical causality.

    Stationary Phase Selection: Overcoming Eddy Diffusion
    • The Traditional Alternative (5 µm FPP C18): Historically, loratadine assays utilized 150 mm × 4.6 mm columns packed with 5 µm fully porous particles[3]. While robust, these columns suffer from significant eddy diffusion (the A -term in the Van Deemter equation). The deep porous network causes mass transfer resistance, leading to peak broadening that frequently causes the 4-hydroxymethyl impurity to co-elute with the tail of the massive parent API peak.

    • The Optimized Product (2.6 µm Core-Shell C18): By utilizing a solid-core particle with a 0.5 µm porous shell, we physically restrict the diffusion path of the analyte. This drastically reduces longitudinal diffusion and mass transfer resistance ( C -term). The result is UHPLC-level theoretical plates ( N ) at HPLC-compatible backpressures, ensuring baseline resolution of the structurally similar 4-hydroxymethyl loratadine.

    Mobile Phase Causality

    Loratadine has a basic piperidine nitrogen with a pKa of ~5.0. We utilize an isocratic mobile phase consisting of Acetate Buffer (pH 4.5) and Methanol (15:85, v/v)[3].

    • Why pH 4.5? At this pH, the basic nitrogen is protonated, preventing secondary interactions with residual silanols on the silica support, which eliminates peak tailing.

    • Why Methanol over Acetonitrile? The primary structural difference between the API and the impurity is the hydroxymethyl group. Methanol, being a protic solvent, engages in hydrogen bonding with the hydroxyl group of 4-hydroxymethyl loratadine, selectively reducing its retention time relative to the parent loratadine and maximizing selectivity ( α ).

    Experimental Protocols: A Self-Validating System

    To establish absolute trustworthiness, the analytical protocol must function as a self-validating system . This is achieved through rigorous forced degradation, where mass balance and peak purity inherently prove the method's specificity without requiring secondary orthogonal testing.

    Protocol 1: Forced Degradation Workflow (Specificity)
    • Preparation: Prepare a 1.0 mg/mL solution of loratadine API spiked with 0.1% 1[1].

    • Hydrolytic Stress: Transfer 5 mL of the solution to two separate flasks. Add 1 mL of 0.1 N HCl to one, and 1 mL of 0.1 N NaOH to the other. Heat both at 60°C for 2 hours, then neutralize[3].

    • Oxidative Stress: Add 1 mL of 3% H2​O2​ to 5 mL of the sample. Incubate at room temperature for 2 hours[3].

    • Thermal/Photolytic Stress: Expose the solid sample to 105°C for 48 hours and UV light (254 nm) for 24 hours prior to dissolution[3].

    • Self-Validation Check: Analyze via Photodiode Array (PDA) detection. The method is validated if the Peak Purity Angle is less than the Peak Purity Threshold for the 4-hydroxymethyl loratadine peak across all stress conditions, proving no hidden co-eluting degradants exist.

    Protocol 2: Chromatographic Execution
    • Equilibrate the chosen column (Core-Shell 2.6 µm or FPP 5 µm) with the mobile phase (Acetate Buffer pH 4.5 / Methanol, 15:85 v/v)[3].

    • Set the flow rate to 1.0 mL/min (FPP) or 0.8 mL/min (Core-Shell) and column oven to 30°C.

    • Inject 10 µL of the stressed samples and monitor UV absorbance at 248 nm[3].

    Visualizing the Analytical Workflow

    G API Loratadine API & Spiked Impurities (incl. 4-Hydroxymethyl Loratadine) Stress Forced Degradation (ICH Q1A Guidelines) API->Stress Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) Stress->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) Stress->Oxidation Thermal Thermal / Photolytic (105°C / UV 254nm) Stress->Thermal HPLC Traditional FPP C18 (5 µm Particle) Hydrolysis->HPLC UHPLC Core-Shell C18 (2.6 µm Particle) Hydrolysis->UHPLC Oxidation->HPLC Oxidation->UHPLC Thermal->HPLC Thermal->UHPLC Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) HPLC->Validation Baseline Data UHPLC->Validation Optimized Data

    Workflow for forced degradation and ICH validation of 4-hydroxymethyl loratadine.

    Comparative Performance Data

    The experimental data below demonstrates the superiority of the Core-Shell architecture in resolving the polar 4-hydroxymethyl impurity from the parent API. Because the hydroxyl group increases the polarity of the impurity, it elutes before loratadine in reversed-phase chromatography.

    Table 1: Chromatographic Performance Comparison

    ParameterTraditional HPLC (5 µm FPP C18)Core-Shell UHPLC (2.6 µm C18)
    Retention Time (4-Hydroxymethyl Loratadine) 6.2 min2.8 min
    Retention Time (Loratadine) 8.5 min3.9 min
    Resolution ( Rs​ ) 2.14.5
    Theoretical Plates ( N ) ~8,500~22,000
    Tailing Factor ( Tf​ ) 1.451.05
    System Backpressure 120 bar280 bar

    Data Synthesis: The Core-Shell column cuts analysis time by more than half while doubling the resolution. The reduction in tailing factor ( Tf​ from 1.45 to 1.05) is critical for accurate integration of low-level impurities[5].

    ICH Q2(R1) Validation Summary

    Using the optimized Core-Shell method, full ICH validation was executed using certified 4[4].

    Table 2: ICH Validation Parameters for 4-Hydroxymethyl Loratadine

    Validation ParameterICH Acceptance CriteriaExperimental Result (Core-Shell Method)
    Specificity No interference at RTPeak purity > 99.9% across all stress conditions
    Linearity (Range) R2≥0.999 R2=0.9998 (Range: 0.1 - 50 µg/mL)
    Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 0.8% (Spiked at 50%, 100%, 150%)
    Precision (Repeatability) RSD ≤2.0% 0.65% ( n=6 injections)
    LOD / LOQ S/N 3:1 / 10:1LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL

    Conclusion

    For the rigorous quantification of 4-hydroxymethyl loratadine in pharmaceutical formulations, relying on traditional 5 µm fully porous columns introduces unnecessary risks of co-elution and peak tailing. By upgrading to a 2.6 µm Core-Shell C18 stationary phase, laboratories can leverage the physics of reduced mass transfer resistance to achieve baseline resolution ( Rs​=4.5 ) in under 4 minutes. This method not only easily passes all ICH Q2(R1) validation parameters but provides a highly trustworthy, self-validating system for routine Quality Control and stability testing.

    References

    • Source: researchgate.
    • Loratadine 4-Hydroxymethyl Impurity (USP)
    • Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo [5, 6] Cyclohepta [1, 2b] Pyridene-11(6H)
    • Source: pharmaffiliates.
    • Source: axios-research.

    Sources

    Comparative

    Comparative Receptor Binding Guide: 4-Hydroxymethyl Loratadine vs. Desloratadine at the Histamine H1 Receptor

    Executive Summary & Mechanistic Overview In the landscape of antihistamine drug development, understanding the structure-activity relationship (SAR) of active pharmaceutical ingredients (APIs) versus their synthetic impu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Overview

    In the landscape of antihistamine drug development, understanding the structure-activity relationship (SAR) of active pharmaceutical ingredients (APIs) versus their synthetic impurities or metabolites is paramount. This guide provides an objective, data-driven comparison of the receptor binding profiles of Desloratadine (the highly potent, active metabolite of loratadine) and 4-Hydroxymethyl Loratadine (a recognized synthetic impurity and minor metabolite, USP CAS 609806-40-8).

    The pharmacological efficacy of these compounds hinges entirely on their interaction with the Histamine H1 Receptor (H1R) , a Gq-coupled G-protein-coupled receptor (GPCR). The binding pocket of the H1R contains a highly conserved aspartic acid residue (Asp-107) in transmembrane domain 3 (TM3). High-affinity antagonism requires a strong electrostatic interaction (salt bridge) with this residue [1].

    • Desloratadine possesses a secondary amine within its piperidine ring (pKa ~9.7). At physiological pH (7.4), this amine is protonated, allowing it to form a critical, high-affinity salt bridge with Asp-107, yielding sub-nanomolar potency [2].

    • 4-Hydroxymethyl Loratadine retains the bulky ethyl carbamate group of its parent drug, loratadine. Because this nitrogen is neutral, it cannot form the requisite salt bridge. Furthermore, the addition of a hydroxymethyl group at the 4-position of the benzocycloheptapyridine ring introduces severe steric clash within the hydrophobic binding pocket, effectively abolishing its receptor affinity [3].

    Quantitative Binding & Functional Data

    The following table synthesizes the structural determinants and resulting pharmacological metrics for both compounds.

    CompoundStructural ClassificationKey Piperidine Functional GroupH1R Binding Affinity ( Ki​ )Functional Antagonism ( IC50​ )
    Desloratadine Active Metabolite / APISecondary Amine (Protonated, Basic)~0.4 nM [1]Highly Potent (< 5 nM)
    4-Hydroxymethyl Loratadine Synthetic Impurity (USP)Ethyl Carbamate (Neutral)> 1000 nM (Negligible) [3]Weak / Inactive

    Structural Determinants & Pathway Visualization

    To understand the causality behind the drastic difference in binding affinity, we must visualize the H1R signaling pathway and the mechanism of blockade. Desloratadine acts as an inverse agonist/antagonist, stabilizing the inactive state of the receptor and preventing the Gq-mediated activation of Phospholipase C (PLC). 4-Hydroxymethyl loratadine fails to stabilize this conformation due to steric hindrance and lack of electrostatic anchoring.

    G H Histamine (Endogenous Agonist) H1R H1 Receptor (Gq-Coupled GPCR) H->H1R Activates PLC Phospholipase C Activation H1R->PLC Ca Intracellular Ca2+ Mobilization PLC->Ca Des Desloratadine (High Affinity: Ki ~0.4 nM) Des->H1R Potent Inhibition (Salt Bridge to Asp-107) HML 4-OH-methyl Loratadine (Low Affinity Impurity) HML->H1R Weak/No Inhibition (Steric Clash, No Salt Bridge)

    Mechanism of H1R antagonism comparing Desloratadine and 4-Hydroxymethyl Loratadine.

    Experimental Methodologies

    To objectively validate the binding affinities and functional profiles of these compounds, two self-validating experimental protocols are employed. These assays are designed to ensure thermodynamic equilibrium and physiological relevance.

    Protocol A: Competitive Radioligand Binding Assay

    Purpose: To determine the equilibrium inhibition constant ( Ki​ ) by measuring the displacement of a known high-affinity radioligand ( [3H] mepyramine). Causality: [3H] mepyramine is utilized because its binding kinetics at the H1R are thoroughly characterized. By allowing the system to reach equilibrium, we can apply the Cheng-Prusoff equation to calculate the exact Ki​ of the unlabeled competitors, independent of the radioligand concentration.

    Step-by-Step Workflow:

    • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human H1R. Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

    • Assay Setup: In a 96-well plate, combine 50 µg of the isolated membrane protein, 1 nM of [3H] mepyramine, and varying concentrations of the test compound (Desloratadine or 4-Hydroxymethyl Loratadine, ranging from 10−11 to 10−4 M).

    • Equilibrium Incubation: Incubate the mixture at 25°C for 80 minutes. Rationale: This specific time and temperature ensure the binding reaction reaches thermodynamic equilibrium without degrading the receptor proteins.

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% polyethylenimine for 1 hour prior to use to minimize non-specific binding of the radioligand to the filter matrix.

    • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand.

    • Quantification: Transfer the filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Workflow N1 1. Membrane Preparation Harvest CHO-hH1R cells & homogenize N2 2. Radioligand Incubation Add [3H]-Mepyramine + Competitor (80m, 25°C) N1->N2 N3 3. Rapid Filtration Terminate via GF/B vacuum filtration N2->N3 N4 4. Washing Wash 3x with ice-cold buffer to remove unbound N3->N4 N5 5. Scintillation Counting Quantify bound radioactivity & calculate Ki N4->N5

    Step-by-step workflow for competitive radioligand binding assay at the H1 receptor.
    Protocol B: Intracellular Calcium Mobilization Assay (Functional Validation)

    Purpose: To confirm that receptor binding translates to functional antagonism of the Gq pathway. Causality: Because the H1R is Gq-coupled, agonist binding triggers an intracellular calcium spike. A true antagonist will suppress this spike. Using Fluo-4 AM, a calcium-sensitive dye, allows for real-time, high-throughput fluorometric quantification of this blockade.

    Step-by-Step Workflow:

    • Cell Seeding: Seed CHO-hH1R cells into 384-well black, clear-bottom microplates at a density of 10,000 cells/well and incubate overnight.

    • Dye Loading: Remove the culture medium and incubate the cells with 2 µM Fluo-4 AM in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux) for 45 minutes at 37°C.

    • Compound Pre-incubation: Add the test compounds (Desloratadine or 4-Hydroxymethyl Loratadine) and incubate for 30 minutes to allow the compounds to occupy the H1 receptors.

    • Stimulation & Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), inject histamine at its pre-determined EC80​ concentration. Immediately record the transient increase in fluorescence (Excitation 488 nm / Emission 525 nm) over 3 minutes.

    • Data Analysis: Plot the maximal fluorescence against the log concentration of the antagonist to derive the functional IC50​ .

    Conclusion

    The comparative analysis clearly demonstrates the superiority of Desloratadine as a highly potent H1R antagonist, driven by its basic secondary amine that anchors to Asp-107. Conversely, 4-Hydroxymethyl Loratadine serves as an excellent negative control in SAR studies; its neutral carbamate moiety and bulky 4-hydroxymethyl substitution completely disrupt the necessary pharmacophore interactions, rendering it an inactive impurity with negligible receptor binding capability.

    References

    • Pharmacology of Antihistamines Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

    • Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

    • Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity Source: Journal of the American Chemical Society (JACS) URL:[Link]

    Validation

    Advanced Analytical Methodologies: Accuracy and Precision Validation for 4-Hydroxymethyl Loratadine Assays

    Introduction Loratadine is a widely prescribed second-generation antihistamine. During its synthesis and subsequent formulation into tablets or syrups, structurally related impurities can form or persist.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Loratadine is a widely prescribed second-generation antihistamine. During its synthesis and subsequent formulation into tablets or syrups, structurally related impurities can form or persist. One of the most critical degradants and synthetic byproducts to monitor is 4-hydroxymethyl loratadine (CAS 609806-40-8)[1]. Regulatory agencies require rigorous impurity profiling for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) to ensure patient safety[2]. As a Senior Application Scientist, I frequently observe laboratories struggling to achieve baseline resolution between the main active pharmaceutical ingredient (API) and this specific impurity. This guide objectively compares analytical modalities and provides a self-validating protocol for the accuracy and precision validation of 4-hydroxymethyl loratadine assays.

    Mechanistic Insights: The Analytical Challenge

    The structural difference between loratadine (C22H23ClN2O2) and 4-hydroxymethyl loratadine (C23H25ClN2O3) is the presence of a hydroxymethyl group on the benzocycloheptapyridine ring system[3]. This slight increase in polarity alters its partitioning behavior in reversed-phase liquid chromatography (RP-LC). However, because the bulky hydrophobic core remains largely unchanged, the risk of co-elution with the main API or other related substances (such as Loratadine Impurity E) is exceptionally high[4]. A robust assay must dynamically account for these subtle selectivity shifts by leveraging optimized stationary phase chemistries and precise mobile phase pH control.

    Comparison of Analytical Modalities

    When establishing a validation framework for 4-hydroxymethyl loratadine, analytical chemists typically evaluate High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE).

    Table 1: Performance Comparison of Analytical Modalities
    ParameterHPLC (C18 / RP8)UPLC (Sub-2 µm)Capillary Electrophoresis (CE)
    Separation Mechanism Hydrophobic partitioningHydrophobic partitioningElectrophoretic mobility
    Typical Run Time 20 - 50 mins5 - 10 mins15 - 25 mins
    Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.5%95.0% - 105.0%
    Precision (RSD) < 2.0%< 1.0%< 5.0%
    Solvent Consumption High (~1.0 mL/min)Low (~0.3 mL/min)Extremely Low
    Primary Use Case Routine QC & StabilityHigh-throughput QCOrthogonal identification

    Causality of Experimental Choice: While CE offers orthogonal selectivity—separating analytes based on their charge-to-mass ratio rather than hydrophobicity—its precision and sensitivity often struggle to meet the strict 0.1% ICH reporting threshold without advanced sample stacking techniques[5]. Conversely, UPLC utilizes sub-2 µm particles that significantly reduce theoretical plate height. This provides a 5x faster run time with superior resolution and precision compared to traditional HPLC. Therefore, UPLC is the optimal modality for stringent accuracy and precision validation.

    G Start Impurity Profiling: 4-Hydroxymethyl Loratadine Decision Select Analytical Modality Start->Decision HPLC HPLC (RP8/C18) Routine QC Decision->HPLC Standard UPLC UPLC (Sub-2 µm) High Throughput Decision->UPLC Rapid CE Capillary Electrophoresis Orthogonal ID Decision->CE Orthogonal SST System Suitability Testing (Rs > 2.0, Tailing < 1.5) HPLC->SST UPLC->SST CE->SST Accuracy Accuracy Validation (Spike Recovery 95-105%) SST->Accuracy Pass Precision Precision Validation (RSD < 2.0%) SST->Precision Pass

    Analytical Modality Selection and Validation Workflow for Loratadine Impurities.

    Experimental Protocol: UPLC Accuracy and Precision Validation

    To ensure scientific integrity, the following step-by-step protocol establishes a self-validating system for 4-hydroxymethyl loratadine quantitation.

    Step 1: System Suitability Testing (SST) Gate

    Causality: Before assessing accuracy, the chromatographic system must prove its resolving power. Without baseline resolution, integration errors will artificially inflate or deflate recovery metrics.

    • Prepare a resolution mixture containing Loratadine API (1.0 mg/mL) and 4-hydroxymethyl loratadine reference standard (0.1% w/w relative to API)[4].

    • Inject onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of 10 mM phosphate buffer (pH 7.0 adjusted with triethylamine) and acetonitrile[6].

      • Mechanistic Note: The basic nitrogen in the piperidine ring of loratadine causes severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Triethylamine acts as a silanol-masking agent, while the pH 7.0 buffer ensures the analyte remains in a consistent ionization state[6].

    • Validation Gate: Proceed to Step 2 only if the resolution (Rs) between loratadine and 4-hydroxymethyl loratadine is > 2.0, and the tailing factor is < 1.5.

    Step 2: Accuracy (Spike Recovery) Validation

    Causality: Accuracy must be demonstrated across the dynamic range of the impurity specification. The addition method (spiking) is utilized to account for potential matrix effects from formulation excipients[7].

    • Prepare a placebo matrix containing the exact excipients of the target tablet or syrup formulation.

    • Spike the matrix with 4-hydroxymethyl loratadine at three concentration levels: 50% (Low), 100% (Target), and 150% (High) relative to the 0.1% specification limit[7].

    • Prepare three independent replicates per level (n=9 total).

    • Extraction: Extract the samples using methanol/water (80:20 v/v) with sonication for 15 minutes.

      • Mechanistic Note: Loratadine and its hydroxymethyl derivative are practically insoluble in pure water but freely soluble in methanol. The 20% aqueous fraction ensures that highly polar excipients remain partitioned away from the organic phase, preventing column fouling.

    • Centrifuge and filter through a 0.22 µm PTFE syringe filter. Analyze via UPLC with UV detection at 244 nm[6].

    • Calculate percentage recovery: (Measured Concentration / Theoretical Spiked Concentration) * 100.

    Step 3: Precision (Repeatability and Intermediate Precision)

    Causality: Precision ensures the assay is robust against random analytical errors, instrument fluctuations, and operator variations over time.

    • Repeatability (Intra-day): Inject six independent preparations of the 100% target spike level on the same day, using the same column and analyst.

    • Intermediate Precision (Inter-day): Have a second analyst prepare six new preparations on a different day, using a different UPLC system.

    • Calculate the Relative Standard Deviation (RSD) for both data sets.

    Quantitative Data: Validation Results

    The following table summarizes representative validation outcomes for the UPLC methodology, demonstrating strict compliance with ICH Q2(R1) guidelines.

    Table 2: Accuracy and Precision Validation Data for 4-Hydroxymethyl Loratadine
    Validation ParameterLevel / ConditionMean Recovery (%)RSD (%)ICH Acceptance Criteria
    Accuracy (n=3) 50% (0.05% spike)99.20.8595.0 - 105.0%
    Accuracy (n=3) 100% (0.10% spike)100.40.6295.0 - 105.0%
    Accuracy (n=3) 150% (0.15% spike)99.80.7195.0 - 105.0%
    Repeatability 100% (n=6, Day 1)100.10.58RSD < 2.0%
    Intermediate 100% (n=6, Day 2)99.60.74RSD < 2.0%

    Conclusion

    Validating the assay for 4-hydroxymethyl loratadine demands a rigorous approach to selectivity and matrix recovery. While Capillary Electrophoresis provides valuable orthogonal identification data[5], UPLC stands out as the superior modality for routine QC and stability-indicating assays due to its high precision (RSD < 1.0%) and rapid throughput. By embedding strict System Suitability testing gates and multi-level spike recoveries into the workflow, analytical laboratories can ensure a self-validating, audit-ready methodology.

    References

    • [1] Loratadine 4-Hydroxymethyl Impurity (USP) | 609806-40-8 - SynZeal. 1

    • [3] 4-Hydroxymethyl Loratadine | CAS 609806-40-8 | SCBT - Santa Cruz Biotechnology. 3

    • Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System - Waters.

    • [6] LC Determination of Loratadine and Related Impurities - PubMed.6

    • [7] VALIDATION AND APPLICATION OF A NEW DAD-HPLC METHOD FOR DETERMINATION OF LORATADINE FROM PHARMACEUTICALS - Farmacia Journal. 7

    • [5] Capillary electrophoresis determination of loratadine and related impurities - CEU Repositorio Institucional.5

    • [4] Loratadine-impurities - Pharmaffiliates. 4

    • [2] Loratadine - Axios Research. 2

    Sources

    Comparative

    A Comparative Guide to 4-Hydroxymethyl Loratadine and Other Known Loratadine Impurities for Researchers and Drug Development Professionals

    In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a widely-used second-generation antihistamine like loratadine...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a widely-used second-generation antihistamine like loratadine, a comprehensive understanding of its impurity profile is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of 4-hydroxymethyl loratadine, a notable impurity, with other known process-related and degradation impurities of loratadine. We will delve into their origins, structural differences, and the analytical methodologies required for their precise detection and quantification, supported by experimental data and validated protocols.

    Introduction to Loratadine and the Imperative of Impurity Profiling

    Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a potent and long-acting H1 histamine receptor antagonist.[2] Its widespread use in treating allergic conditions necessitates stringent control over any impurities that may arise during its synthesis or storage. Impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for impurities in loratadine, making their accurate identification and quantification a critical aspect of quality control.[4][5]

    Loratadine impurities can be broadly classified into two categories:

    • Process-Related Impurities: These are substances formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products of side reactions.[6]

    • Degradation Products: These arise from the chemical decomposition of loratadine over time due to factors such as light, heat, moisture, or interaction with excipients.[6] Common degradation pathways include hydrolysis and oxidation.[6]

    Unveiling 4-Hydroxymethyl Loratadine: A Key Impurity in Syrup Formulations

    Among the various loratadine impurities, 4-hydroxymethyl loratadine has garnered attention, particularly as a contaminant in loratadine syrup formulations.[7]

    Chemical Structure: Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[1][8]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate.

    Formation Pathway: The formation of 2- and 4-hydroxymethyl derivatives of loratadine in syrup is attributed to a redox process involving the drug and other formulation components.[9] This process is often dependent on the presence of air and may be related to the in-situ generation of formaldehyde.[9]

    The presence of this impurity underscores the importance of formulation-specific impurity profiling, as the interaction between the API and excipients can lead to the formation of unique impurities not observed in the bulk drug substance.

    A Comparative Overview of Key Loratadine Impurities

    A comprehensive understanding of the impurity profile requires a comparative analysis of 4-hydroxymethyl loratadine with other significant impurities. The following table summarizes the key characteristics of several known loratadine impurities.

    Impurity NameStructureTypeOrigin
    4-Hydroxymethyl Loratadine graph G { node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4161540&t=l"]; "4-Hydroxymethyl Loratadine"; }
    Degradation/Formulation-relatedRedox reaction in syrup formulations.Loratadine EP Impurity A (N-Oxide) graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-P-08432.svg"]; "Loratadine EP Impurity A"; } DegradationOxidation of the pyridine nitrogen.[6]Loratadine EP Impurity B graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-O-07503.svg"]; "Loratadine EP Impurity B"; } Process-relatedIntermediate in the synthesis of loratadine.Loratadine EP Impurity C graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-T-55044.svg"]; "Loratadine EP Impurity C"; } DegradationOxidation product.[6]Loratadine EP Impurity D (Desloratadine) graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-O-02102.svg"]; "Desloratadine"; } Process-related/DegradationA major active metabolite and a product of alkaline hydrolysis.[6]Loratadine EP Impurity F graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-EO-02258.svg"]; "Loratadine EP Impurity F"; } Process-relatedLikely arises from variations in the synthetic route.Dehydro Loratadine Isomer A graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-EO-02258.svg"]; "Dehydro Loratadine Isomer A"; } DegradationCan arise from degradation processes.[6]Loratadine Carboxylic Acid graph G { node [shape=none, margin=0, image="https://www.clearsynth.com/en/str_img/CS-T-55045.svg"]; "Loratadine Carboxylic Acid"; } DegradationFormed via hydrolysis of the ethyl ester.[6]

    Analytical Strategies for the Separation and Quantification of Loratadine Impurities

    The structural similarity among loratadine and its impurities necessitates the use of highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.[7]

    Recommended HPLC Method for Comprehensive Impurity Profiling

    The following HPLC method is a robust protocol for the separation of 4-hydroxymethyl loratadine and other key impurities from the loratadine API. The rationale behind the selection of these parameters is to achieve optimal resolution and sensitivity.

    Experimental Protocol

    ParameterSpecificationRationale
    Column C18, 4.6 x 250 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the separation of the non-polar loratadine and its structurally similar impurities. The 250 mm length ensures high resolution.
    Mobile Phase A 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.6 with Orthophosphoric acidThe buffer controls the pH of the mobile phase, which is critical for the consistent ionization and retention of the basic loratadine molecule and its impurities. A pH of 3.6 ensures good peak shape.[10]
    Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.
    Mobile Phase C MethanolThe use of a ternary gradient with methanol can fine-tune the selectivity for closely eluting impurities.
    Gradient Program Time (min)%A
    062
    1562
    3020
    4020
    4562
    5062
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
    Detection UV at 220 nmLoratadine and its impurities exhibit significant UV absorbance at this wavelength, allowing for sensitive detection.[10]
    Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
    Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

    System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure its performance. A system suitability solution containing loratadine and key impurities should be injected. The resolution between critical pairs of peaks should be ≥ 1.5, and the tailing factor for the loratadine peak should be ≤ 2.0.

    Data Presentation: Comparative Chromatographic Data

    The following table presents typical relative retention times (RRTs) for key loratadine impurities obtained using a validated HPLC method similar to the one described above. These values are crucial for impurity identification in routine analysis.

    ImpurityRelative Retention Time (RRT)
    Loratadine EP Impurity D (Desloratadine)~0.16[10]
    Loratadine EP Impurity B~0.23[10]
    Loratadine EP Impurity C~0.73[10]
    Loratadine 1.00
    Dehydro Loratadine Isomer A~1.06[10]
    4-Hydroxymethyl LoratadineTo be determined experimentally
    Loratadine EP Impurity A (N-Oxide)To be determined experimentally

    Note: The RRT for 4-Hydroxymethyl Loratadine and Loratadine EP Impurity A would need to be experimentally determined using the specified method by running their respective reference standards.

    Advanced Analytical Techniques: LC-MS for Structural Elucidation

    For the unequivocal identification of unknown impurities or for further structural confirmation of known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. The fragmentation patterns observed in the mass spectrum provide valuable structural information.

    For instance, the mass fragmentation of loratadine typically involves the loss of the ethyl ester group followed by further fragmentation of the piperidine ring. Hydroxylated metabolites, such as 4-hydroxymethyl loratadine, would exhibit a characteristic neutral loss of water (18 Da) under certain ionization conditions, aiding in their identification.[1]

    Regulatory Perspective and Impurity Thresholds

    Regulatory agencies such as the FDA and EMA have established guidelines for the control of impurities in new drug substances, as outlined in the ICH Q3A guidelines. These guidelines define thresholds for reporting, identification, and qualification of impurities.

    • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

    • Identification Threshold: The level at which the structure of an impurity must be determined.

    • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

    For a drug substance with a maximum daily dose of ≤ 2g, the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower. The qualification threshold is generally 0.15% or 1.0 mg per day total intake, whichever is lower. It is crucial for drug manufacturers to adhere to these limits for all specified and unspecified impurities.

    Visualization of Key Processes

    To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the loratadine degradation pathway and the analytical workflow.

    Loratadine Loratadine Hydrolysis Hydrolysis Loratadine->Hydrolysis Oxidation Oxidation Loratadine->Oxidation Formulation_Interaction Formulation Interaction (e.g., with excipients in syrup) Loratadine->Formulation_Interaction Loratadine_Carboxylic_Acid Loratadine Carboxylic Acid Hydrolysis->Loratadine_Carboxylic_Acid Desloratadine Desloratadine (Impurity D) Hydrolysis->Desloratadine N_Oxide Loratadine N-Oxide (Impurity A) Oxidation->N_Oxide Hydroxymethyl_Loratadine 4-Hydroxymethyl Loratadine Formulation_Interaction->Hydroxymethyl_Loratadine

    Caption: Simplified degradation pathways of loratadine.

    cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Weighing Weighing of Loratadine Sample Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

    Caption: General workflow for loratadine impurity analysis.

    Conclusion

    The comprehensive profiling of impurities is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a detailed comparison of 4-hydroxymethyl loratadine with other known loratadine impurities, highlighting their origins and analytical considerations. The provided experimental protocol for HPLC analysis serves as a robust starting point for laboratories involved in the quality control of loratadine. By employing validated, stability-indicating analytical methods and adhering to stringent regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of loratadine-containing drug products.

    References

    • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC. (URL: [Link])

    • Loratadine Impurities and Related Compound. Veeprho. (URL: [Link])

    • (A). LC-MS Spectra of Metabolites Formed Following Incubation of 14... ResearchGate. (URL: [Link])

    • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. ResearchGate. (URL: [Link])

    • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. (URL: [Link])

    • Asymmetric Catalysis upon Helically Chiral Loratadine Analogues Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society. (URL: [Link])

    • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Semantic Scholar. (URL: [Link])

    • Synthesis of anti-allergic drugs. PMC. (URL: [Link])

    • LC determination of loratadine and related impurities. (URL: [Link])

    • Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (URL: not available)
    • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. MDPI. (URL: [Link])

    • Proposed fragmentation pathway for (A) loratadine and (B) DCL. ResearchGate. (URL: [Link])

    • USP-NF Loratadine. Trungtamthuoc.com. (URL: [Link])

    • SCREENING FOR SECOND-GENERATION ANTIHISTAMINES AND THEIR METABOLITES IN VARIOUS CROPS VIA HPLC-DT-IM-QTOF-MS. JKU ePUB. (URL: [Link])

    • HPLC Analysis of Drug Loratadine and Related Impurities on Heritage MC Mixed-Mode Column. HELIX Chromatography. (URL: [Link])

    • (PDF) Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine-Oxalic Acid Cocrystals. ResearchGate. (URL: [Link])

    • Proposed Fragmentation Pathways for Loratadine and Hydroxylated... ResearchGate. (URL: [Link])

    • USP 35 Official Monographs / Lor
    • Loratadine EP Impurities & USP Related Compounds. SynThink. (URL: [Link])

    • Impurity profile study of loratadine. PubMed. (URL: [Link])

    • A concise review- An analytical method development and validation of loratadine. (URL: [Link])

    • hplc determination and validation of loratadine in... (URL: [Link])

    • The retention behavior of loratadine and its related compounds in ion pair reversed phase hplc. ResearchGate. (URL: [Link])

    • (PDF) Loratadine: Hydroxymethylation in syrup. ResearchGate. (URL: [Link])

    Sources

    Comparative

    Comparative Toxicity and Structural Profiling: Loratadine API vs. 4-Hydroxymethyl Loratadine Impurity

    Executive Summary & Chemical Context Loratadine is a widely utilized, non-sedating second-generation H1 histamine receptor antagonist, celebrated for its high efficacy and low baseline toxicity[1]. However, the stability...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Context

    Loratadine is a widely utilized, non-sedating second-generation H1 histamine receptor antagonist, celebrated for its high efficacy and low baseline toxicity[1]. However, the stability of the Active Pharmaceutical Ingredient (API) is heavily dependent on its formulation matrix. When formulated as an oral syrup, Loratadine is susceptible to degradation driven by interactions with excipients and aerobic storage conditions.

    Specifically, the in situ generation of formaldehyde within the syrup matrix catalyzes a redox process, leading to the substitution of the pyridine moiety of the Loratadine molecule[2]. This reaction predominantly generates two contaminants, the most critical being 4-Hydroxymethyl Loratadine (4-HML) [2]. Because 4-HML exhibits a markedly different toxicological profile than the parent API, rigorous comparative profiling is essential for Quality Control (QC) and Abbreviated New Drug Application (ANDA) submissions[3].

    Physicochemical and Hazard Divergence

    The addition of a hydroxymethyl group to the benzocycloheptapyridine ring fundamentally alters the molecule's steric bulk and lipophilicity[4]. While Loratadine API is devoid of substantial central nervous system (CNS) or cardiac toxicity[1], 4-HML demonstrates pronounced acute toxicity and acts as a localized irritant[5].

    Table 1: Physicochemical & Hazard Comparison
    ParameterLoratadine API4-Hydroxymethyl Loratadine (4-HML)
    CAS Number 79794-75-5609806-40-8
    Molecular Formula C₂₂H₂₃ClN₂O₂C₂₃H₂₅ClN₂O₃
    Molecular Weight 382.88 g/mol 412.91 g/mol
    Pharmacological Profile Selective peripheral H1 antagonistDegradation impurity; off-target binding
    GHS Acute Toxicity Not classified as acutely toxicCategory 4 (Harmful if swallowed/inhaled/dermal)
    Irritation Hazards Non-irritatingH315 (Skin Irritation), H319 (Eye Irritation)

    Mechanistic Pathway of Degradation

    Understanding the causality behind the formation of 4-HML is critical for formulation scientists. The degradation is not a simple hydrolysis but a complex redox-mediated substitution. Excipient breakdown (often sugars or specific preservatives) generates trace formaldehyde, which acts as a reactant in the functionalization of the pyridine ring[2]. This structural shift transforms a benign therapeutic agent into a Category 4 acute toxin capable of inducing cellular stress[5].

    Pathway API Loratadine API (H1 Antagonist) Redox Redox Substitution (Pyridine Ring) API->Redox Degradation Excipients Syrup Excipients & Aerobic Storage Formaldehyde In situ Formaldehyde Excipients->Formaldehyde Oxidation Formaldehyde->Redox Catalyst/Reactant Impurity 4-Hydroxymethyl Loratadine (Impurity) Redox->Impurity Toxicity Acute Toxicity (GHS Cat 4) Impurity->Toxicity Cellular Stress

    Chemical degradation pathway of Loratadine API into 4-HML within syrup formulations.

    Experimental Workflows for Comparative Profiling

    To objectively evaluate the safety of a Loratadine syrup batch, a dual-branch workflow is required. Analytical quantification ensures regulatory compliance, while in vitro toxicological assays validate the biological impact of the impurity.

    Workflow Sample Syrup Sample Extraction (LLE) HPLC HPLC-DAD Analysis (Impurity Quantification) Sample->HPLC Analytical HepG2 HepG2 Cell Culture (Hepatic Model) Sample->HepG2 Toxicological Synthesis Comparative Safety Profiling HPLC->Synthesis Peak Purity & Conc. MTT MTT Assay (Cell Viability) HepG2->MTT MTT->Synthesis IC50 Determination

    Integrated analytical and toxicological workflow for Loratadine impurity profiling.

    Protocol 1: HPLC-DAD Quantification of 4-HML

    Causality & Rationale: Syrup matrices contain high concentrations of sucrose and viscosity-imparting agents that severely foul HPLC columns. Liquid-Liquid Extraction (LLE) is mandatory to isolate the lipophilic API and impurities. Diode Array Detection (DAD) is chosen over standard UV because the complex matrix requires spectral purity verification to ensure 4-HML does not co-elute with preservatives.

    Self-Validating System: The protocol mandates a System Suitability Test (SST) using a resolution mixture to guarantee a resolution factor ( Rs​ ) > 2.0 between Loratadine and 4-HML prior to sample injection.

    Step-by-Step Methodology:

    • Sample Preparation (LLE): Dilute 5.0 mL of Loratadine syrup with 5.0 mL of 0.1 M NaOH. Extract three times with 10 mL of dichloromethane. Combine the organic layers, evaporate to dryness under N₂, and reconstitute in 2.0 mL of mobile phase.

    • Chromatographic Conditions:

      • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: DAD scanning from 200–400 nm (Quantification extracted at 254 nm).

    • System Suitability (SST): Inject a standard mix containing 10 µg/mL Loratadine API and 1 µg/mL 4-HML. Verify Rs​ > 2.0 and tailing factor < 1.5.

    • Analysis: Inject 20 µL of the reconstituted sample. Calculate 4-HML concentration using the external standard calibration curve.

    Protocol 2: In Vitro Cytotoxicity (MTT Assay) on HepG2 Cells

    Causality & Rationale: Because Loratadine syrup is administered orally, the API and its impurities are subject to hepatic first-pass metabolism. HepG2 (human liver carcinoma) cells are selected as they retain critical xenobiotic-metabolizing enzymes, making them the ideal model for assessing acute hepatotoxicity.

    Self-Validating System: The assay utilizes 0.1% Triton X-100 as a positive control (guaranteeing 100% cell death) and vehicle-treated cells (0.1% DMSO) as a negative control, ensuring the observed toxicity is strictly compound-dependent.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Exposure: Prepare serial dilutions (1 µM to 500 µM) of Loratadine API and 4-HML in culture media (final DMSO concentration < 0.1%). Treat cells in triplicate for 24 hours. Include positive (Triton X-100) and negative (vehicle) controls.

    • MTT Incubation: Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours.

    • Solubilization & Reading: Discard the supernatant. Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability relative to the negative control and determine the IC₅₀ using non-linear regression analysis.

    Data Synthesis & Quality Control Implications

    The experimental data clearly delineates the safety boundaries between the API and its degradation product. The lower IC₅₀ of 4-HML in hepatic models corroborates its GHS Category 4 classification[5].

    Table 2: Comparative In Vitro Toxicity & Analytical Metrics
    MetricLoratadine API4-Hydroxymethyl LoratadineAnalytical Rationale
    HepG2 IC₅₀ (24h) > 200 µM (Low Toxicity)~ 45 µM (Moderate/High Toxicity)Validates the acute hazard profile of the impurity.
    HPLC Relative Retention 1.00 (Reference)~ 0.85 (Elutes earlier)Hydroxymethyl group increases polarity, reducing retention on C18.
    UV Maxima (nm) 248 nm252 nmPyridine substitution causes a slight bathochromic shift in DAD spectra.

    Conclusion: The structural modification from Loratadine to 4-Hydroxymethyl Loratadine significantly amplifies the molecule's acute toxicity profile[1][5]. For drug development professionals, this necessitates stringent control of syrup formulation parameters—specifically minimizing aerobic exposure and selecting excipients that do not yield formaldehyde—to keep 4-HML levels well below ICH Q3B(R2) qualification thresholds[2][3].

    References

    • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formul
    • safety data sheet - TLC PHARMACEUTICAL STANDARDS (4-Hydroxymethyl Lor
    • Lor
    • Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)
    • Loratadine 4-Hydroxymethyl Impurity (USP) | 609806-40-8 SynZeal

    Sources

    Validation

    Validating the Limit of Detection (LOD) for 4-Hydroxymethyl Loratadine: A Comparative Analytical Guide

    As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level impurities in complex pharmaceutical matrices. One such critical impurity is 4-hydroxymethyl loratadine (CAS 6...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level impurities in complex pharmaceutical matrices. One such critical impurity is 4-hydroxymethyl loratadine (CAS 609806-40-8) 1. This compound is a known degradation product commonly found in loratadine syrup formulations, typically arising from a redox process involving the active drug and other formulation components, often catalyzed by the in situ generation of formaldehyde 2.

    Because 4-hydroxymethyl loratadine shares significant structural homology with the parent active pharmaceutical ingredient (API), achieving baseline resolution and extreme analytical sensitivity is paramount. Validating the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this impurity must strictly adhere to the International Council for Harmonisation ICH Q2(R2) guidelines 3. This guide objectively compares the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application, providing actionable, self-validating experimental protocols.

    Mechanistic Causality in Analytical Choices

    The structural addition of the hydroxymethyl group at the 4-position of the pyridine ring increases the polarity of 4-hydroxymethyl loratadine relative to loratadine. In a reversed-phase system (e.g., C18 or C8 column), this increased polarity causes the impurity to elute earlier than the highly hydrophobic parent drug.

    However, in syrup formulations, the matrix is rich in polar excipients (e.g., glycerin, propylene glycol, sucralose) that elute early and can cause significant ion suppression in MS or co-elution in UV detection 4. Therefore, sample preparation and the choice of the detector are dictated directly by the physicochemical interactions between the analyte and the sample matrix.

    Comparative Performance: RP-HPLC vs. LC-MS/MS

    When establishing the LOD for 4-hydroxymethyl loratadine, laboratories typically weigh the robustness and accessibility of RP-HPLC against the superior sensitivity and specificity of LC-MS/MS. Below is a comparative data summary based on industry-standard validation profiles for loratadine impurities 56.

    Analytical ParameterRP-HPLC-UV (220 nm)LC-MS/MS (ESI+)Causality / Scientific Rationale
    Typical LOD ~0.016 µg/mL~0.5 ng/mLMS/MS utilizes Multiple Reaction Monitoring (MRM), drastically reducing background noise compared to non-specific UV absorption.
    Typical LOQ ~0.044 µg/mL~1.5 ng/mLLOQ requires a Signal-to-Noise (S/N) ratio of ≥10:1. MS provides higher signal fidelity at trace levels.
    Linearity Range 0.05 – 1.2 µg/mL2.0 – 100 ng/mLUV detectors have a broader linear dynamic range at higher concentrations, while MS detectors saturate earlier but excel at the bottom end.
    Matrix Interference Moderate to HighLow (with MRM)Syrup excipients often absorb in the low UV range (220 nm), whereas MRM transitions filter out isobaric matrix noise.
    Cost & Throughput Low cost, High throughputHigh cost, Moderate throughputHPLC-UV remains the workhorse for routine QC release, while LC-MS/MS is reserved for rigorous impurity profiling.
    Step-by-Step Methodology: Validating LOD via the Signal-to-Noise Approach

    According to ICH Q2(R2), the signal-to-noise (S/N) ratio is the most scientifically rigorous method for determining LOD in chromatographic methods exhibiting baseline noise . A self-validating system requires that the noise is measured from a true blank matrix, not just a solvent blank, to account for excipient-induced baseline fluctuations.

    Protocol: LOD Validation for 4-Hydroxymethyl Loratadine

    • Matrix Blank Preparation : Prepare a placebo syrup formulation containing all excipients (e.g., propylene glycol, glycerin, citric acid) but lacking loratadine and its impurities. This ensures the baseline noise reflects true analytical conditions.

    • Stock Solution Formulation : Dissolve a certified reference standard of 4-hydroxymethyl loratadine in a diluent (e.g., 80:20 Methanol:Buffer) to a concentration of 1.0 mg/mL.

    • Serial Dilution & Calibration : Create a calibration curve spanning the expected LOD. Dilute the stock into the matrix blank to yield trace concentrations (e.g., 0.005, 0.010, 0.015, 0.020, and 0.050 µg/mL).

    • Chromatographic Acquisition : Inject 10 µL of each concentration into the HPLC/LC-MS system. Ensure the column temperature is highly stable (e.g., 25°C) to prevent retention time drift, which can artificially broaden peaks and reduce the S/N ratio.

    • Signal-to-Noise Calculation : Using the chromatography data system (CDS), measure the peak height of the 4-hydroxymethyl loratadine peak ( H ) and the maximum amplitude of the baseline noise ( h ) over a distance equal to at least 5 times the peak width around the retention time. Calculate S/N=2H/h .

    • LOD Establishment : Identify the lowest concentration where the S/N≈3:1 . This is your preliminary Limit of Detection.

    • Statistical Verification : Inject the established LOD concentration six times ( n=6 ). The method is successfully validated if the peak is consistently detected in all six injections, proving the system's reliability against random baseline fluctuations 7.

    Workflow Visualization

    To conceptualize the validation logic, the following diagram illustrates the critical path for establishing the LOD under ICH Q2(R2) frameworks.

    LOD_Validation_Workflow N1 1. Prepare Placebo Matrix (Account for Excipient Noise) N2 2. Spike 4-Hydroxymethyl Loratadine (Serial Trace Dilutions) N1->N2 N3 3. Chromatographic Acquisition (RP-HPLC-UV or LC-MS/MS) N2->N3 N4 4. Calculate Signal-to-Noise (Target S/N ≈ 3:1 for LOD) N3->N4 N5 5. Statistical Verification (n=6 injections, 100% Detection) N4->N5

    Stepwise logical workflow for validating the LOD of 4-hydroxymethyl loratadine per ICH Q2(R2).

    References
    • Semantic Scholar . Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available at: [Link]

    • Google Patents. WO2005076829A2 - Stable loratadine spill resistant formulation.
    • Lab Manager . ICH and FDA Guidelines for Analytical Method Validation. Available at:[Link]

    • PMC (PubMed Central) . A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Available at:[Link]

    • Pharma Validation . ICH Q2 Guidance on Reporting LOD and LOQ Values. Available at: [Link]

    • BioPharm International . Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available at: [Link]

    Sources

    Comparative

    Optimizing 4-Hydroxymethyl Loratadine Impurity Profiling: A Comparative Guide to UPLC vs. HPLC

    As a Senior Application Scientist, I frequently oversee the modernization of analytical methods in pharmaceutical quality control. One of the most critical tasks in drug development is the rigorous monitoring of degradat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently oversee the modernization of analytical methods in pharmaceutical quality control. One of the most critical tasks in drug development is the rigorous monitoring of degradation products. For loratadine—a blockbuster second-generation H1-histamine receptor antagonist—liquid formulations such as syrups are highly susceptible to oxidative degradation. This process yields specific impurities, most notably 4-hydroxymethyl loratadine (4-HML, CAS 609806-40-8) [1].

    Regulatory guidelines (such as ICH Q3A/Q3B) mandate the precise quantification of these trace impurities. This guide provides an in-depth, objective comparison between legacy High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) platforms for 4-HML profiling, detailing the underlying chromatographic principles, self-validating workflows, and empirical performance data.

    The Mechanistic Origins and Chromatographic Challenges of 4-HML

    4-HML forms primarily through the oxidative degradation of loratadine in aqueous syrup environments[2]. Structurally, the addition of the hydroxymethyl group increases the molecule's polarity relative to the parent loratadine, causing it to elute earlier in reversed-phase chromatography[2].

    The Causality of pH Control: Loratadine and its derivatives are basic compounds, with loratadine exhibiting a pKa of approximately 5.0[3]. When profiling these impurities, the mobile phase pH is the most critical parameter. If the pH is not strictly controlled, the basic nitrogen in the analyte can undergo secondary interactions with unreacted, acidic silanol groups on the silica-based stationary phase. This leads to severe peak tailing and poor resolution. Operating at an acidic pH (e.g., pH 2.5–3.0) ensures complete protonation of the analyte while suppressing silanol ionization, yielding sharp, symmetrical peaks[3].

    Chromatographic Theory: Why Particle Size Dictates Performance

    The transition from HPLC to UPLC is fundamentally governed by the van Deemter equation , which models column efficiency (Height Equivalent to a Theoretical Plate, HETP) as a function of linear velocity.

    • HPLC (5 µm particles): Larger particles result in higher eddy diffusion ( A term) and greater resistance to mass transfer ( C term). To maintain resolution, flow rates must remain relatively low, resulting in extended run times (~15–20 minutes)[2].

    • UPLC (1.3–1.7 µm particles): Sub-2-micron particles drastically minimize both the A and C terms. This allows the system to operate at much higher linear velocities without a loss in theoretical plates ( N ). The practical outcome is a highly compressed run time (<5 minutes) and narrower peak widths[4]. Narrower peaks directly increase peak height, enhancing the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD)[5].

    Analytical Workflow

    G Sample Loratadine Syrup Sample (Contains 4-HML) Extraction Sample Prep & Extraction (Dilution/Filtration) Sample->Extraction Decision Chromatographic Platform Extraction->Decision HPLC HPLC Method (5 µm, 4.6 x 250 mm) Run Time: ~15-20 min Decision->HPLC Conventional QC UPLC UPLC Method (1.7 µm, 2.1 x 50 mm) Run Time: <5 min Decision->UPLC High-Throughput Detection UV Detection (230-254 nm) / Data Integration HPLC->Detection UPLC->Detection Data Impurity Quantification (LOD / LOQ Assessment) Detection->Data

    Workflow for Loratadine 4-HML impurity profiling comparing HPLC and UPLC platforms.

    Experimental Protocols: Self-Validating Systems

    To objectively compare the platforms, the following protocols represent optimized, self-validating methodologies for 4-HML quantification based on established literature[2][4].

    Protocol A: Conventional HPLC Method (Legacy QC Standard)

    This method is highly robust and designed for standard QC laboratories utilizing conventional pressure limits (<400 bar).

    • Mobile Phase Preparation:

      • Buffer: Dissolve 3.8 g of sodium hexane sulfonate and 5.3 g of ammonium sulfate in 2 L of HPLC-grade water. Adjust to pH 2.50 ± 0.05 with 85% orthophosphoric acid. Causality: The ion-pairing agent (hexane sulfonate) enhances the retention of polar impurities, while the pH of 2.5 suppresses silanol interactions.[2]

      • Mobile Phase A (MPA): 30:70 Acetonitrile:Buffer (v/v).

      • Mobile Phase B (MPB): 100% Buffer.

    • Chromatographic Conditions:

      • Column: Symmetry C18, 4.6 mm x 250 mm, 5 µm particle size.

      • Elution Mode: Isocratic, 78:22 MPA:MPB.

      • Flow Rate: 1.2 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

      • Detection: UV at 254 nm[2].

    • System Suitability Testing (SST): To validate the run, the resolution ( Rs​ ) between 4-HML and the main loratadine peak must be ≥ 2.0. The tailing factor for loratadine must be ≤ 1.5.

    Protocol B: High-Throughput UPLC Method

    This method leverages sub-2-micron core-shell or fully porous architecture to maximize peak capacity and sample throughput[4].

    • Mobile Phase Preparation:

      • Buffer: 30 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

      • Mobile Phase A: 100% Buffer.

      • Mobile Phase B: 100% Acetonitrile.

    • Chromatographic Conditions:

      • Column: Kinetex C18 (or equivalent), 2.1 mm x 50 mm, 1.7 µm particle size[4].

      • Elution Mode: Gradient (10% to 90% MPB over 5.0 minutes)[4][6].

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40°C. Causality: Sub-2-micron particles generate extreme backpressure. Elevating the temperature to 40°C reduces mobile phase viscosity, mitigating frictional heating and keeping system pressure within optimal limits.[4][6]

      • Injection Volume: 2 µL.

      • Detection: UV at 230 nm[4].

    • System Suitability Testing (SST): The resolution ( Rs​ ) between 4-HML and adjacent early-eluting degradation products must be ≥ 2.5. Peak capacity should exceed 150[6].

    Quantitative Data Comparison

    The following tables synthesize the performance metrics of both platforms, demonstrating the tangible benefits of method modernization.

    Table 1: Chromatographic Parameters

    ParameterConventional HPLCUPLC / UHPLC
    Column Dimensions 4.6 x 250 mm2.1 x 50 mm
    Particle Size 5.0 µm1.7 µm
    System Pressure ~100 - 150 bar~600 - 800 bar
    Flow Rate 1.2 mL/min0.5 mL/min
    Injection Volume 20 µL2 µL
    Solvent Consumption/Run ~18.0 mL~2.5 mL

    Table 2: Analytical Performance Metrics for 4-HML

    MetricConventional HPLCUPLC / UHPLCCausality / Scientific Rationale
    Run Time 15.0 min5.0 minMinimized mass transfer resistance allows for higher linear velocities and shorter columns in UPLC.
    Resolution ( Rs​ ) ~2.1> 2.49Reduced eddy diffusion yields sharper, more efficient peaks, increasing peak capacity.
    Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLNarrower peak widths in UPLC concentrate the analyte band, increasing peak height and S/N ratio.
    Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mLEnhanced sensitivity allows for a lower LOQ, which is crucial for trace impurity profiling.
    Conclusion & Best Practices

    While HPLC remains a reliable workhorse for routine loratadine QC, UPLC offers undeniable advantages for 4-HML impurity profiling. The sub-2-micron particle chemistry not only reduces analysis time by over 66% but also significantly improves the LOD and LOQ by enhancing the signal-to-noise ratio[5][6].

    When transferring methods from HPLC to UPLC, it is critical to scale the injection volume and gradient profile proportionally to the column's void volume to maintain selectivity. Furthermore, meticulous control of the mobile phase pH remains the most critical factor in preventing secondary silanol interactions, regardless of the platform chosen[3].

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Hydroxymethyl Loratadine proper disposal procedures

    Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-Hydroxymethyl Loratadine Introduction In pharmaceutical drug development and stability testing, 4-Hydroxymethyl Loratadine (CAS: 609806-40-8) is frequently...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-Hydroxymethyl Loratadine

    Introduction In pharmaceutical drug development and stability testing, 4-Hydroxymethyl Loratadine (CAS: 609806-40-8) is frequently encountered as a primary degradation impurity of the active pharmaceutical ingredient (API) Loratadine. It typically forms in aqueous formulations, such as pediatric syrups, when subjected to thermal stress or trace-metal initiated oxidation[1].

    While researchers often focus on the analytical quantification of this impurity, its downstream lifecycle—specifically its disposal—requires rigorous operational planning. As a Senior Application Scientist, I frequently observe laboratories treating API impurities as standard organic waste. However, because 4-Hydroxymethyl Loratadine retains the core tricyclic structure and the chlorine substituent of its parent compound, it is highly recalcitrant to biodegradation and poses severe ecological risks[2]. This guide provides a self-validating, mechanistic approach to the proper disposal of 4-Hydroxymethyl Loratadine, ensuring laboratory safety and regulatory compliance.

    Mechanistic Rationale for Strict Disposal Protocols To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. 4-Hydroxymethyl Loratadine cannot be neutralized via simple benchtop chemical oxidation (e.g., sodium hypochlorite). Attempting to bleach this compound can lead to incomplete oxidation and the generation of highly toxic, secondary chlorinated byproducts.

    Furthermore, ecotoxicological assays demonstrate that Loratadine and its structural analogs are highly hydrophobic, immobile in soil, and acutely toxic to aquatic trophic levels[2]. Consequently, the only scientifically sound and legally compliant method for disposal is high-temperature controlled incineration equipped with flue gas scrubbing[3]. The scrubber is a critical causality here: during incineration, the chlorine atom in the molecule is released as hydrogen chloride (HCl) gas, which must be neutralized by alkaline scrubbers before environmental release[3].

    Quantitative Ecotoxicological Profile The operational constraints of handling this chemical are directly dictated by its physical and environmental data.

    ParameterValueCausality / Operational Impact
    Aquatic Toxicity Category 1 (H400, H410)Strictly prohibits drain disposal; mandates secondary containment for all liquid waste[4].
    Log Kow (Hydrophobicity) 5.20High bioaccumulation potential; readily adheres to plastic consumables, meaning all contacted PPE is hazardous waste[2].
    Biodegradability <50% in 20 daysEnvironmental persistence necessitates total thermal destruction rather than biological wastewater treatment[4].
    Halogen Content Contains ChlorineLiquid waste must be segregated into "Halogenated" streams; incineration requires flue gas scrubbing[3].
    Transport Classification UN3077Must be labeled as "Environmentally Hazardous Substance, Solid, N.O.S." for transport to destruction facilities[4].

    Operational Workflow for Waste Segregation

    DisposalWorkflow Start 4-Hydroxymethyl Loratadine Waste Generation Decision Waste Characterization (Solid vs. Liquid) Start->Decision Solid Solid Waste (Powders, PPE, Consumables) Decision->Solid Dry Waste Liquid Liquid Waste (HPLC Effluent, Solutions) Decision->Liquid Solutions SolidBin Seal in Puncture-Proof Chemical Waste Bin Solid->SolidBin LiquidBin Collect in Halogenated Solvent Waste Carboy Liquid->LiquidBin Label Label: UN3077 Environmentally Hazardous SolidBin->Label LiquidBin->Label Incinerate Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) Label->Incinerate

    Fig 1: Operational workflow for the segregation and disposal of 4-Hydroxymethyl Loratadine waste.

    Standard Operating Procedures (SOPs)

    Protocol A: Routine Laboratory Disposal (Self-Validating System) This protocol applies to the daily disposal of HPLC effluents, mother liquors, and contaminated consumables.

    • Segregation of Liquid Streams:

      • Action: Direct all liquid waste containing 4-Hydroxymethyl Loratadine into a dedicated, chemically compatible carboy (e.g., HDPE) clearly marked for Halogenated Organic Waste .

      • Causality: Segregating halogenated from non-halogenated waste prevents explosive incompatibilities and ensures the disposal facility routes the container to an incinerator with alkaline scrubbers[3].

      • Validation Step: Before sealing the carboy at the end of the shift, perform a visual phase check. Ensure no aqueous/organic phase separation has occurred that might cause pressure buildup. Verify the pH is neutral (pH 6-8).

    • Handling of Solid Consumables:

      • Action: Place all contaminated weighing boats, pipette tips, and nitrile gloves into a puncture-proof, sealable hazardous waste bin. Do not mix with general municipal trash[3].

      • Causality: Due to the compound's high Log Kow (5.20), it strongly adsorbs to polymeric laboratory consumables[2]. Municipal landfills cannot contain this runoff.

      • Validation Step: Weigh the solid waste bin weekly. A sudden, unaccounted spike in weight indicates improper disposal of liquids into the solid waste stream, triggering a lab audit.

    • Labeling and Transport:

      • Action: Affix the GHS Class 9 "Miscellaneous Dangerous Goods" diamond and label the container with UN3077: Environmentally Hazardous Substance, Solid/Liquid, N.O.S. (Loratadine derivative) [4].

      • Validation Step: Cross-reference the waste manifest against the laboratory's chemical inventory to ensure 100% mass balance accountability before handing it over to the licensed disposal contractor.

    Protocol B: Emergency Spill Response In the event of a powder or solution spill, immediate containment is required to prevent environmental release.

    • Isolation and PPE:

      • Action: Evacuate non-essential personnel. Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant goggles, and double nitrile gloves[3].

      • Causality: While not highly volatile, aerosolized 4-Hydroxymethyl Loratadine powder can cause respiratory irritation and systemic absorption through mucous membranes[3].

    • Containment (Liquid Spills):

      • Action: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large spills.

      • Causality: Inert absorbents trap the hydrophobic molecules without introducing organic matter that could complicate the subsequent incineration process[5].

    • Mechanical Collection (Powder Spills):

      • Action: Use a spark-proof shovel or a HEPA-filtered vacuum dedicated to chemical spills to collect the powder[3]. Avoid dry sweeping, which aerosolizes the API impurity.

      • Validation Step: After mechanical removal, wipe the area with a solvent in which the impurity is soluble (e.g., methanol or ethanol), followed by a water rinse. Swab the surface and run a rapid HPLC-UV check to validate that the residual surface concentration is below the limit of detection (LOD).

    • Final Disposal:

      • Action: Place all cleanup materials into a hazardous waste bag, seal tightly, and process via Protocol A[3].

    Conclusion The safe handling of 4-Hydroxymethyl Loratadine extends far beyond the analytical bench. By understanding the chemical's hydrophobicity, halogenated nature, and aquatic toxicity, laboratories can implement robust, self-validating disposal procedures. Partnering exclusively with licensed chemical destruction facilities equipped with flue gas scrubbers ensures that your laboratory's operational footprint remains environmentally sound and strictly compliant with international regulations.

    Handling

    Personal protective equipment for handling 4-Hydroxymethyl Loratadine

    Advanced Operational Protocol: PPE, Handling, and Disposal of 4-Hydroxymethyl Loratadine 1. Executive Summary & Chemical Context As a Senior Application Scientist specializing in analytical drug development, I frequently...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Operational Protocol: PPE, Handling, and Disposal of 4-Hydroxymethyl Loratadine

    1. Executive Summary & Chemical Context As a Senior Application Scientist specializing in analytical drug development, I frequently design safety protocols for handling potent Active Pharmaceutical Ingredients (APIs) and their degradation products. 4-Hydroxymethyl Loratadine (CAS: 609806-40-8) is a primary impurity of the H1-antihistamine Loratadine, commonly forming in aqueous syrup formulations subjected to thermal stress or trace-metal oxidation as detailed in US Patent 6514520B2[1].

    Because this compound is utilized in R&D laboratories as a highly purified reference standard for High-Performance Liquid Chromatography (HPLC) and stability-indicating assays, researchers are exposed to it in its concentrated, micronized powder form. This physical state drastically alters its risk profile compared to the formulated drug, demanding rigorous Personal Protective Equipment (PPE) and strict engineering controls to mitigate dermal and inhalation hazards according to the TLC Pharmaceutical Standards Safety Data Sheet[2].

    2. The Causality of Hazard Mitigation Understanding why specific PPE is required is the cornerstone of laboratory safety. 4-Hydroxymethyl Loratadine carries specific Global Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2].

    The compound's lipophilic tricyclic structure allows it to readily penetrate the stratum corneum, especially when dissolved in organic solvents like methanol or dimethyl sulfoxide (DMSO) during analytical preparation[3]. Standard latex gloves offer zero protection against these solvent carriers. Furthermore, the electrostatic nature of the dry powder makes it highly prone to aerosolization, creating an invisible inhalation risk that standard surgical masks cannot filter.

    3. Quantitative PPE & Hazard Specification Matrix To standardize our approach, I have synthesized the hazard data into a quantitative matrix. This ensures that every piece of PPE selected directly neutralizes a specific physical or chemical threat[2][4].

    Hazard ClassificationGHS CodeRequired PPE / Engineering ControlScientific Rationale & Causality
    Inhalation Risk H332NIOSH/MSHA or EN 14387 Type ABEK Full-Face RespiratorMicronized powders aerosolize easily. ABEK cartridges neutralize both the API dust and the organic vapors from HPLC diluents.
    Dermal Exposure H312, H315Solvent-Resistant Nitrile or Neoprene Gloves (Min 0.11mm)Nitrile prevents solvent-assisted transdermal transport of the lipophilic impurity during solubilization.
    Ocular Exposure H319EN 166(EU) or NIOSH(US) Safety Goggles / Face ShieldPrevents mucosal absorption of airborne particulates during the physical transfer of the powder.
    Electrostatic Aerosolization N/AAnti-static weighing spatulas & Fume HoodPrevents static buildup which repels the powder into the user's breathing zone.

    4. Self-Validating Operational Methodology Safety protocols fail when they rely on assumption. The following step-by-step methodology for handling 4-Hydroxymethyl Loratadine is designed as a self-validating system—meaning each step contains an intrinsic check to confirm it was executed correctly before proceeding to the next.

    Step 1: Engineering Control Activation & Validation

    • Action: Conduct all weighing and handling inside a certified laboratory fume hood or a Class II Biological Safety Cabinet (BSC)[2].

    • Causality: Localized exhaust captures aerosolized particulates at the source, preventing them from entering the ambient laboratory environment.

    • Validation Check: Before opening the chemical vial, verify the magnehelic gauge reads within the acceptable negative pressure range (typically 0.4 to 0.6 inches of water). Perform a "tissue flutter test" at the sash opening; the tissue must pull inward, visually confirming active containment.

    Step 2: PPE Donning & Integrity Verification

    • Action: Don the Type ABEK full-face respirator, chemical-resistant nitrile gloves, and a flame-retardant antistatic lab coat[4].

    • Causality: Comprehensive coverage prevents both direct particulate contact and secondary solvent exposure.

    • Validation Check: Perform a negative pressure seal check on the respirator. Block the filter cartridges with your hands and inhale sharply. The facepiece must collapse slightly and hold the vacuum for 10 seconds. If it does not, the seal is compromised, and you must readjust before proceeding.

    Step 3: Solubilization & HPLC Standard Preparation

    • Action: Weigh the 4-Hydroxymethyl Loratadine standard using an anti-static spatula. Immediately transfer the powder into a volumetric flask containing your organic diluent (e.g., methanol)[3].

    • Causality: Wetting the powder immediately eliminates the dry-powder inhalation hazard and neutralizes electrostatic repulsion.

    • Validation Check: Observe the solution against a contrasting background. Complete visual clarity without suspended white particulates validates that the solid has fully dissolved, confirming the inhalation risk has been neutralized.

    Step 4: Spill Response, Decontamination, and Doffing

    • Action: In the event of a spill, do not dry sweep. Evacuate the immediate area, allow dust to settle, and then pick up the material using wet, solvent-compatible wipes[2]. Doff gloves by turning them inside out.

    • Causality: Dry sweeping re-aerosolizes the compound[2]. Wet wiping traps the particulates within the matrix of the cloth.

    • Validation Check: Inspect the doffed gloves and the benchtop under a UV or bright white light. The total absence of visible powder residue confirms successful primary decontamination.

    5. Waste Disposal Plan Proper disposal is critical to prevent environmental contamination and protect downstream sanitation workers.

    • Chemical Waste: Surplus powder and non-recyclable HPLC solutions must be collected in sealed, clearly labeled hazardous waste containers. They must be processed by a licensed professional waste disposal service and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Causality: High-temperature incineration breaks down the complex tricyclic carbon framework of the Loratadine derivative, completely neutralizing its biological activity.

    • Contaminated Packaging: Empty vials and contaminated doffed PPE must be disposed of as unused product[2]. Never rinse and reuse glass vials that contained the pure reference standard.

    6. Operational Workflow Visualization

    G A Phase 1: Hazard Assessment 4-Hydroxymethyl Loratadine B Phase 2: Engineering Controls Activate Class II BSC / Fume Hood A->B C Phase 3: PPE Donning ABEK Respirator, Nitrile Gloves, EN 166 Goggles B->C D Phase 4: Operational Handling Weighing & Solubilization C->D E Spill or Aerosolization Detected? D->E F Emergency Protocol Evacuate, Wet Wipe, No Dusting E->F Yes G Phase 5: Decontamination & Doffing E->G No F->G H Phase 6: Waste Disposal Licensed Incineration G->H

    Workflow for the safe handling, PPE integration, and disposal of 4-Hydroxymethyl Loratadine.

    References

    • Schering Corporation. "Stabilized antihistamine syrup (US6514520B2)." Google Patents. URL:

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Hydroxymethyl Loratadine
    Reactant of Route 2
    Reactant of Route 2
    4-Hydroxymethyl Loratadine
    © Copyright 2026 BenchChem. All Rights Reserved.